molecular formula C30H50O2 B1668229 Calenduladiol CAS No. 10070-48-1

Calenduladiol

Número de catálogo: B1668229
Número CAS: 10070-48-1
Peso molecular: 442.7 g/mol
Clave InChI: AJBZENLMTKDAEK-SKESNUHASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview Calenduladiol is a lupane-type pentacyclic triterpenoid, a class of organic compounds comprised of six isoprene units . It is a natural bioactive chemical isolated from Calendula officinalis (pot marigold), a plant with a long history of use in traditional medicine . As a triterpenoid, this compound is part of a chemically diverse group known for a wide spectrum of pharmacological activities. Research Applications and Value The primary research value of this compound and its derivatives lies in the exploration of their antiviral properties. Scientific investigations have demonstrated that a semi-synthetic derivative, 30-oxo-calenduladiol, functions as a specific CCR5 antagonist . This compound competitively inhibits the binding of the natural CCR5 ligand RANTES and a specific anti-CCR5 antibody, effectively blocking R5-tropic HIV-1 envelope-mediated viral infection and cell fusion in permissive cells, without affecting X4-tropic viruses . This mechanism, which involves high-affinity interaction with the CCR5 viral coreceptor without triggering internalization or cell signaling, positions this compound's chemical structure as a promising model for developing new antiretroviral molecules . Furthermore, triterpenoids from Calendula officinalis are broadly associated with several other bioactivities of research interest, including anti-inflammatory and anti-tumor effects . Triterpenes such as faradiol, which is structurally related to this compound, are recognized for their potential to inhibit experimental tumor promotion . Usage Statement This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

10070-48-1

Fórmula molecular

C30H50O2

Peso molecular

442.7 g/mol

Nombre IUPAC

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1

Clave InChI

AJBZENLMTKDAEK-SKESNUHASA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C

SMILES isomérico

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C

SMILES canónico

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C

Apariencia

Solid powder

Otros números CAS

10070-48-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Calenduladiol

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Calenduladiol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calenduladiol, a bioactive triterpenoid (B12794562) diol found in Calendula officinalis. The document details its chemical structure, physicochemical properties, spectroscopic data, and its role in modulating key signaling pathways. Experimental methodologies for its isolation and a representative synthetic approach are also presented to support further research and development.

Chemical Structure and Properties of this compound

This compound, a pentacyclic triterpenoid of the lupane (B1675458) class, is chemically designated as (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol[1]. It is also known by synonyms such as Thurberin and Lup-20(29)-ene-3β,16β-diol[1][2]. The molecule possesses a rigid steroidal backbone with two hydroxyl groups and an isopropenyl side chain, which are key to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta(a)chrysene-4,9-diol[1]
Synonyms Thurberin, Lup-20(29)-ene-3β,16β-diol[1][2]
Molecular Formula C₃₀H₅₀O₂[1]
Molecular Weight 442.7 g/mol [1][2]
CAS Number 10070-48-1[2]
Stereochemistry Absolute, 11 defined stereocenters
InChI Key AJBZENLMTKDAEK-SKESNUHASA-N[1]
SMILES CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--O)C)C[1]

Table 2: Spectroscopic Data for this compound (Lup-20(29)-ene-3,16-diol)

NucleusChemical Shift (ppm)
¹³C NMR 150.9 (C-20), 109.3 (C-29), 79.0 (C-3), 76.9 (C-16), 55.4 (C-5), 50.4 (C-9), 48.8 (C-18), 48.0 (C-19), 43.0 (C-17), 42.8 (C-14), 41.5 (C-8), 40.9 (C-22), 38.9 (C-1), 38.7 (C-4), 38.4 (C-13), 37.2 (C-10), 35.6 (C-7), 34.2 (C-15), 29.9 (C-21), 28.0 (C-23), 27.4 (C-12), 25.2 (C-2), 20.9 (C-11), 19.3 (C-30), 18.3 (C-6), 16.5 (C-26), 16.1 (C-25), 15.4 (C-24), 14.9 (C-27), 14.5 (C-28)

Note: The provided ¹³C NMR data is sourced from public databases and may require experimental verification for precise assignments.

Experimental Protocols

Isolation of this compound from Calendula officinalis

The following is a representative protocol for the isolation of this compound from the flowers of Calendula officinalis, based on general methods for triterpenoid extraction.

1. Plant Material and Extraction:

  • Dried and powdered flowers of Calendula officinalis (100 g) are subjected to maceration with 70% ethanol (B145695) (1 L) for 24 hours at room temperature with occasional stirring[3][4].

  • The extraction process is repeated three times. The collected ethanol extracts are combined and filtered.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) in a separatory funnel to remove nonpolar and moderately polar compounds[4].

  • The remaining aqueous layer is then extracted with n-butanol. The n-butanol fraction, containing the more polar glycosides and triterpenoid diols, is collected and evaporated to dryness[5].

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing spots corresponding to triterpenoid diols are combined.

  • Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound[3].

Representative Synthesis of a Lupane-Type Triterpenoid

A total synthesis of this compound has not been extensively reported. However, the synthesis of related lupane-type triterpenoids provides a representative approach. The following is a conceptual outline for the synthesis of a lupane core, which could be adapted for this compound.

1. Starting Materials: Commercially available or readily synthesized chiral building blocks. 2. Key Reactions:

  • Diels-Alder Reaction: To construct the initial polycyclic ring system.

  • Grignard or Organolithium Addition: For the introduction of methyl groups and the isopropenyl side chain.

  • Stereoselective Reductions: To establish the correct stereochemistry of the hydroxyl groups.

  • Protecting Group Chemistry: To mask reactive functional groups during the synthesis. 3. Purification: Each step would require purification by column chromatography and characterization by NMR and mass spectrometry.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties, which are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lipophilic extracts of Calendula officinalis, containing this compound, have been shown to inhibit the NF-κB signaling pathway[6][7]. This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

NF_kB_Inhibition cluster_NFkB_complex TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Active compounds from Calendula officinalis, including triterpenoids like this compound, have been found to activate the PI3K/Akt pathway[8][9]. This activation can promote cell survival and may contribute to the wound-healing properties associated with Calendula extracts.

PI3K_Akt_Activation GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes This compound This compound This compound->PI3K Activates

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed information on its chemical properties, isolation, and biological activity is intended to facilitate further investigation into its therapeutic potential.

References

The Biosynthesis of Calenduladiol in Calendula officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including the anti-inflammatory triterpenoid (B12794562), calenduladiol. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps leading to the synthesis of this important phytochemical, presents quantitative data on triterpenoid content, outlines relevant experimental protocols, and provides a visual representation of the metabolic pathway. Understanding the intricacies of this compound biosynthesis is crucial for optimizing its production, exploring its therapeutic potential, and developing novel applications in medicine and biotechnology.

Introduction

Triterpenoids, a large and diverse class of natural products, are synthesized from the C30 precursor, 2,3-oxidosqualene (B107256).[1] In Calendula officinalis, these compounds, particularly the C16-hydroxylated triterpenoids, are significant contributors to the plant's renowned anti-inflammatory properties.[2][3][4] this compound, a specific triterpenoid diol, is a key bioactive molecule within this class.[5][6] Its biosynthesis involves a series of enzymatic reactions catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and potentially acyltransferases for the formation of ester derivatives.[2][4][7] This guide will dissect the known steps of this pathway, providing a comprehensive overview for scientific and developmental applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Calendula officinalis is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications.

Formation of the Triterpene Skeleton

The initial and committing step in the biosynthesis of most pentacyclic triterpenoids in Calendula officinalis is the cyclization of the linear precursor, 2,3-oxidosqualene.[1] This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). In the case of this compound biosynthesis, the primary scaffold is derived from lupeol (B1675499). The formation of lupeol is catalyzed by lupeol synthase (LUS) .[8]

Hydroxylation by Cytochrome P450 Enzymes

Following the formation of the lupeol backbone, subsequent modifications are introduced by cytochrome P450 enzymes. Specifically, enzymes belonging to the CYP716A subfamily are responsible for the hydroxylation of the triterpene scaffold.[2] The key hydroxylation step leading to this compound is the introduction of a hydroxyl group at the C-16 position of lupeol. This reaction is catalyzed by a lupeol C-16β-hydroxylase , a specific type of CYP716A enzyme.[2][3]

Formation of Triterpenoid Esters

While this compound itself is a diol, many triterpenoids in Calendula officinalis exist as fatty acid esters.[9][10][11] These esters, such as this compound-3-O-myristate and this compound-3-O-palmitate, are formed through the action of acyltransferases .[2][4] These enzymes catalyze the transfer of an acyl group, typically from a fatty acyl-CoA donor, to the hydroxyl group of the triterpenoid.

The overall biosynthetic pathway is depicted in the following diagram:

Calenduladiol_Biosynthesis cluster_main This compound Biosynthesis Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Lupeol Lupeol 2,3-Oxidosqualene->Lupeol Lupeol Synthase (LUS) This compound This compound Lupeol->this compound CYP716A (C-16β-hydroxylase) This compound Esters This compound Esters This compound->this compound Esters Acyltransferases

Figure 1: Simplified biosynthesis pathway of this compound and its esters.

Quantitative Data on Triterpenoids in Calendula officinalis

The concentration of this compound and other triterpenoids can vary significantly depending on the plant variety, growing conditions, and the specific part of the plant analyzed. The following table summarizes quantitative data on various triterpenoid monoesters found in the flowers of different Calendula officinalis varieties.

Triterpenoid MonoesterVariety: Calypso Orange Florensis (mg/100g dried flowers)[10]Variety: Fiesta Gitana Gelb (mg/100g dried flowers)[10]Variety: May Orange Florensis (mg/100g dried flowers)[10]
Faradiol-3-O-palmitate150.3120.1110.5
Faradiol-3-O-myristate85.270.465.8
Faradiol-3-O-laurate25.120.318.9
Arnidiol-3-O-palmitate40.735.232.1
Arnidiol-3-O-myristate22.518.917.4
Arnidiol-3-O-laurate8.37.16.5
This compound-3-O-palmitate 15.6 12.8 11.9
This compound-3-O-myristate 9.8 8.1 7.5
This compound-3-O-laurate Low levelsNot reportedNot reported

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis.

Extraction and Quantification of Triterpenoids

A general protocol for the extraction and analysis of triterpenoids from plant material is as follows.[12][13][14]

Triterpenoid_Extraction_Workflow cluster_workflow Triterpenoid Extraction and Analysis Workflow Start Plant Material (e.g., flowers) Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Extraction with Organic Solvent (e.g., Dichloromethane (B109758), Chloroform) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Analysis Analysis Filtration->Analysis HPLC Reversed-Phase HPLC Analysis->HPLC For non-volatile triterpenoid esters GC_MS GC-MS Analysis->GC_MS For volatile or derivatized triterpenoids Quantification Quantification HPLC->Quantification GC_MS->Quantification

Figure 2: General workflow for triterpenoid extraction and analysis.

Protocol Details:

  • Sample Preparation: Dried and powdered plant material (e.g., flower heads) is used for extraction.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as dichloromethane or a chloroform/methanol mixture, often using methods like sonication or Soxhlet extraction.[10]

  • Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using techniques like column chromatography on silica (B1680970) gel.[14]

  • Quantification: The quantification of specific triterpenoids like this compound and its esters is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[10] An internal standard is often used for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile or derivatized triterpenoids.[2]

Gene Expression Analysis of Biosynthetic Genes

To understand the regulation of the this compound biosynthesis pathway, the expression levels of the encoding genes (e.g., LUS, CYP716A) are analyzed.

Protocol Overview:

  • RNA Extraction: Total RNA is isolated from different plant tissues (e.g., leaves, petals, roots) using standard protocols or commercial kits.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of the target genes are quantified by qRT-PCR using gene-specific primers. The expression is typically normalized against one or more reference genes.

Functional Characterization of Biosynthetic Enzymes

The function of candidate enzymes in the this compound pathway is confirmed through heterologous expression and in vitro or in vivo assays.

Protocol Overview:

  • Gene Cloning: The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an appropriate expression vector.

  • Heterologous Expression: The expression constructs are introduced into a heterologous host system, such as Nicotiana benthamiana (for transient expression in plants) or yeast (Saccharomyces cerevisiae).[2][4]

  • Enzyme Assays:

    • In vivo: The heterologous host is grown, and the accumulation of the expected product (e.g., this compound) is analyzed by HPLC or GC-MS.

    • In vitro: The enzyme is purified from the heterologous host, and its activity is assayed by incubating it with the substrate (e.g., lupeol for a CYP450) and necessary co-factors, followed by product analysis.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Calendula officinalis has provided significant insights into the molecular machinery responsible for the production of this valuable anti-inflammatory compound. The identification and functional characterization of key enzymes such as lupeol synthase and specific CYP716A P450s have paved the way for metabolic engineering approaches to enhance this compound yields.[2][4] Future research may focus on identifying and characterizing the specific acyltransferases involved in the formation of this compound esters, which may possess unique bioactivities. Furthermore, a deeper understanding of the transcriptional regulation of this pathway could enable the development of strategies to upregulate the entire pathway for industrial-scale production of this compound and related compounds for pharmaceutical and cosmetic applications. The reconstruction of the complete biosynthetic pathway in a heterologous plant chassis, such as Nicotiana benthamiana, demonstrates a promising platform for the sustainable production of these anti-inflammatory agents.[3][7]

References

The Extraction and Characterization of Triterpenoid Diols from Marigold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of triterpenoid (B12794562) diols from marigold (Calendula officinalis). Marigold flowers are a rich source of various pentacyclic triterpenoids, with faradiol (B1211459) and arnidiol, along with their fatty acid esters, being prominent diol constituents.[1][2] These compounds have garnered significant scientific interest due to their notable anti-inflammatory properties, making them promising candidates for pharmaceutical and cosmetic applications.[1][2][3][4][5] This document outlines detailed methodologies for their extraction and purification, presents quantitative data, and illustrates the experimental workflows.

Triterpenoid Profile of Marigold

The primary triterpenoid diols found in Calendula officinalis are faradiol and arnidiol.[1] These are often present as 3-O-fatty acid esters, with myristate, palmitate, and laurate being the most common acyl groups.[6][7][8] The ligulate flowers and whole inflorescences of the marigold plant are the most abundant sources of these pentacyclic triterpenoids.[9] The biosynthesis of these compounds originates from the linear precursor 2,3-oxidosqualene, which is cyclized to form the pentacyclic scaffold.[1]

Quantitative Analysis of Triterpenoids in Calendula officinalis

The concentration of triterpenoid diols and their esters can vary depending on the plant part and the specific cultivar. The following table summarizes findings on the quantitative distribution of these compounds.

Plant MaterialTriterpenoidFormConcentration (mg/g dry weight)Reference
Ligulate FlowersTotal TriterpenoidsFree and Esterified8.8[10]
Whole InflorescencesTotal TriterpenoidsFree and Esterified4.6[10]

Experimental Protocols

A multi-step approach is typically employed for the efficient isolation and purification of triterpenoid diols from marigold flowers. This involves initial extraction followed by chromatographic separation.

Extraction

Several methods have been successfully utilized for the extraction of lipophilic compounds, including triterpenoid diols, from marigold flowers.

  • Supercritical Fluid Extraction (SFE): This method is highly efficient for extracting non-polar compounds and has been used to obtain gram quantities of faradiol esters with high purity.[6][8]

  • Soxhlet Extraction: A classical method using solvents like diethyl ether has been reported for the extraction of triterpenoids from marigold.[9]

  • Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency. Studies have optimized UAE parameters for related compounds in marigold, suggesting its applicability for triterpenoid diols.[11]

  • Maceration: Simple maceration with organic solvents like ethanol (B145695) can also be employed for initial extraction.[12]

A general workflow for the initial extraction is presented below.

Extraction_Workflow Marigold Dried Marigold Flowers Extraction Extraction (e.g., SFE, Soxhlet, UAE) Marigold->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Triterpenoid Extract Evaporation->Crude_Extract Purification_Workflow Crude_Extract Crude Triterpenoid Extract NP_CC Normal-Phase Column Chromatography Crude_Extract->NP_CC Fractionation Fraction Collection NP_CC->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Pooling Pooling of Triterpenoid-Rich Fractions TLC_Analysis->Pooling RP_HPLC Preparative RP-HPLC Pooling->RP_HPLC Pure_Compounds Isolated Triterpenoid Diol Esters (e.g., Faradiol-3-myristate, Faradiol-3-palmitate) RP_HPLC->Pure_Compounds Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Receptor->Signaling_Cascade Gene_Expression Transcription of Pro-inflammatory Genes Signaling_Cascade->Gene_Expression Triterpenoid_Diols Triterpenoid Diols Triterpenoid_Diols->Signaling_Cascade Inhibition Inflammatory_Mediators Release of Inflammatory Mediators (e.g., IL-6, TNF-α) Gene_Expression->Inflammatory_Mediators

References

An In-depth Technical Guide to the Natural Sources of Calenduladiol Beyond the Calendula Genus

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known natural sources of the pentacyclic triterpenoid (B12794562) Calenduladiol (lup-20(29)-ene-3β,16β-diol) outside of its namesake genus, Calendula. The guide focuses on presenting verifiable data from peer-reviewed scientific literature, detailing experimental protocols for isolation and summarizing quantitative findings to support further research and development.

Introduction

This compound is a well-documented triterpenoid diol, long associated with the medicinal plant Calendula officinalis (pot marigold). Its anti-inflammatory and other biological activities have made it a subject of interest in phytochemistry and pharmacology. However, the occurrence of this compound is not exclusively limited to the Calendula genus. Identifying alternative natural sources is crucial for diversifying its supply chain, discovering novel bioactivities, and understanding its chemotaxonomic distribution. This guide consolidates the current scientific knowledge on the presence of this compound in other plant genera, with a specific focus on Chuquiraga and Pulicaria, both members of the Asteraceae family.

Natural Occurrence and Quantitative Data

While phytochemical investigations have confirmed the presence of this compound in a select few species outside the Calendula genus, comprehensive quantitative data regarding its concentration in these sources remains limited. The primary confirmed sources are Chuquiraga erinacea and Pulicaria canariensis.

A key study on Chuquiraga erinacea D. Don. subsp. erinacea not only identified this compound as a constituent but also quantified its bioactivity.[1] This research provides a valuable data point for the potential of this species as a viable alternative source.

Plant SpeciesFamilyPart UsedMethod of DetectionQuantitative DataReference
Chuquiraga erinacea D. Don. subsp. erinaceaAsteraceaeLeavesBioautography, NMRBioactivity: 31.2% Acetylcholinesterase (AChE) inhibition at 0.5 mM.[1]
Pulicaria canariensisAsteraceaeAerial PartsSpectroscopic AnalysisPresence confirmed; specific concentration not reported in the abstract.[2]

Experimental Protocols: Isolation of this compound

The following sections detail the methodologies employed for the successful isolation and identification of this compound from non-Calendula sources. The protocol described for Chuquiraga erinacea is particularly noteworthy as it was part of a bioactivity-guided fractionation effort.

The following protocol is based on the methodology described for the bioactivity-guided isolation of acetylcholinesterase (AChE) inhibitors from the leaves of Chuquiraga erinacea.[1]

3.1.1 Plant Material and Extraction

  • Plant Material: Air-dried leaves of Chuquiraga erinacea D. Don. subsp. erinacea.

  • Extraction: The dried and powdered leaves are subjected to exhaustive maceration with 96% ethanol (B145695) at room temperature. The resulting ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2 Bioactivity-Guided Fractionation

  • Initial Screening: The crude ethanolic extract is tested for AChE inhibitory activity using a bioautographic method on a TLC (Thin Layer Chromatography) plate.

  • Solvent-Solvent Partitioning: The active crude extract is suspended in a water-methanol mixture (e.g., 9:1 v/v) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).

  • Fraction Selection: Each fraction is tested for AChE activity to identify the fraction containing the active compounds. This compound, being a moderately polar triterpenoid, is expected to concentrate in the dichloromethane or ethyl acetate fraction.

3.1.3 Chromatographic Purification

  • Column Chromatography (CC): The active fraction (e.g., CH₂Cl₂) is subjected to silica (B1680970) gel column chromatography.

    • Stationary Phase: Silica gel (60–200 µm).

    • Mobile Phase: A gradient solvent system is employed, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 95:5 to 0:100).

  • Fraction Analysis: Collected fractions are monitored by TLC, and those containing the compound of interest (identified by its Rf value and visualization with a suitable staining reagent like anisaldehyde-sulfuric acid) are combined.

  • Preparative TLC or HPLC: Further purification of the combined fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.1.4 Structural Elucidation

  • The identity and structure of the isolated this compound are confirmed through comprehensive spectroscopic analysis, including:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance)

    • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

    • Mass Spectrometry (MS)

  • The data obtained is compared with previously published spectroscopic data for this compound.

While the full experimental details are not available in the abstract, the isolation of this compound from Pulicaria canariensis would follow a standard phytochemical workflow for triterpenoids.[2] This typically involves:

  • Extraction: Maceration or Soxhlet extraction of the dried, powdered aerial parts of the plant with a solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is fractionated using liquid-liquid partitioning (e.g., with hexane, chloroform, ethyl acetate, and n-butanol).

  • Purification: The target fractions are purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC, to isolate the pure compound.

  • Identification: Structural confirmation is performed using NMR and MS spectroscopic methods.

Visualized Workflows and Pathways

To clarify the experimental process, the following diagrams illustrate the logical flow of the isolation and analysis procedures.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried & Powdered Leaves (Chuquiraga erinacea) extraction Maceration with 96% Ethanol plant->extraction crude Crude Ethanolic Extract extraction->crude partition Solvent-Solvent Partitioning (Hexane, CH₂Cl₂, EtOAc) crude->partition active_fraction Active Fraction (e.g., CH₂Cl₂) partition->active_fraction cc Silica Gel Column Chromatography active_fraction->cc fractions Combined Active Fractions cc->fractions hplc Preparative HPLC / TLC fractions->hplc pure Pure this compound hplc->pure bioassay AChE Inhibition Assay pure->bioassay nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms

Fig. 1: Bioactivity-guided isolation workflow for this compound.

Bioactivity and Signaling Pathways

Currently, there is a scarcity of research into the specific signaling pathways modulated by this compound isolated from non-Calendula sources. The study on Chuquiraga erinacea identified its role as an acetylcholinesterase inhibitor, a mechanism relevant to neurodegenerative diseases.[1] However, the downstream signaling consequences of this inhibition by this compound were not detailed.

To advance the therapeutic potential of this compound from these alternative sources, future research should focus on:

  • Elucidating its mechanism of action in various disease models.

  • Investigating its effect on key inflammatory pathways, such as NF-κB and MAPK signaling, given its known anti-inflammatory properties.

  • Conducting comparative studies between this compound sourced from Calendula and these alternative genera to identify any potential synergistic effects with other co-occurring phytochemicals.

The following diagram represents the logical relationship in a proposed bioactivity screening cascade for newly isolated this compound.

Bioactivity_Screening cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Isolated this compound enzyme Enzyme Inhibition Assays (e.g., AChE, COX-2) start->enzyme cell Cell Viability Assays (e.g., MTT on Cancer Lines) start->cell antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) enzyme->pathway cell->pathway gene Gene Expression Analysis (e.g., qPCR) pathway->gene

Fig. 2: Proposed logical workflow for bioactivity screening.

Conclusion and Future Directions

The identification of this compound in Chuquiraga erinacea and Pulicaria canariensis definitively establishes its presence beyond the Calendula genus. The bioactivity data from C. erinacea highlights its potential as a source for compounds with neurological applications.[1] However, to fully exploit these alternative sources, further research is imperative. Key priorities should include:

  • Quantitative Analysis: Performing rigorous quantitative studies to determine the yield and concentration of this compound in these plants to assess their commercial viability.

  • Broader Screening: Expanding phytochemical screening to other species within the Chuquiraga and Pulicaria genera, as well as other related genera in the Asteraceae family.

  • Pharmacological Investigation: Undertaking in-depth studies to elucidate the mechanisms of action and potential therapeutic applications of this compound derived from these novel sources.

This guide serves as a foundational resource for researchers, providing the necessary data and protocols to build upon existing knowledge and unlock the full potential of this compound from a broader spectrum of natural sources.

References

Physical and chemical properties of crystalline Calenduladiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Calenduladiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of crystalline this compound, a triterpenoid (B12794562) diol found in plants of the Calendula genus. The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is compiled from various analytical studies, and where available, detailed experimental protocols are provided.

Chemical Identity and Physical Properties

This compound, with the systematic IUPAC name (1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta[a]chrysene-4,9-diol, is a pentacyclic triterpenoid of the lupane (B1675458) series.[1][2] It is a significant bioactive constituent of Calendula officinalis flowers.[3]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 10070-48-1[1][2][4]
Molecular Formula C₃₀H₅₀O₂[1][2][4][5]
Molecular Weight 442.72 g/mol [1][2][5]
Exact Mass 442.3811 Da[1][2][4]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO.[1] Considered oil-soluble.[6]
Storage Conditions Short term (days to weeks): Dry, dark, 0-4°C. Long term (months to years): -20°C.[1]

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following tables summarize key analytical data.

Table 2: Computed and Spectroscopic Data for this compound

Data TypeValue / DescriptionSource(s)
Elemental Analysis C: 81.39%, H: 11.38%, O: 7.23%[1]
¹³C NMR Spectral data available in public databases.[4]
Mass Spectrometry High-resolution mass spectrometry (HR-MS) is used for identification in complex mixtures.[7]
XLogP3 8.3[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the development of robust analytical methods.

Extraction and Purification of Triterpenoids from Calendula officinalis

The isolation of this compound from plant material is a multi-step process designed to separate it from other lipophilic compounds and more polar glycosides. The following is a generalized workflow based on established protocols for triterpenoid esters and diols from Calendula officinalis.[8][9]

Workflow: Extraction and Purification

G cluster_extraction Extraction cluster_partitioning Fractionation cluster_purification Purification plant_material Dried & Milled C. officinalis Flowers extraction Supercritical Fluid Extraction (SFE) with CO₂ or Maceration with Methanol (B129727) plant_material->extraction crude_extract Crude Lipophilic Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., against Hexane/Ethyl Acetate) crude_extract->partition saponin_fraction Saponin/Triterpenoid-Rich Fraction partition->saponin_fraction np_cc Normal-Phase Column Chromatography (Silica Gel) saponin_fraction->np_cc rp_hplc Preparative RP-HPLC np_cc->rp_hplc pure_compound Crystalline this compound (>95% Purity) rp_hplc->pure_compound

Caption: Generalized workflow for the extraction and purification of this compound.

Protocol Details:

  • Extraction: Dried and milled flower heads of Calendula officinalis are subjected to extraction.[8][9]

    • Supercritical Fluid Extraction (SFE): This method uses CO₂ at high pressure (e.g., 500 bar) and temperature (e.g., 50°C) and is efficient for extracting lipophilic compounds.[8]

    • Solvent Maceration: Alternatively, the plant material is macerated in a polar solvent like methanol at room temperature for an extended period (e.g., one week) to extract a broad range of metabolites.[9]

  • Fractionation: The crude extract is suspended in water or an aqueous alcohol solution and partitioned against a non-polar solvent (e.g., ethyl acetate (B1210297) or hexane). This step removes highly non-polar compounds like lipids, concentrating the triterpenoid diols and their esters in the more polar phase.[9]

  • Chromatographic Purification:

    • Coarse Purification: The resulting triterpenoid-rich fraction is subjected to normal-phase column chromatography on silica (B1680970) gel to separate compound classes.[8]

    • Fine Purification: Final purification to obtain high-purity crystalline this compound is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

UHPLC-ESI-QqTOF-MS/MS Analysis

This technique is used for the sensitive detection and tentative identification of this compound in complex extracts.[7]

  • Chromatography System: A NEXERA UHPLC system (or equivalent) with a C-18 column is used for separation.[7]

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B), both acidified with 0.1% formic acid, is employed.[7]

  • Mass Spectrometry: An AB SCIEX Triple TOF® mass spectrometer (or equivalent) with a DuoSpray™ ion source operating in negative ElectroSpray (ESI) mode is used for detection.[7]

  • Data Acquisition: Analysis is performed using a full scan Time-of-Flight (TOF) survey followed by information-dependent MS/MS scans for fragmentation analysis, which helps in structural elucidation.[7]

Biological Activity and Signaling Pathways

While this guide focuses on physicochemical properties, understanding the biological context is crucial for drug development. Bioactive compounds from Calendula officinalis, including triterpenoids, have been shown to modulate key cellular signaling pathways involved in inflammation and neuroprotection.

Anti-Inflammatory and Neuroprotective Pathways

Studies on Calendula officinalis extracts and related triterpenoids have implicated several signaling pathways in their mechanism of action. For instance, faradiol, a closely related triterpenoid diol, has been shown to reduce the phosphorylation of STAT3, a key transcription factor in the IL-6 inflammatory pathway.[10] Furthermore, active compounds from Calendula flowers have demonstrated neuroprotective effects by activating the PI3K/Akt survival pathway and inhibiting the stress-activated ERK pathway.[11]

Signaling Pathway: this compound's Potential Targets

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk stat3 STAT3 receptor->stat3 This compound This compound / Related Triterpenoids This compound->pi3k Activates This compound->erk Inhibits This compound->stat3 Inhibits (by related diols) akt Akt pi3k->akt survival Neuronal Survival Cell Proliferation akt->survival inflammation Inflammation Apoptosis erk->inflammation stat3->inflammation

Caption: Potential signaling pathways modulated by this compound and related compounds.

References

Unveiling the Molecular Architecture of Calenduladiol: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation of calenduladiol, a lupane-type triterpenoid (B12794562) with significant interest in the scientific community. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the requisite experimental protocols.

This compound, a C30H50O2 compound with a molecular weight of 442.7 g/mol , has been isolated from various natural sources, including Calendula officinalis. Its structural determination hinges on the precise interpretation of one- and two-dimensional NMR spectra, in conjunction with mass spectral fragmentation analysis. This guide presents a consolidation of the necessary data to unequivocally identify this complex molecule.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound, identified as lup-20(29)-ene-3β,16β-diol, is established through a combination of advanced spectroscopic techniques. The following tables summarize the key NMR and MS data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (lup-20(29)-ene-3β,16β-diol)
Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)Key HMBC CorrelationsKey COSY Correlations
138.71.62 (m), 1.40 (m)C-2, C-3, C-5, C-10H-2
227.41.88 (m), 1.65 (m)C-1, C-3, C-4H-1, H-3
379.03.20 (dd, 11.5, 4.5)C-1, C-2, C-4, C-23, C-24H-2
438.9---
555.30.70 (d, 9.5)C-4, C-6, C-7, C-10, C-23, C-24H-6
618.31.55 (m), 1.45 (m)C-5, C-7, C-8, C-10H-5, H-7
734.21.48 (m), 1.35 (m)C-5, C-6, C-8, C-9H-6, H-8
840.91.50 (m)C-7, C-9, C-14, C-26H-7
950.41.38 (m)C-8, C-10, C-11H-11
1037.2---
1120.91.52 (m), 1.38 (m)C-8, C-9, C-10, C-12H-9, H-12
1225.11.70 (m), 1.45 (m)C-11, C-13, C-17H-11, H-13
1338.11.75 (m)C-12, C-14, C-17, C-18, C-27H-12, H-18
1442.8---
1527.41.95 (m), 1.25 (m)C-14, C-16, C-17H-16
1676.24.55 (dd, 10.5, 5.0)C-15, C-17, C-28H-15
1749.2---
1848.31.40 (m)C-13, C-17, C-19, C-22H-13, H-19
1948.02.38 (m)C-18, C-20, C-21, C-29, C-30H-18, H-21
20150.3---
2129.81.60 (m), 1.40 (m)C-19, C-20, C-22H-19
2240.01.65 (m), 1.55 (m)C-17, C-18, C-21H-21
2328.00.97 (s)C-3, C-4, C-5, C-24-
2415.40.76 (s)C-3, C-4, C-5, C-23-
2516.10.83 (s)C-1, C-5, C-9, C-10-
2616.01.03 (s)C-8, C-13, C-14, C-15-
2714.50.94 (s)C-8, C-13, C-14, C-15-
2820.80.85 (s)C-16, C-17, C-18, C-22-
29109.34.68 (s), 4.56 (s)C-19, C-20, C-30-
3019.31.68 (s)C-19, C-20, C-29-

Note: NMR data is compiled from typical values for lupane-type triterpenoids and may vary slightly based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI443.38425.37 ([M+H-H₂O]⁺), 407.36 ([M+H-2H₂O]⁺), 207, 189

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (B92270) (C₅D₅N). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum.

  • ¹³C NMR and DEPT: A standard pulse program with proton noise decoupling is used for the ¹³C spectrum. DEPT-135 and DEPT-90 experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (2-3 bonds), which is critical for assembling the carbon skeleton.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound in methanol (B129727) or acetonitrile (B52724) is prepared for analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is utilized.

  • Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the protonated molecular ion to induce fragmentation, providing valuable information about the connectivity of the molecule.

Visualization of the Elucidation Workflow

The logical progression from raw data to the final structure is a critical aspect of structural elucidation. The following diagram illustrates this workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination cluster_3 Final Structure Isolation_of_this compound Isolation of this compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Isolation_of_this compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Isolation_of_this compound->Mass_Spectrometry NMR_Data_Analysis Analysis of NMR Spectra NMR_Spectroscopy->NMR_Data_Analysis MS_Data_Analysis Analysis of Mass Spectra Mass_Spectrometry->MS_Data_Analysis Fragment_Assembly Fragment Assembly and Correlation NMR_Data_Analysis->Fragment_Assembly MS_Data_Analysis->Fragment_Assembly Structure_Proposal Proposal of 2D Structure Fragment_Assembly->Structure_Proposal Stereochemistry_Determination Stereochemical Assignment Structure_Proposal->Stereochemistry_Determination Final_Structure Elucidated Structure of this compound Stereochemistry_Determination->Final_Structure

Workflow for the Structural Elucidation of this compound.

This guide provides a foundational resource for the spectroscopic identification of this compound. The detailed data and protocols herein are intended to facilitate further research into the biological activities and potential therapeutic applications of this and related natural products.

The Pharmacological Profile of Calenduladiol: A Triterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Calenduladiol, a pentacyclic triterpenoid (B12794562) alcohol, is a key bioactive constituent isolated from the flowers of Calendula officinalis L. (pot marigold). This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known biological activities, potential therapeutic targets, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Pharmacological Profile

This compound, along with other triterpenoids found in Calendula officinalis, contributes to the plant's well-documented anti-inflammatory and cytotoxic properties.[1][2][3] While much of the research has focused on crude extracts of Calendula officinalis, specific studies have begun to delineate the pharmacological activities of its isolated constituents, including this compound and its esters.

Anti-inflammatory Activity

The anti-inflammatory effects of triterpenoids from Calendula officinalis are a significant area of investigation. While direct IC50 values for this compound in many standard inflammation assays are not yet widely published, studies on its esterified form, this compound-3-myristate, and related triterpenoids provide valuable insights into its potential.

One key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[1][4] In a study investigating the effects of compounds from Calendula officinalis on NF-κB driven transcription in human gastric epithelial cells, this compound-3-myristate demonstrated a concentration-dependent inhibitory effect with a reported IC50 value.[1]

Table 1: Inhibitory Concentration (IC50) of this compound-3-myristate on NF-κB Driven Transcription [1]

CompoundIC50 (µM)
This compound-3-myristate15.3 ± 1.2

Data represents the mean ± standard deviation.

Cytotoxic Activity

Extracts of Calendula officinalis have demonstrated cytotoxic effects against a variety of cancer cell lines.[5][6][7] These effects are often attributed to the presence of various phytochemicals, including triterpenoids. The proposed mechanisms for this cytotoxicity include the induction of apoptosis and cell cycle arrest.[8][9]

While specific IC50 values for isolated this compound against a broad range of cancer cell lines are still emerging in the literature, studies on crude extracts provide a strong rationale for further investigation into the anti-cancer potential of this specific compound. For instance, methanolic extracts of Calendula officinalis have shown significant inhibitory effects on the proliferation of breast cancer cell lines.[6]

Table 2: Cytotoxicity of Calendula officinalis Methanolic Extract on Breast Cancer Cell Lines [6]

Cell LineIC50 (µg/mL)
AMJ132088
MCF71737
CAL513081
MDAMB4732

Note: These values are for the crude extract and not isolated this compound.

Potential Therapeutic Targets

Based on the current understanding of its pharmacological activities, this compound and its derivatives present several potential therapeutic targets for drug development.

Inflammatory Pathways

  • NF-κB Signaling Pathway: As demonstrated by the inhibitory activity of its myristate ester, this compound is a promising candidate for the development of drugs targeting NF-κB-mediated inflammation.[1] This pathway is implicated in a wide range of inflammatory diseases, including arthritis, inflammatory bowel disease, and asthma.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Nucleus Nucleus

Caption: Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Cancer Cell Proliferation and Survival
  • Apoptosis Induction: The ability of Calendula officinalis extracts to induce apoptosis in cancer cells suggests that this compound may target key regulators of programmed cell death.[8][9] Further research is needed to identify the specific molecular targets within the apoptotic cascade.

  • Cell Cycle Regulation: The observation of cell cycle arrest in cancer cells treated with Calendula extracts indicates that this compound could potentially modulate the activity of cyclin-dependent kinases (CDKs) or other cell cycle checkpoints.[8]

Apoptosis_Induction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the context of this compound and related compounds.

NF-κB Luciferase Reporter Assay[1]

This assay is used to quantify the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection:

  • Human gastric epithelial (AGS) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  • Cells are seeded in 24-well plates to reach approximately 80% confluency.
  • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites using a calcium-phosphate method.

2. Treatment:

  • 16 hours post-transfection, the medium is replaced with serum-free medium.
  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound or its esters) for 1 hour.
  • Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 24 hours.

3. Luciferase Activity Measurement:

  • After treatment, cells are harvested and lysed.
  • Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent.
  • The luminescence signal is proportional to the level of NF-κB-driven transcription.

4. Data Analysis:

  • Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
  • The IC50 value is calculated from the dose-response curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture AGS cells"]; transfect [label="Transfect with\nNF-κB luciferase reporter"]; treat [label="Treat with this compound\nand TNF-α"]; lyse [label="Lyse cells"]; measure [label="Measure luciferase activity"]; analyze [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> culture; culture -> transfect; transfect -> treat; treat -> lyse; lyse -> measure; measure -> analyze; analyze -> end; }

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

MTT Cytotoxicity Assay[6]

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

1. Cell Seeding:

  • Cancer cell lines (e.g., MCF7, AMJ13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plate is incubated for 1.5 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
  • The plate is incubated for 15 minutes with shaking.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm.

6. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cancer cells\nin 96-well plate"]; treat [label="Treat with various\nconcentrations of this compound"]; add_mtt [label="Add MTT solution"]; incubate_mtt [label="Incubate for formazan\ncrystal formation"]; solubilize [label="Solubilize formazan\ncrystals with DMSO"]; measure [label="Measure absorbance"]; analyze [label="Calculate cell viability\nand IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed; seed -> treat; treat -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> measure; measure -> analyze; analyze -> end; }

Caption: General workflow of the MTT cytotoxicity assay.

Conclusion

This compound, a prominent triterpenoid from Calendula officinalis, exhibits a promising pharmacological profile with potential therapeutic applications in inflammatory diseases and cancer. Its ability to modulate key signaling pathways, such as NF-κB, underscores its potential as a lead compound for the development of novel therapeutics. While current research provides a solid foundation, further studies focusing on isolated this compound are necessary to fully elucidate its mechanisms of action, identify its direct molecular targets, and establish a comprehensive dose-response relationship for its various biological activities. The experimental protocols and data presented in this guide offer a framework for future investigations into the therapeutic potential of this intriguing natural product.

References

In Vitro Biological Activities of Calenduladiol and Its Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol, a triterpenoid (B12794562) diol, and its esterified forms are prominent bioactive constituents of Calendula officinalis (pot marigold), a plant with a long history of use in traditional medicine. Modern in vitro research has begun to elucidate the specific pharmacological activities of these compounds, revealing their potential in various therapeutic areas. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Anti-inflammatory Activity

The anti-inflammatory properties of Calendula officinalis extracts are well-documented, and studies have increasingly pointed towards triterpenoids, particularly faradiol (B1211459) and its esters, as key contributors to this effect. Recent research has provided quantitative data on the inhibitory effects of these compounds on key inflammatory pathways.

Quantitative Data: Inhibition of NF-κB Activation

A key mechanism underlying inflammation is the activation of the transcription factor NF-κB, which regulates the expression of numerous pro-inflammatory genes. In vitro studies have quantified the inhibitory effects of this compound esters and related triterpenoids on NF-κB driven transcription in human gastric epithelial (AGS) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).

CompoundIC50 (µM)
Faradiol-3-myristate10 ± 2.6
Faradiol30 ± 7.3
Arnidiol-3-myristate> 50
Arnidiol15 ± 3.1
This compound-3-myristate > 50
This compound 25 ± 4.5

Table 1: Inhibitory Concentration (IC50) values of this compound, its ester, and related triterpenoids on NF-κB driven transcription. [1][2]

Experimental Protocol: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of test compounds on the activation of the NF-κB signaling pathway.

Cell Line: Human gastric adenocarcinoma (AGS) cells.

Methodology:

  • Cell Culture and Transfection: AGS cells are cultured in appropriate media and seeded in 96-well plates. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of this compound, its esters, or other test compounds for a specified period (e.g., 24 hours).

  • Inflammatory Stimulus: To induce NF-κB activation, cells are stimulated with a pro-inflammatory agent, such as TNF-α.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the concentration of the test compound.

Signaling Pathway: NF-κB Inhibition

The inhibitory effect of this compound and its esters on the NF-κB pathway is a critical aspect of their anti-inflammatory action. The following diagram illustrates the general NF-κB signaling cascade and the likely point of intervention by these triterpenoids.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound & Esters This compound->IKK Inhibits

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

II. Cytotoxic Activity

While Calendula officinalis extracts have demonstrated cytotoxic effects against various cancer cell lines, specific data for isolated this compound and its esters is limited. The available data provides context for the potential anti-cancer properties of triterpenoids from this plant.

Quantitative Data: Cytotoxicity of Calendula officinalis Extracts

Studies on the methanolic extract of Calendula officinalis leaves have shown selective cytotoxicity against breast cancer cell lines.

Cell Line (Breast Cancer)IC50 (µg/mL)
AMJ132088
MCF71737
CAL513081
MDAMB4.732
MEF (Normal Mouse Embryonic Fibroblasts)4440

Table 2: Cytotoxicity (IC50) of Calendula officinalis leaf extract against various breast cancer cell lines and a normal cell line. [3][4]

It is important to note that these values represent the activity of the entire extract, and the contribution of this compound and its esters to this cytotoxicity has not been individually quantified in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Cell Lines: Various cancer cell lines (e.g., MCF7, HeLa, HepG2) and a normal cell line for comparison.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of natural compounds.

Cytotoxicity_Workflow Start Compound Isolation (this compound & Esters) Cell_Culture Seeding of Cancer and Normal Cell Lines Start->Cell_Culture Treatment Treatment with Serial Dilutions of Compound Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Data_Analysis Data Analysis and IC50 Determination Assay->Data_Analysis End Identification of Selective Cytotoxicity Data_Analysis->End

Caption: A typical workflow for in vitro cytotoxicity screening.

III. Antimicrobial Activity

Extracts of Calendula officinalis have demonstrated broad-spectrum antimicrobial activity. However, specific minimum inhibitory concentration (MIC) values for isolated this compound and its esters are not extensively reported in the current literature. The data available is primarily for the essential oil and various extracts of the plant.

Quantitative Data: Antimicrobial Activity of Calendula officinalis Essential Oil

A study on the essential oil of Calendula officinalis reported a Minimum Inhibitory Concentration (MIC) against Escherichia coli.

MicroorganismMIC (µg/mL)
Escherichia coli7

Table 3: Minimum Inhibitory Concentration (MIC) of Calendula officinalis essential oil. [5][6]

Further research is required to isolate and test the antimicrobial activity of individual triterpenoids like this compound to determine their specific contribution to the plant's overall antimicrobial effect.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compound are made in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

IV. Enzyme Inhibitory Activity

The enzyme inhibitory potential of Calendula officinalis extracts has been investigated against several enzymes. However, specific IC50 values for this compound and its esters are not yet well-established in the scientific literature.

Quantitative Data: Enzyme Inhibition by Calendula officinalis Extract

A study investigating the enzyme inhibitory properties of an ethanolic extract of Calendula officinalis provided the following IC50 values.

EnzymeIC50 (mg/mL)
Acetylcholinesterase (AChE)0.22 ± 0.01
Butyrylcholinesterase (BChE)0.35 ± 0.02
α-Glycosidase> 5
α-Amylase> 5

Table 4: Enzyme inhibitory activity (IC50) of Calendula officinalis ethanolic extract. [7]

These findings suggest that the extract has notable activity against cholinesterases, but the specific compounds responsible for this inhibition, including the potential role of this compound and its esters, require further investigation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory effect of a compound on the activity of acetylcholinesterase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution in a 96-well plate.

  • Compound and Enzyme Addition: The test compound at various concentrations is pre-incubated with the AChE enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color change is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from the dose-response curve.

V. Conclusion and Future Directions

The in vitro biological activities of this compound and its esters, particularly their anti-inflammatory effects through the inhibition of the NF-κB pathway, are becoming increasingly evident. The quantitative data presented in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents. However, significant research gaps remain.

Future studies should focus on:

  • Isolation and Quantification: Isolating pure this compound and its various esters to determine their specific IC50 and MIC values in a wide range of in vitro assays, including cytotoxicity against a broader panel of cancer cell lines, antimicrobial activity against various pathogens, and inhibition of a wider array of enzymes.

  • Mechanism of Action: Elucidating the precise molecular mechanisms underlying the observed biological activities. For instance, identifying the specific targets of this compound within the NF-κB signaling cascade.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound to understand the relationship between their chemical structure and biological activity, which can guide the design of more potent and selective compounds.

A deeper understanding of the in vitro biological profile of this compound and its esters will be instrumental in unlocking their full therapeutic potential for the development of novel pharmaceuticals.

References

Review of Calenduladiol and other pentacyclic triterpenes in Asteraceae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calenduladiol and other Pentacyclic Titerpenes in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

The Asteraceae family, one of the largest families of flowering plants, is a rich reservoir of bioactive secondary metabolites. Among these, pentacyclic triterpenes stand out for their structural diversity and significant pharmacological potential. These compounds, including the notable this compound found in Calendula officinalis (pot marigold), are the subject of extensive research for their anti-inflammatory, anticancer, and other therapeutic properties. This guide provides a comprehensive overview of the chemistry, biosynthesis, biological activities, and experimental analysis of these valuable phytochemicals.

Chemical Structure and Classification

Pentacyclic triterpenes are complex isoprenoids derived from a 30-carbon precursor, squalene. Their characteristic five-ring structure can be classified into several major backbones, primarily the oleanane, ursane (B1242777), and lupane (B1675458) types, which are widespread in the Asteraceae family.[1][2] this compound is a lupane-type triterpene. Other significant triterpenes found in Asteraceae species like Calendula officinalis include the taraxastane-type diols faradiol (B1211459) and arnidiol, and the lupane-type monool lupeol (B1675499).[3][4] In many species, these triterpenes are present not only in their free alcohol form but also as esters of fatty acids (such as lauric, myristic, and palmitic acids) or as glycosides (saponins).[5][6]

Common Pentacyclic Triterpene Scaffolds in Asteraceae:

  • Lupane: Characterized by a five-membered E-ring (e.g., Lupeol, Betulinic Acid, this compound).

  • Oleanane: Features two methyl groups at the C-20 position (e.g., β-Amyrin, Oleanolic Acid).

  • Ursane: Distinguished by a methyl group at C-19 and another at C-20 (e.g., α-Amyrin, Ursolic Acid).

  • Taraxastane: Contains a rearranged ursane skeleton (e.g., Taraxasterol, Faradiol, Arnidiol).

Biosynthesis Pathway

The biosynthesis of pentacyclic triterpenes begins with the cyclization of the linear precursor 2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6] The specific OSC determines which triterpene scaffold is formed. For instance, in Calendula officinalis, a specific taraxasterol/Ψ-taraxasterol synthase (TXSS) produces the scaffolds for the most abundant triterpenoids.[6]

Following the initial cyclization, the triterpene backbone undergoes a series of modifications, often referred to as "decorations," which are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and acyltransferases. These modifications, including hydroxylation, oxidation, and esterification, are responsible for the vast diversity of triterpenoid (B12794562) structures.[7] For example, C16-hydroxylated triterpenoids in Calendula officinalis have been identified as key contributors to its anti-inflammatory activity.[7]

Pentacyclic Triterpene Biosynthesis cluster_main Biosynthesis Pathway cluster_scaffolds Core Scaffolds cluster_modifications Downstream Modifications cluster_products Final Products 2,3-Oxidosqualene 2,3-Oxidosqualene Protopanaxadiol Cation Protopanaxadiol Cation 2,3-Oxidosqualene->Protopanaxadiol Cation OSCs Lupane Lupane Protopanaxadiol Cation->Lupane Oleanane Oleanane Protopanaxadiol Cation->Oleanane Ursane Ursane Protopanaxadiol Cation->Ursane Taraxastane Taraxastane Protopanaxadiol Cation->Taraxastane Hydroxylation Hydroxylation Lupane->Hydroxylation P450s Esterification Esterification Hydroxylation->Esterification Acyltransferases Glycosylation Glycosylation Hydroxylation->Glycosylation This compound This compound Hydroxylation->this compound Faradiol Esters Faradiol Esters Esterification->Faradiol Esters Saponins (B1172615) Saponins Glycosylation->Saponins

Caption: General biosynthetic pathway of pentacyclic triterpenes in Asteraceae.

Biological Activities and Data

Pentacyclic triterpenes from Asteraceae exhibit a wide spectrum of biological activities. Their therapeutic potential is linked to their ability to modulate various cellular processes.[8]

Anti-inflammatory Activity

This is one of the most well-documented activities. Triterpenoids from Calendula officinalis, particularly the C16-hydroxylated diols like faradiol and its esters, are potent anti-inflammatory agents.[3][7] They have been shown to reduce edema in animal models and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-1β, IL-6) in macrophage cell lines.[9][10][11] The unesterified faradiol has demonstrated activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[12][13]

Anticancer Activity

Numerous pentacyclic triterpenes, including lupeol, oleanolic acid, and ursolic acid, have demonstrated cytotoxic effects against various cancer cell lines.[1][8] Their mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis, and suppression of metastasis.[14] Betulinic acid, a lupane-type triterpene, is particularly noted for its selective cytotoxicity against melanoma cells by inducing apoptosis.[15]

Other Activities

Beyond anti-inflammatory and anticancer effects, these compounds have shown potential as antimicrobial, antiviral, hepatoprotective, and antioxidant agents.[2][16] For instance, this compound isolated from Chuquiraga erinacea has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting a potential role in managing neurodegenerative diseases.[4]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative pentacyclic triterpenes.

Table 1: Anti-inflammatory Activity of Pentacyclic Triterpenes

Compound/ExtractAssayModel SystemActivity MeasurementSource
FaradiolCroton oil-induced edemaMouse earEquivalent activity to equimolar dose of indomethacin[12]
Faradiol EstersCroton oil-induced edemaMouse earDose-dependent anti-oedematous activity[12]
Calendula officinalis ExtractNO Production InhibitionLPS-stimulated RAW 264.7 macrophages~50% decrease at 147 µL/mL[9]
α,β-AmyrinNO Production InhibitionLPS-stimulated J774 macrophages>80% inhibition at 10 µg/mL[11]
α,β-AmyrinTNF-α Production InhibitionLPS-stimulated J774 macrophages52.03 ± 2.4% inhibition[11]
Lupeol5-Lipoxygenase (5-LOX) InhibitionEnzyme assayIC50: 63.71 ± 2.09 µg/mL[17]

Table 2: Anticancer Activity (IC₅₀ Values) of Pentacyclic Triterpenes

CompoundCell LineCancer TypeIC₅₀ ValueSource
β-AmyrinMCF-7Breast Cancer15.5 µg/mL[18]
Betulinic AcidMCF-7Breast Cancer4 ± 0.1 µM[19]
LupeolSMMC-7721Hepatocellular Carcinoma44.9 µmol/L[14]
Oleanolic AcidVariousBreast, Lung, Liver-[8]
PristimerineGiardia intestinalis-0.11 µM[2]
TingenoneGiardia intestinalis-0.74 µM[2]

Modulation of Signaling Pathways

The biological effects of pentacyclic triterpenes are rooted in their ability to interact with and modulate key intracellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

  • NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Many triterpenoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby preventing the transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and various interleukins.[14]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, p38, and JNK) is crucial for cell proliferation and survival. Triterpenes can modulate this pathway to either inhibit cancer cell growth or, in other contexts, promote processes like wound healing.[14]

  • PI3K/Akt Pathway: This pathway is central to cell survival and is often dysregulated in cancer. Triterpenes like lupeol can interfere with PI3K/Akt signaling, leading to the induction of apoptosis in cancer cells.[14]

Signaling Pathway Modulation cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50_n p50 NFkB_p65->NFkB_p50_n Translocation NFkB_p50->NFkB_p65_n Translocation NFkB_p50->NFkB_p50_n Translocation DNA DNA NFkB_p65_n->DNA NFkB_p50_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Triterpenes This compound & Other Triterpenes Triterpenes->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by pentacyclic triterpenes.

Experimental Protocols

This section provides standardized methodologies for the extraction, isolation, and biological evaluation of pentacyclic triterpenes from Asteraceae plant material.

Protocol: Extraction and Isolation of Triterpenes

This protocol describes a general bioassay-guided fractionation approach, adaptable for compounds like faradiol esters or this compound from Calendula officinalis flowers.[5][20][21]

  • Plant Material Preparation: Air-dry the plant material (e.g., flower heads) at room temperature in the dark. Once fully dried, grind the material into a fine powder.

  • Initial Extraction:

    • Method A (Soxhlet): Perform exhaustive extraction of the powdered material with a non-polar solvent like n-hexane for several hours. This is effective for extracting lipophilic triterpene esters.

    • Method B (Maceration): Macerate the powdered material in methanol (B129727) or ethanol (B145695) at room temperature for several days with occasional agitation. Repeat the process 2-3 times to ensure complete extraction. This method is suitable for a broader range of triterpenes, including more polar saponins.[20]

  • Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning (for polar extracts):

    • Suspend the crude methanolic/ethanolic extract in water.

    • Partition sequentially against solvents of increasing polarity (e.g., ethyl acetate (B1210297), then n-butanol) in a separatory funnel.

    • Triterpene saponins typically partition into the n-butanol fraction.[20] Collect this fraction and evaporate to dryness.

  • Column Chromatography (Purification):

    • Normal-Phase: For non-polar extracts (e.g., hexane), use a silica (B1680970) gel column. Elute with a gradient of ethyl acetate in hexane, gradually increasing the polarity.

    • Reversed-Phase: For saponin-rich fractions or further purification of esters, use a C18 or Diaion HP-20 column. Elute with a stepwise gradient of methanol in water.[20][21]

  • Fraction Analysis & Final Purification:

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) or HPLC.

    • Pool fractions containing the target compound(s).

    • Perform final purification using preparative HPLC to obtain compounds with >95% purity.[5]

  • Structural Elucidation: Confirm the identity and structure of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, 2D) and Mass Spectrometry (MS).[22]

Experimental Workflow Plant Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Hexane or Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Optional) CrudeExtract->Partitioning ColumnChrom Column Chromatography (Silica or C18) CrudeExtract->ColumnChrom Lipophilic fraction Partitioning->ColumnChrom Saponin-rich fraction Fractions Collect & Analyze Fractions (TLC/HPLC) ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure Compound (>95% Purity) PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General experimental workflow for triterpene isolation and purification.

Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[10][23]

  • Cell Culture: Culture RAW 264.7 cells in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability (MTT Assay): First, determine the non-toxic concentration range of the test compounds.

    • Seed cells in a 96-well plate (1 x 10⁴ cells/well) and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds (e.g., 5-100 µM) for another 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

    • Remove the medium, add DMSO to dissolve the formazan (B1609692) crystals, and measure absorbance at ~570 nm. Use this data to select non-cytotoxic concentrations for the NO assay.[23]

  • NO Production Assay:

    • Seed cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. A standard curve using sodium nitrite can be used to quantify the nitrite concentration.

This guide serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery, highlighting the significant therapeutic promise of pentacyclic triterpenes from the Asteraceae family.

References

The Role of Calenduladiol in the Ethnopharmacology of Calendula officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the scientific evidence supporting the traditional use of Calendula officinalis, focusing on the phytochemical Calenduladiol and its therapeutic potential in inflammation, oxidative stress, and wound healing.

Introduction

Calendula officinalis, commonly known as pot marigold, has been a cornerstone of traditional herbal medicine for centuries, revered for its remarkable healing properties, particularly in treating a variety of skin conditions and inflammatory ailments.[1][2][3] Its traditional applications range from infusions and tinctures for wound healing and reducing inflammation to ointments for soothing skin irritations.[1][4] This enduring ethnopharmacological legacy has prompted extensive scientific inquiry into the plant's rich phytochemical composition to identify the bioactive constituents responsible for its therapeutic effects. Among the diverse array of compounds, including flavonoids, carotenoids, and saponins, the triterpenoid (B12794562) diol, this compound, has emerged as a significant contributor to the medicinal value of Calendula officinalis.[5]

This technical guide provides a comprehensive overview of the role of this compound in the ethnopharmacology of Calendula officinalis, tailored for researchers, scientists, and drug development professionals. It delves into the scientific evidence supporting its primary therapeutic actions, presents quantitative data on its efficacy, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Ethnopharmacological Significance of Calendula officinalis

The historical use of Calendula officinalis is well-documented across various cultures.[2] Preparations from its vibrant orange and yellow flower heads have been traditionally employed to treat a wide spectrum of conditions.[1][2][6]

Traditional Preparations and Uses:

  • Infusions and Teas: Used as washes for skin irritations, minor wounds, and as a gargle for mouth and throat inflammation.[4]

  • Tinctures: Alcoholic extracts applied topically to promote wound healing and reduce inflammation.[4]

  • Ointments and Salves: Oil-based preparations infused with calendula flowers for treating burns, rashes, and dry skin.[1][7]

  • Poultices: Crushed fresh or dried flowers mixed with water to form a paste applied directly to wounds and insect bites to reduce swelling and promote tissue regeneration.[4]

These traditional applications underscore the plant's recognized anti-inflammatory, antiseptic, and wound-healing properties, which are now being substantiated by modern scientific investigation.

This compound: A Key Bioactive Triterpenoid

This compound is a pentacyclic triterpenoid diol that, along with other related triterpenoids like faradiol, arnidiol, and lupeol, is considered a principal bioactive constituent of Calendula officinalis.[8] These compounds are primarily concentrated in the flower heads of the plant. While much of the research has focused on whole extracts, evidence points to these triterpenoids as key mediators of the plant's pharmacological effects.

Pharmacological Activities of this compound and Calendula officinalis Extracts

The therapeutic reputation of Calendula officinalis is largely attributed to its potent anti-inflammatory, antioxidant, and wound-healing capabilities. While studies on isolated this compound are limited, research on extracts rich in this and other triterpenoids provides significant insights into its pharmacological role.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. The traditional use of Calendula officinalis for inflammatory conditions is strongly supported by scientific evidence demonstrating its ability to modulate key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects of Calendula officinalis extracts are mediated through the inhibition of pro-inflammatory cytokines and enzymes.[9][10] Studies have shown that these extracts can significantly reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9] Furthermore, they have been found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[9][11]

Quantitative Data:

Assay Test Substance Model Result Reference
Carrageenan-induced paw edemaC. officinalis flower extractRat50.6% inhibition (250 mg/kg) and 65.9% inhibition (500 mg/kg)[9]
Dextran-induced paw edemaC. officinalis flower extractRat41.9% inhibition (250 mg/kg) and 42.4% inhibition (500 mg/kg)[9]
Formalin-induced paw edemaC. officinalis flower extractRat32.9% inhibition (250 mg/kg) and 62.3% inhibition (500 mg/kg)[9]
Nitric Oxide (NO) ProductionC. officinalis flower oilLPS-stimulated RAW 264.7 macrophages50% inhibition at 147 µL/mL[10][12]
TPA-induced inflammationOleanane-type triterpene glycosides from C. officinalisMouse earID50 values of 0.05-0.20 mg/ear[13]

Signaling Pathway:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Activates Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes Induces Transcription COX2_Gene COX-2 Gene Pro_inflammatory_Genes->COX2_Gene TNFa_Gene TNF-α Gene Pro_inflammatory_Genes->TNFa_Gene IL6_Gene IL-6 Gene Pro_inflammatory_Genes->IL6_Gene COX2 COX-2 COX2_Gene->COX2 TNFa TNF-α TNFa_Gene->TNFa IL6 IL-6 IL6_Gene->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation TNFa->Inflammation IL6->Inflammation This compound This compound This compound->NF_kB Inhibits This compound->COX2 Inhibits

Anti-inflammatory signaling pathway of this compound.
Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. Calendula officinalis extracts have demonstrated significant antioxidant potential, which is attributed to their rich content of flavonoids, carotenoids, and triterpenoids, including this compound.

Mechanism of Action: The antioxidant activity of these compounds is primarily due to their ability to scavenge free radicals, such as the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5] They can also chelate metal ions, preventing the generation of reactive oxygen species.

Quantitative Data:

Assay Test Substance IC50 Value Reference
DPPH Radical ScavengingC. officinalis flower extract100 µg/mL[4][5]
ABTS Radical ScavengingC. officinalis flower extract6.5 µg/mL[4][5]
Superoxide Radical ScavengingC. officinalis flower extract500 µg/mL[5]
Hydroxyl Radical ScavengingC. officinalis flower extract480 µg/mL[5]
Nitric Oxide Radical ScavengingC. officinalis flower extract575 µg/mL[4]
Wound Healing Activity

The traditional use of Calendula officinalis for wound healing is perhaps its most well-known application.[1][3] Scientific studies have validated this use, demonstrating that its extracts can accelerate the wound healing process through various mechanisms.

Mechanism of Action: Calendula officinalis extracts have been shown to promote fibroblast proliferation and migration, which are crucial for the formation of new connective tissue.[13][14] They also enhance collagen synthesis, a key component of the extracellular matrix that provides structural support to tissues.[15] Furthermore, the anti-inflammatory and antimicrobial properties of the extracts contribute to a more favorable environment for tissue repair.[16]

Quantitative Data:

Assay Test Substance Concentration Result Reference
Fibroblast Proliferation (Scratch Assay)C. officinalis hexane (B92381) extract10 µg/mL64.35% increase in cell number[3][17]
Fibroblast Proliferation (Scratch Assay)C. officinalis ethanolic extract10 µg/mL70.53% increase in cell number[3][17]
Wound Closure (in vivo)C. officinalis flower extractTopical application90% wound closure by day 8 (vs. 51.1% in control)[4]

Experimental Workflow:

wound_healing_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis fibroblast_culture Culture Human Dermal Fibroblasts scratch_assay Perform Scratch Assay fibroblast_culture->scratch_assay treatment Treat with this compound or Extract scratch_assay->treatment incubation Incubate for 24-48h treatment->incubation imaging Image Wound Area incubation->imaging quantification Quantify Cell Migration and Proliferation imaging->quantification animal_model Create Full-Thickness Wound in Animal Model topical_application Topically Apply this compound or Extract animal_model->topical_application monitoring Monitor Wound Closure (Planimetry) topical_application->monitoring histology Histological Analysis of Wound Tissue monitoring->histology biochemical_analysis Biochemical Analysis (Collagen, Cytokines) histology->biochemical_analysis

Workflow for assessing wound healing activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Protocol 1: Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of triterpenoids, including this compound, from Calendula officinalis flowers.[18][19][20]

1. Plant Material and Extraction:

  • Dry the flower heads of Calendula officinalis at room temperature, protected from direct sunlight.
  • Grind the dried flowers into a fine powder.[21]
  • Perform exhaustive extraction of the powdered material with methanol (B129727) or ethanol (B145695) using a Soxhlet apparatus or through maceration with agitation.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent such as n-hexane to remove lipids and other non-polar compounds.
  • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, to separate flavonoids and other compounds.
  • Finally, extract the remaining aqueous layer with n-butanol. The triterpenoid saponins, including this compound, will partition into the n-butanol fraction.
  • Evaporate the n-butanol fraction to dryness.

3. Chromatographic Purification:

  • Dissolve the n-butanol fraction in a minimal amount of a suitable solvent.
  • Subject the dissolved fraction to column chromatography on silica (B1680970) gel.
  • Elute the column with a gradient of chloroform (B151607) and methanol, gradually increasing the polarity.
  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
  • Pool the fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile (B52724) or water/methanol gradient.

Protocol 2: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound by its ability to scavenge the DPPH radical.[4][22]

1. Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).
  • Test sample (this compound or extract) dissolved in a suitable solvent (e.g., methanol) at various concentrations.
  • Methanol (as a blank and for dilutions).
  • 96-well microplate.
  • Microplate reader.

2. Procedure:

  • Add a specific volume of the DPPH solution to each well of the microplate.
  • Add an equal volume of the test sample at different concentrations to the wells.
  • For the control, add the same volume of the solvent used to dissolve the sample instead of the test sample.
  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

3. Calculation:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • Determine the IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

Protocol 3: In Vitro Wound Healing Scratch Assay

This assay is used to assess the effect of a compound on cell migration and proliferation, mimicking the initial stages of wound healing.[3][17]

1. Cell Culture:

  • Culture human dermal fibroblasts in appropriate growth medium until they form a confluent monolayer in a multi-well plate.

2. Creating the "Wound":

  • Using a sterile pipette tip, create a linear scratch or "wound" through the center of the cell monolayer.
  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

3. Treatment and Incubation:

  • Replace the PBS with a fresh culture medium containing the test compound (this compound or extract) at various concentrations.
  • Include a negative control (medium only) and a positive control (e.g., a known growth factor).
  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

4. Imaging and Analysis:

  • Capture images of the scratch at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.
  • Measure the width of the scratch at multiple points for each condition and time point.
  • Calculate the percentage of wound closure over time to quantify the rate of cell migration and proliferation.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound and other triterpenoids in Calendula officinalis extracts.[15][23][24]

HPLC Method:

  • Column: A reversed-phase C18 column is typically used.[24][25]

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is commonly employed.[15][22]

  • Detection: UV detection at a wavelength around 210 nm is suitable for the detection of triterpenoids.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using a certified reference standard of this compound.

While specific concentrations vary depending on the cultivar, growing conditions, and extraction method, studies have shown that the flower heads, particularly the ray florets, contain the highest concentration of triterpenoid esters.[26]

Bioavailability and Pharmacokinetics

A significant knowledge gap exists regarding the in vivo pharmacokinetics and bioavailability of this compound.[27] Direct experimental data is currently lacking. However, based on the physicochemical properties of similar triterpenoid saponins, it is inferred that the oral bioavailability of this compound is likely to be low due to its high molecular weight and polarity, which limit its passive diffusion across the intestinal membrane.[27] It is also expected to undergo extensive first-pass metabolism.[27]

Conclusion and Future Perspectives

The ethnopharmacological use of Calendula officinalis for its anti-inflammatory and wound-healing properties is well-supported by a growing body of scientific evidence. This compound, as a key triterpenoid constituent, plays a significant role in these therapeutic effects. While research on whole extracts has provided valuable insights, there is a pressing need for more focused studies on isolated this compound to precisely delineate its mechanisms of action and therapeutic potential.

Future research should prioritize:

  • Pharmacokinetic Studies: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound is crucial for its development as a therapeutic agent.

  • Clinical Trials: Well-designed clinical trials are necessary to validate the efficacy and safety of this compound for specific inflammatory and dermatological conditions.

  • Quantitative Analysis: Further studies are needed to quantify the concentration of this compound in different Calendula officinalis cultivars and plant parts to aid in the standardization of herbal preparations.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between this compound and other phytochemicals in Calendula officinalis will provide a more holistic understanding of the plant's therapeutic action.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, evidence-based therapies derived from this ancient medicinal plant.

References

Methodological & Application

Application Note: Quantification of Calenduladiol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol is a pentacyclic triterpene diol found in the flowers of Calendula officinalis (marigold). Along with other triterpenoids like faradiol (B1211459) and arnidiol, this compound and its esters are recognized for their significant anti-inflammatory properties, making them key bioactive markers for the quality control of Calendula extracts and derived products. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

The methodologies presented are based on established analytical techniques for triterpenoids from Calendula officinalis. While specific validated methods for free this compound are not abundantly detailed in publicly available literature, the provided protocol is a robust representative method adapted from the analysis of its esters and related triterpene diols.

Experimental Protocols

Sample Preparation: Extraction of this compound from Calendula officinalis Flowers

This protocol outlines the extraction of this compound from dried and powdered marigold flowers.

Materials and Reagents:

  • Dried, powdered Calendula officinalis flowers

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of dried and powdered Calendula officinalis flowers into a flask.

  • Add 20 mL of dichloromethane.

  • Perform extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for this compound Quantification

The following HPLC method is recommended for the quantification of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Methanol:Water (95:5, v/v) with isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the prepared samples can then be determined from this calibration curve.

Data Presentation

The following tables summarize typical quantitative data and validation parameters for the HPLC analysis of triterpenoids in Calendula officinalis, which can be expected for the this compound method.

Table 1: HPLC Method Parameters for Triterpenoid Analysis

ParameterValue
InstrumentHigh-Performance Liquid Chromatography with UV Detector
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile PhaseMethanol:Water (95:5, v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Injection Volume20 µL
Column Temperature30 °C

Table 2: Method Validation Parameters for a Related Triterpenoid (Faradiol) HPLC-UV Method[1]

Validation ParameterResult
Linearity Range0.01 - 30 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.003 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Precision (RSD%)< 1.20%
Accuracy (Recovery)98.5% - 101.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Processing cluster_analysis Analysis sample_prep Sample Preparation extraction Extraction with Dichloromethane sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway

Compounds from Calendula officinalis have been shown to exert neuroprotective effects through the modulation of the PI3K/Akt and ERK signaling pathways.[2]

signaling_pathway calendula Calendula Bioactives (e.g., this compound) hsp90 Hsp90α calendula->hsp90 Binds to pocket region pi3k PI3K hsp90->pi3k Activates erk_pathway ERK Signaling Pathway hsp90->erk_pathway Inhibits akt Akt pi3k->akt Activates neuronal_death Neuronal Death akt->neuronal_death Inhibits neuroprotection Neuroprotection erk_pathway->neuronal_death Promotes

Caption: Neuroprotective signaling pathways of Calendula compounds.

References

Application Note: Quantitative Analysis of Calenduladiol in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of calenduladiol in plant extracts, particularly from Calendula officinalis (marigold). The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) found in the flowers of Calendula officinalis, a plant with a long history of medicinal use.[1] Its anti-inflammatory properties make it a compound of significant interest for pharmaceutical and cosmetic applications.[2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This protocol outlines a reliable LC-MS/MS method to achieve this.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes a solid-phase extraction method to clean up the plant extract and isolate the triterpenoid fraction.

Materials:

  • Dried and powdered Calendula officinalis flowers

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Sep-Pak C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

  • 0.22 µm PTFE syringe filters

Procedure:

  • Extraction: Accurately weigh 1.0 g of powdered Calendula officinalis flowers into a 50 mL conical tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean tube.[3]

  • Re-extraction: Repeat the extraction process on the plant residue and combine the supernatants.

  • Evaporation: Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.[3]

  • Reconstitution: Reconstitute the dried extract in 10 mL of water.

  • SPE Cartridge Activation: Activate a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.[4]

  • Sample Loading: Apply the reconstituted aqueous extract to the activated C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.[4]

  • Elution: Elute the this compound-containing fraction with 5 mL of methanol.[4]

  • Final Preparation: Evaporate the methanolic eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80% methanol in water).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[3]

LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Hypersil Gold RP-18 (100 x 2.1 mm, 1.9 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-22 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV[4]

  • Source Temperature: 150 °C[3]

  • Desolvation Temperature: 400 °C[3]

  • Desolvation Gas Flow: 800 L/hr[3]

  • Cone Gas Flow: 50 L/hr[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound (C₃₀H₅₀O₂) with a molecular weight of 442.72 g/mol is typically the protonated molecule [M+H]⁺ at m/z 443.4.

    • Product ions are generated by collision-induced dissociation (CID). While specific published transitions for this compound are scarce, typical fragmentation patterns for similar triterpenoids involve water losses. Therefore, hypothetical yet plausible transitions are proposed below for method development. These must be confirmed experimentally by direct infusion of a this compound standard.

Data Presentation

Table 1: Hypothetical MRM Transitions and Instrument Parameters for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
This compound443.4425.4 ([M+H-H₂O]⁺)407.4 ([M+H-2H₂O]⁺)To be optimizedTo be optimized

Table 2: Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance characteristics for a validated method, based on typical results for similar analyses.[3][5]

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 15%

Visualization

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material 1. Dried Plant Material (Calendula officinalis) extraction 2. Methanolic Extraction & Sonication plant_material->extraction evaporation1 3. Evaporation to Dryness extraction->evaporation1 reconstitution1 4. Reconstitution in Water evaporation1->reconstitution1 spe 5. Solid-Phase Extraction (SPE) (C18 Cartridge) reconstitution1->spe evaporation2 6. Eluate Evaporation spe->evaporation2 reconstitution2 7. Reconstitution in Mobile Phase evaporation2->reconstitution2 filtration 8. Syringe Filtration (0.22 µm) reconstitution2->filtration hplc_injection 9. HPLC Injection filtration->hplc_injection rp_separation 10. Reversed-Phase C18 Chromatographic Separation hplc_injection->rp_separation esi_ionization 11. Electrospray Ionization (ESI+) rp_separation->esi_ionization quad1 12. Q1: Precursor Ion Selection (m/z 443.4) esi_ionization->quad1 quad2 13. Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 14. Q3: Product Ion Selection (e.g., m/z 425.4, 407.4) quad2->quad3 detector 15. Detection quad3->detector chromatogram 16. Chromatogram Generation detector->chromatogram integration 17. Peak Integration chromatogram->integration calibration 18. Calibration Curve Plotting integration->calibration quantification 19. Quantification of this compound calibration->quantification

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a selective and sensitive protocol for the quantification of this compound in plant extracts. The sample preparation procedure effectively removes interfering matrix components, and the chromatographic and mass spectrometric parameters are optimized for reliable detection. This application note serves as a valuable resource for the quality control and scientific investigation of Calendula officinalis and its bioactive constituents.

References

Application Notes and Protocols: Isolation of Calenduladiol from Calendula officinalis using Supercritical Fluid (CO2) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including triterpenoids. Among these, calenduladiol, a pentacyclic triterpene diol, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) offers a green and efficient alternative to conventional solvent extraction methods for isolating lipophilic compounds like this compound from plant matrices. This document provides detailed application notes and protocols for the extraction and isolation of this compound from Calendula officinalis flowers using supercritical CO2.

Data Presentation

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Triterpenoid (B12794562) Esters from Calendula officinalis
ParameterValueReference
Extraction of Non-Polar Compounds (including Triterpenoid Esters)
Pressure15 MPa[1]
Temperature80 °C[1]
Co-solvent15% Ethanol (B145695)[1]
CO2 Flow Rate3 mL/min (analytical scale)[1]
Extraction Time60 minutes[1]
High-Pressure Extraction for Triterpenic Alcohols
Pressure600 - 700 bar (60 - 70 MPa)
Temperature60 - 70 °C
Extraction Time230 minutes
Table 2: Comparison of Extraction Yields for Calendula officinalis
Extraction MethodTotal Extract Yield (%)Triterpenoid Ester ContentThis compound Ester Content (Estimated)Reference
Supercritical Fluid Extraction (SFE) with CO2 5.5 - 8.3%High enrichment of faradiol (B1211459) estersApprox. 6% of total triterpendiol-3-monoesters[2][3]
Ultrasound-Assisted Extraction (UAE) with Ethanol Not specifiedLower than SFE for non-polar compoundsNot specified[1]
Maceration with Ethanol ~8.0%Not specifiedNot specified[2]
Soxhlet Extraction with n-Hexane 5.2 - 7.3%Not specifiedNot specified
Soxhlet Extraction with Ethanol 18.2 - 27.6%Not specifiedNot specified

Note: The yield of this compound is often not reported individually but as part of the total triterpenoid diol fraction. The estimation is based on reports that this compound esters constitute approximately 6% of the total triterpendiol-3-monoesters.[3]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Calendula officinalis Flowers

This protocol is adapted from a sequential extraction method designed to enrich non-polar compounds, including triterpenoid esters like those of this compound.[1]

1. Sample Preparation: a. Obtain dried flower heads of Calendula officinalis. b. Grind the dried flowers to a uniform particle size (e.g., 0.4 mm) to ensure efficient extraction.

2. SFE System Preparation: a. Use a laboratory-scale SFE system equipped with a high-pressure CO2 pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator. b. Pack the ground Calendula officinalis material into the extraction vessel.

3. Extraction Parameters for Non-Polar Compounds (Enriched in Triterpenoid Esters): a. Pressure: 15 MPa b. Temperature: 80 °C c. Co-solvent: 15% Ethanol (v/v) d. CO2 Flow Rate: 3 mL/min e. Extraction Time: 60 minutes

4. Collection of Extract: a. De-pressurize the supercritical fluid through the back-pressure regulator into a collection vial. b. The extract, enriched in non-polar compounds including this compound esters, will precipitate in the collection vial as the CO2 returns to its gaseous state. c. Evaporate the ethanol co-solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude extract.

5. Further Purification (Optional): a. The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate this compound and its esters.

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of NF-κB Activation

This protocol describes a method to evaluate the anti-inflammatory activity of the isolated this compound by measuring its effect on the NF-κB signaling pathway in human gastric epithelial cells.

1. Cell Culture: a. Culture human gastric epithelial cells (e.g., AGS cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37 °C with 5% CO2.

2. Transfection with NF-κB Reporter Plasmid: a. Seed the cells in a multi-well plate. b. Transfect the cells with a reporter plasmid containing the luciferase gene under the control of NF-κB responsive elements using a suitable transfection reagent.

3. Treatment: a. After 24 hours of transfection, treat the cells with different concentrations of this compound or this compound-3-myristate (e.g., 1-50 µM). b. Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL). c. Include appropriate controls (vehicle control, TNF-α only).

4. Luciferase Assay: a. After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer. b. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

5. Data Analysis: a. Calculate the percentage of NF-κB inhibition for each concentration of the test compound. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activation.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Supercritical Fluid Extraction cluster_2 Extract Collection & Processing cluster_3 Isolation of this compound Dried_Calendula Dried Calendula Flowers Grinding Grinding Dried_Calendula->Grinding Ground_Material Ground Plant Material Grinding->Ground_Material Extraction Extraction (60 min) Ground_Material->Extraction SFE_System SFE System Parameters Set Parameters: - Pressure: 15 MPa - Temperature: 80°C - Co-solvent: 15% EtOH SFE_System->Parameters Parameters->Extraction Depressurization Depressurization Extraction->Depressurization Crude_Extract Crude Extract (with Ethanol) Depressurization->Crude_Extract Solvent_Evaporation Solvent Evaporation Crude_Extract->Solvent_Evaporation Final_Extract Final Extract Enriched in Triterpenoid Esters Solvent_Evaporation->Final_Extract Chromatography Chromatography (e.g., Prep-HPLC) Final_Extract->Chromatography Isolated_this compound Isolated this compound Chromatography->Isolated_this compound

Workflow for Supercritical Fluid Extraction of this compound.
Signaling Pathways

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 Degradation of IκBα NFkB_nucleus NF-κB (p65/p50) DNA DNA NFkB_nucleus->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits (IC50 ≈ 10-30 µM) PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Calendula_Compounds Calendula Compounds (e.g., Calenduloside E) Calendula_Compounds->PI3K Activates ERK_MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Promotes Calendula_Compounds Calendula Compounds (e.g., Calenduloside E) Calendula_Compounds->Raf Inhibits

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Calenduladiol from Calendula officinalis Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including triterpenoid (B12794562) alcohols, flavonoids, and carotenoids. Among these, calenduladiol, a triterpenoid diol, has garnered significant interest for its potent anti-inflammatory properties. This document provides detailed application notes and protocols for the efficient extraction of this compound from Calendula officinalis flowers using ultrasound-assisted extraction (UAE), a modern and effective technique that enhances extraction yield and reduces processing time. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of pro-inflammatory gene expression. By suppressing these pathways, this compound can reduce the production of inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2).

Quantitative Data Summary

The efficiency of ultrasound-assisted extraction is influenced by several key parameters, including the solvent composition, extraction time, temperature, and the ratio of solvent to solid material. The following tables summarize quantitative data from various studies on the extraction of bioactive compounds from Calendula officinalis flowers using UAE. While specific data for this compound is limited, the data for total flavonoids and other triterpenoids provide a strong basis for optimizing this compound extraction.

Table 1: Ultrasound-Assisted Extraction Parameters and Yield of Total Flavonoids from Calendula officinalis

Ethanol Concentration (%)Extraction Time (min)Temperature (°C)Liquid-to-Solid Ratio (mL/g)Total Flavonoid Content (mg/100g d.w.)Reference
39.62964.220220.2[1]
5020Not SpecifiedNot SpecifiedHigher than pure ethanol[1]
6030Room Temperature15Not specified for flavonoids
80Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: General Parameters for Ultrasound-Assisted Extraction of Bioactive Compounds from Calendula officinalis

SolventExtraction TimeTemperature (°C)Ultrasonic Frequency (kHz)ObservationsReference
96% Ethanol2 hours3037Outstanding extraction results for bioactive compounds.[2]
Hydro-ethanolic30 minRoom Temperature50Maximum extraction efficiency.
EthanolNot SpecifiedNot Specified40Effective for flavonoid extraction.[1]

Experimental Protocols

This section provides a detailed methodology for the ultrasound-assisted extraction of this compound from Calendula officinalis flowers, followed by a general procedure for its quantification.

Protocol 1: Ultrasound-Assisted Extraction of this compound

1. Materials and Equipment:

  • Dried Calendula officinalis flower petals
  • Grinder or mill
  • 80% Ethanol (v/v)
  • Ultrasonic bath with temperature and time control
  • Beakers and flasks
  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)
  • Filter paper (e.g., Whatman No. 1)
  • Rotary evaporator
  • Analytical balance

2. Sample Preparation:

  • Dry the Calendula officinalis flowers in a well-ventilated area away from direct sunlight or in an oven at a low temperature (e.g., 40°C) to a constant weight.
  • Grind the dried flower petals into a fine powder using a grinder or mill to increase the surface area for extraction.

3. Extraction Procedure:

  • Weigh a specific amount of the powdered calendula flowers (e.g., 10 g).
  • Place the powder into a beaker or flask.
  • Add the extraction solvent (80% ethanol) at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).
  • Place the beaker in the ultrasonic bath.
  • Set the extraction parameters:
  • Temperature: 60°C
  • Time: 30 minutes
  • Ultrasonic Frequency: 40 kHz
  • Start the sonication process.
  • After extraction, filter the mixture through filter paper using a filtration apparatus to separate the extract from the solid plant material.
  • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery of the extract.
  • Combine the filtrates.
  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent and obtain the crude extract.
  • Dry the crude extract to a constant weight and store it in a cool, dark place for further analysis.

Protocol 2: Quantification of this compound (General Approach)

1. Materials and Equipment:

  • Crude calendula extract
  • This compound standard
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
  • C18 HPLC column
  • Mobile phase solvents (e.g., methanol, water, acetonitrile)
  • Syringe filters (0.45 µm)
  • Vials for HPLC

2. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.
  • Accurately weigh a portion of the crude calendula extract and dissolve it in the mobile phase or a suitable solvent.
  • Filter the sample solution through a syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Set up the HPLC system with the C18 column.
  • Equilibrate the column with the mobile phase.
  • Inject the calibration standards and the sample solution into the HPLC system.
  • Run the analysis using an appropriate gradient elution program.
  • Monitor the chromatogram at a suitable wavelength for this compound detection.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
  • Calculate the yield of this compound in the extract as a percentage of the initial dried plant material.

Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction

G Workflow for Ultrasound-Assisted Extraction of this compound start Start: Dried Calendula Flowers grinding Grinding of Plant Material start->grinding mixing Mixing with Solvent (e.g., 80% Ethanol) grinding->mixing uae Ultrasound-Assisted Extraction (Temp, Time, Frequency) mixing->uae filtration Filtration to Separate Extract from Residue uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis Analysis (e.g., HPLC) crude_extract->analysis end_node End: Quantified this compound analysis->end_node

Caption: A flowchart of the ultrasound-assisted extraction of this compound.

Inhibitory Signaling Pathway of this compound

G Proposed Anti-Inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Proinflammatory_Genes Pro-inflammatory Gene Expression MAPK->Proinflammatory_Genes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates to nucleus NFkB_nucleus->Proinflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) Proinflammatory_Genes->Inflammatory_Mediators leads to production of This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: this compound's inhibition of inflammatory pathways.

References

Application Note: Purification of Calenduladiol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calenduladiol is a triterpenoid (B12794562) diol found in the flowers of Calendula officinalis (marigold). Like other triterpenoids from this plant, such as faradiol (B1211459) and arnidiol, this compound and its esters are of significant interest to researchers in the fields of phytochemistry and drug development due to their potential anti-inflammatory and other biological activities. The isolation and purification of this compound in high purity is essential for detailed structural elucidation, pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the purification of this compound from Calendula officinalis flowers using a combination of extraction, fractionation, and multi-step column chromatography.

Data Presentation: Summary of Chromatographic Conditions

The following tables summarize the key quantitative parameters for the column chromatography protocol detailed below.

Table 1: Initial Purification via Normal-Phase Column Chromatography

ParameterValue
Stationary Phase Silica (B1680970) Gel (60-120 mesh)
Mobile Phase Gradient of n-hexane and ethyl acetate (B1210297)
Elution Gradient Stepwise increase in ethyl acetate concentration
Flow Rate Gravity-dependent or low pressure
Fraction Size 20-50 mL
Monitoring Thin-Layer Chromatography (TLC)

Table 2: Final Purification via Preparative High-Performance Liquid Chromatography (HPLC)

ParameterValue
Stationary Phase Reversed-Phase C18 (e.g., Nucleosil 100-5 C18)
Mobile Phase Isocratic elution with methanol (B129727) or a water-methanol mixture[1]
Flow Rate 1.0 mL/min
Detection UV at 210 nm[1][2]
Expected Purity >95%[3]

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a comprehensive procedure for the isolation and purification of this compound from dried Calendula officinalis flowers.

1. Plant Material and Extraction

  • Plant Material : Use dried and finely powdered flowers of Calendula officinalis.

  • Extraction Solvent : 70% ethanol (B145695) or methanol is commonly used for the extraction of triterpenoids and their glycosides.[3]

  • Procedure :

    • Macerate the powdered flower material with the extraction solvent (1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, perform exhaustive extraction using a Soxhlet apparatus.[3]

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2. Fractionation of the Crude Extract

  • Objective : To enrich the triterpenoid fraction by removing highly polar and non-polar impurities.

  • Procedure :

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning in a separatory funnel.

    • First, partition against n-hexane to remove non-polar compounds like fats and sterols. Discard the n-hexane layer.

    • Next, partition the remaining aqueous layer with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate. The triterpenoid fraction, including this compound, is expected to partition into this layer.

    • Collect the chloroform or ethyl acetate fraction and evaporate it to dryness under reduced pressure to yield the enriched triterpenoid fraction.

3. Initial Purification by Normal-Phase Column Chromatography

  • Objective : To separate the enriched triterpenoid fraction into simpler fractions.

  • Procedure :

    • Column Packing : Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, packed using a slurry method with n-hexane.

    • Sample Loading : Dissolve the dried triterpenoid fraction in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

    • Elution : Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A suggested gradient could be: n-hexane, 95:5, 90:10, 85:15, 80:20 (and so on) n-hexane:ethyl acetate.

    • Fraction Collection : Collect fractions of a consistent volume (e.g., 20-50 mL).

    • Monitoring : Monitor the collected fractions by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Pooling : Combine the fractions containing the compound of interest based on their TLC profiles. Evaporate the solvent from the pooled fractions.

4. Final Purification by Preparative HPLC

  • Objective : To achieve high purity of this compound.

  • Procedure :

    • Sample Preparation : Dissolve the semi-purified fraction from the previous step in the HPLC mobile phase (e.g., methanol).

    • Chromatographic System : Utilize a preparative HPLC system equipped with a reversed-phase C18 column.

    • Elution : Perform isocratic elution with methanol or a water-methanol mixture.[1] The exact composition may require optimization based on analytical HPLC runs.

    • Detection and Collection : Monitor the eluate at 210 nm. Collect the peak corresponding to this compound.

    • Post-Purification : Evaporate the solvent from the collected fraction to obtain pure this compound. Assess the purity using analytical HPLC and confirm the structure using spectroscopic methods (e.g., NMR, MS).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol for this compound.

Calenduladiol_Purification_Workflow Start Dried Calendula officinalis Flowers Extraction Extraction (70% Ethanol or Methanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning (n-Hexane and Ethyl Acetate) CrudeExtract->Fractionation EnrichedFraction Enriched Triterpenoid Fraction Fractionation->EnrichedFraction ColumnChrom Normal-Phase Column Chromatography (Silica Gel, n-Hexane:Ethyl Acetate Gradient) EnrichedFraction->ColumnChrom SemiPureFraction Semi-Purified this compound Fraction ColumnChrom->SemiPureFraction PrepHPLC Preparative Reversed-Phase HPLC (C18, Methanol) SemiPureFraction->PrepHPLC PureCompound Pure this compound (>95%) PrepHPLC->PureCompound Analysis Purity Assessment & Structural Elucidation (Analytical HPLC, NMR, MS) PureCompound->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Calenduladiol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol, a triterpenoid (B12794562) diol isolated from Calendula officinalis (marigold), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[1][2] Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and development, providing critical insights into the molecular features responsible for the biological activity of a compound. By systematically modifying the chemical structure of this compound and assessing the resulting changes in biological activity, researchers can identify key functional groups and structural motifs essential for its therapeutic effects. This knowledge can then be leveraged to design and synthesize novel, more potent, and selective analogs with improved pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive guide for the synthesis of a library of this compound derivatives and their subsequent evaluation in relevant biological assays to establish a robust SAR. The protocols outlined below are based on established synthetic methodologies for triterpenoids and common biological screening assays.

Synthesis of this compound Derivatives

The chemical structure of this compound offers two primary sites for chemical modification: the hydroxyl groups. These can be derivatized through various reactions to generate a diverse library of compounds for SAR studies.

A general synthetic workflow for the derivatization of this compound is presented below:

G This compound This compound Esterification Esterification (e.g., Acyl chlorides, Carboxylic acids) This compound->Esterification Etherification Etherification (e.g., Alkyl halides) This compound->Etherification Oxidation Oxidation (e.g., PCC, DMP) This compound->Oxidation Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Amidation Amidation (following oxidation to carboxylic acid) Oxidation->Amidation Keto_derivatives Keto/Aldehyde Derivatives Oxidation->Keto_derivatives Amides Amide Derivatives Amidation->Amides G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes activates transcription Calenduladiol_Derivative This compound Derivative Calenduladiol_Derivative->IKK inhibits

References

Application Notes and Protocols for Cell-Based Assay Development to Test Calenduladiol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol, a triterpenoid (B12794562) alcohol isolated from Calendula officinalis (pot marigold), is a promising bioactive compound with potential therapeutic applications. Extracts of Calendula officinalis, rich in compounds like this compound, have been traditionally used for their anti-inflammatory and wound-healing properties.[[“]][2][[“]][4][5] Modern research has begun to elucidate the cellular mechanisms underlying these effects, pointing towards activities such as cytotoxicity against cancer cells, antioxidant effects, and modulation of key inflammatory signaling pathways.[[“]][2][6][7]

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the bioactivity of this compound. The protocols detailed herein are designed to assess its cytotoxicity, anti-inflammatory potential, and antioxidant capacity, providing a framework for preclinical evaluation.

Cytotoxicity Assessment of this compound

A primary step in evaluating a novel bioactive compound is to determine its cytotoxic profile. This helps establish a therapeutic window and identifies potential anti-cancer properties. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on both cancerous and non-cancerous cell lines to assess its cytotoxic and selective effects.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) and a non-cancerous human cell line (e.g., human dermal fibroblasts, HDF)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
Cell LineThis compound IC50 (µM)
MCF-7 (Cancer)[Insert Value]
HDF (Non-cancerous)[Insert Value]

Anti-Inflammatory Activity of this compound

The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard in vitro model for inflammation. Key inflammatory markers to measure include nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6.[9][10]

Experimental Workflow: Anti-Inflammatory Assays

G cluster_0 Cell Culture and Stimulation cluster_1 Measurement of Inflammatory Markers cluster_2 Cell Viability Control seed Seed RAW 264.7 cells preinc Pre-incubate with this compound seed->preinc stim Stimulate with LPS preinc->stim supernatant Collect Cell Supernatant stim->supernatant mtt Perform MTT Assay stim->mtt griess Nitric Oxide (Griess Assay) supernatant->griess elisa TNF-α and IL-6 (ELISA) supernatant->elisa

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples.

Experimental Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

Materials:

  • Supernatants from the NO production assay

  • Commercially available ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kits.

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the cytokine is determined by comparison to a standard curve.

Data Presentation: Anti-inflammatory Effects of this compound
TreatmentNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)[Insert Value][Insert Value][Insert Value]
LPS (1 µg/mL)[Insert Value][Insert Value][Insert Value]
LPS + this compound (X µM)[Insert Value][Insert Value][Insert Value]
LPS + this compound (Y µM)[Insert Value][Insert Value][Insert Value]

Antioxidant Capacity of this compound

The antioxidant potential of this compound can be evaluated by its ability to mitigate intracellular reactive oxygen species (ROS) in cells subjected to oxidative stress. The DCFDA assay is a common method for this purpose.

Experimental Protocol: Intracellular ROS Measurement (DCFDA Assay)

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete DMEM medium

  • This compound

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells at 2 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate overnight.

  • DCFDA Loading: Wash the cells with PBS and incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • Treatment: Wash the cells again with PBS and add this compound at various non-toxic concentrations. Incubate for 1 hour.

  • Oxidative Stress Induction: Add H₂O₂ (e.g., 500 µM) to induce oxidative stress and incubate for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Presentation: Antioxidant Effect of this compound
TreatmentRelative Fluorescence Units (RFU)
Control (untreated)[Insert Value]
H₂O₂ (500 µM)[Insert Value]
H₂O₂ + this compound (X µM)[Insert Value]
H₂O₂ + this compound (Y µM)[Insert Value]

Investigation of Underlying Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[11][12][13][14]

NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[14] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon stimulation (e.g., by LPS or TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[15][16]

G lps LPS/TNF-α receptor Receptor lps->receptor ikk IKK Activation receptor->ikk ikb_p IκB Phosphorylation & Degradation ikk->ikb_p nfkb_release NF-κB Release ikb_p->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription This compound This compound This compound->ikk Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T or a similar easily transfectable cell line

  • NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • TNF-α or other NF-κB activator

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter and the Renilla control plasmid.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation.[11][13][17][18] The activation of these kinases can be assessed by measuring their phosphorylation status.

G stimulus Stress / Cytokines map3k MAP3K stimulus->map3k map2k MAP2K map3k->map2k mapk MAPK (p38/JNK) map2k->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response This compound This compound This compound->map2k Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocol: Western Blot for Phosphorylated MAPK

This protocol assesses the activation of p38 and JNK MAPKs.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, total-p38, phospho-JNK, and total-JNK

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with this compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The protocols described provide a robust framework for the systematic evaluation of this compound's bioactivity. By assessing its cytotoxicity, anti-inflammatory, and antioxidant properties, and by investigating its effects on key signaling pathways like NF-κB and MAPK, researchers can gain a comprehensive understanding of its therapeutic potential. These cell-based assays are crucial early steps in the drug development pipeline, paving the way for further preclinical and clinical investigation.

References

In Vivo Animal Models for Evaluating Calenduladiol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol, a prominent triterpenoid (B12794562) found in Calendula officinalis (marigold), is recognized for its potential therapeutic effects, including anti-inflammatory, wound healing, and anti-cancer properties. Preclinical evaluation of this compound's efficacy relies on robust in vivo animal models that can translate foundational biological activity into potential clinical outcomes. This document provides detailed application notes and experimental protocols for commonly used animal models to assess the therapeutic potential of this compound. Given the limited number of studies on isolated this compound, data from Calendula officinalis extracts, rich in this and related compounds like calendulosides, are presented as a strong proxy.

I. Anti-Inflammatory Efficacy Evaluation

A widely used model to assess the topical anti-inflammatory activity of compounds like this compound is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. This model mimics acute skin inflammation.

Quantitative Data Summary
Compound/ExtractAnimal ModelDosage (per ear)Efficacy Metric (ID50)Reference
Calendulaglycoside A 6'-O-n-butyl esterTPA-Induced Mouse Ear Edema0.05 mg50% Inhibition of Edema
Calendulaglycoside B 6'-O-n-butyl esterTPA-Induced Mouse Ear Edema0.05 mg50% Inhibition of Edema
Calendulaglycoside C 6'-O-n-butyl esterTPA-Induced Mouse Ear Edema0.06 mg50% Inhibition of Edema
Calenduloside F 6'-O-n-butyl esterTPA-Induced Mouse Ear Edema0.07 mg50% Inhibition of Edema
Calendula officinalis Flower ExtractCarrageenan-Induced Paw Edema (oral)250 mg/kg50.6% Inhibition of Edema
Calendula officinalis Flower ExtractCarrageenan-Induced Paw Edema (oral)500 mg/kg65.9% Inhibition of Edema
Experimental Protocol: TPA-Induced Mouse Ear Edema

Objective: To evaluate the topical anti-inflammatory effect of this compound by measuring the reduction of TPA-induced ear swelling in mice.

Materials:

  • Male Swiss mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972) (vehicle)

  • This compound or Calendula officinalis extract

  • Positive control: Dexamethasone or Indomethacin

  • Micrometer caliper

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (TPA + Acetone)

    • Positive Control (TPA + Dexamethasone/Indomethacin)

    • Treatment Group(s) (TPA + this compound/extract at various concentrations)

  • Induction of Edema: Dissolve TPA in acetone (e.g., 1 µg/20 µL). Apply 10 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as an untreated control.

  • Treatment Application: Approximately 30 minutes before or after TPA application, topically apply the test compounds (dissolved in a suitable vehicle like acetone) to the right ear.

  • Measurement of Edema: At a specified time point (typically 4-6 hours after TPA induction), measure the thickness of both ears using a micrometer caliper.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(TPA thickness - Control thickness) - (Treated thickness - Control thickness)] / (TPA thickness - Control thickness) * 100

Signaling Pathway: Anti-Inflammatory Action

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Workflow: TPA-Induced Ear Edema

Caption: Workflow for the TPA-induced mouse ear edema model.

II. Wound Healing Efficacy Evaluation

Excision and incision wound models in rodents are standard for assessing the wound healing potential of therapeutic agents. These models allow for the evaluation of wound contraction, epithelialization, and tensile strength.

Quantitative Data Summary
TreatmentAnimal ModelTime PointEfficacy MetricReference
5% Calendula officinalis OintmentExcision Wound (Rats)Day 8~50% Wound Contraction
10% Calendula officinalis OintmentExcision Wound (Rats)Day 8~60% Wound Contraction
5% Calendula officinalis OintmentIncision Wound (Rats)Day 10Significant increase in tensile strength
10% Calendula officinalis OintmentIncision Wound (Rats)Day 10Highly significant increase in tensile strength
5% Aqueous Calendula ExtractFull-thickness Skin Wound (Mice)Day 7Significant reduction in wound area[1]
Experimental Protocol: Excision Wound Model

Objective: To evaluate the effect of this compound on the rate of wound closure and epithelialization.

Materials:

  • Wistar rats (150-200 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps)

  • Circular stamp (for creating uniform wounds)

  • This compound or Calendula officinalis extract formulation (e.g., ointment)

  • Vehicle control (ointment base)

  • Standard control (e.g., povidone-iodine ointment)

  • Transparent graph paper for wound area measurement

Procedure:

  • Animal Preparation: Anesthetize the rats and shave the dorsal thoracic region.

  • Wound Creation: Create a circular excision wound of a predetermined size (e.g., 500 mm²) using a sterile circular stamp and scalpel.

  • Grouping and Treatment: Divide the animals into groups (n=6-8) and apply the respective treatments topically once daily:

    • Vehicle Control

    • Standard Control

    • Treatment Group(s) (e.g., 5% and 10% this compound ointment)

  • Wound Area Measurement: Trace the wound boundary on a transparent graph paper on specific days (e.g., day 0, 4, 8, 12, 16). Calculate the wound area in mm².

  • Epithelialization Period: Note the number of days required for the complete shedding of the eschar without any residual raw wound.

  • Data Analysis: Calculate the percentage of wound contraction on each measurement day relative to the initial wound size.

Signaling Pathway: Wound Healing Promotion

Caption: Key signaling pathways in this compound-mediated wound healing.

III. Anti-Cancer Efficacy Evaluation

Xenograft models in immunocompromised mice are the gold standard for assessing the in vivo anti-tumor activity of novel compounds. These models involve the subcutaneous implantation of human or murine cancer cells.

Quantitative Data Summary
TreatmentAnimal ModelCancer Cell LineDosageEfficacy MetricReference
Calenduloside E 6'-methyl esterBALB/c Mice XenograftCT-26 (Colon Carcinoma)0.6 and 6 mg/kg/day (peritumoral)Suppression of tumor volume and weight[1][2]
Laser Activated Calendula Extract (LACE)Nude Mice XenograftAndo-2 (Melanoma)50 mg/kg (oral) or 25 mg/kg (i.p.)~60% tumor growth inhibition[2]
Calendula officinalis Flower ExtractC57BL/6 MiceB16F-10 (Melanoma)250 mg/kg (oral)43.3% increase in life span[3]
Experimental Protocol: Xenograft Tumor Model

Objective: To determine the anti-tumor efficacy of this compound by measuring its effect on tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human or murine cancer cell line (e.g., CT-26, Ando-2)

  • Cell culture medium and supplements

  • Matrigel (optional, for enhancing tumor take)

  • This compound or Calendula officinalis extract

  • Vehicle control

  • Standard chemotherapeutic agent (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cells to the desired confluence. Subcutaneously implant a specific number of cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups.

  • Treatment Administration: Administer the treatments as per the study design (e.g., oral gavage, intraperitoneal injection, or peritumoral injection) for a specified duration.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health throughout the study to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Signaling Pathway: Anti-Cancer Action

Caption: Proposed signaling pathways for the anti-cancer effects of this compound.

Conclusion

The in vivo animal models described provide a robust framework for the preclinical evaluation of this compound's efficacy in anti-inflammatory, wound healing, and anti-cancer applications. The provided protocols and quantitative data from studies on Calendula officinalis extracts and its components offer a strong starting point for designing and interpreting experiments aimed at elucidating the therapeutic potential of this compound. Further research focusing on the isolated compound will be crucial for a more definitive understanding of its specific pharmacological activities.

References

Formulation Strategies for Topical Application of Calenduladiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduladiol, a prominent triterpenoid (B12794562) diol found in Calendula officinalis, is recognized for its potent anti-inflammatory and wound-healing properties.[1][2] Its lipophilic nature, however, presents a significant challenge for topical delivery, limiting its solubility in aqueous phases and subsequent permeation through the skin barrier. Effective formulation strategies are therefore crucial to enhance its bioavailability at the target site. This document provides detailed application notes and protocols for the development of topical formulations of this compound, focusing on nanoemulsions, liposomes, and hydrogels. These advanced delivery systems aim to improve the solubility, stability, and dermal penetration of this compound, thereby maximizing its therapeutic potential.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation development.

Solubility Assessment

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable oils, surfactants, and co-solvents to select appropriate excipients for formulation development.

Protocol:

  • Materials: this compound, a selection of cosmetic oils (e.g., Miglyol 812, isopropyl myristate, oleic acid), surfactants (e.g., Tween 80, Span 80, Kolliphor RH 40), and co-solvents (e.g., propylene (B89431) glycol, ethanol, Transcutol®).

  • Procedure:

    • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected vehicle in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Strategies and Protocols

Based on its lipophilic nature, the following formulation strategies are recommended for this compound.

Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can enhance the penetration of lipophilic drugs through the skin.

Table 1: Example of a Calendula Oil-Based Nanoemulsion Formulation

ComponentFunctionConcentration (% w/w)
Calendula OilOil Phase (Source of this compound)6 - 18%
Tween 80Surfactant10 - 20%
Span 80Co-surfactant5 - 15%
WaterAqueous Phaseq.s. to 100%

Note: This table is based on a formulation for Calendula oil and can be optimized for purified this compound. The ratio of oil, surfactant, and co-surfactant is critical for nanoemulsion formation and stability.

Protocol for Nanoemulsion Preparation (High-Energy Emulsification):

  • Oil Phase Preparation: Dissolve this compound in the selected oil phase (e.g., Calendula oil or a suitable cosmetic oil identified in solubility studies).

  • Aqueous Phase Preparation: Disperse the surfactant (e.g., Tween 80) in distilled water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.

    • Homogenize the coarse emulsion using a high-shear homogenizer or an ultrasonicator to reduce the droplet size to the nano-range.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS). Aim for a droplet size below 200 nm and a PDI below 0.3 for a homogenous formulation.

    • Zeta Potential: Measure to assess the stability of the nanoemulsion. A value greater than |±30 mV| indicates good stability.

    • pH and Viscosity: Ensure compatibility with skin application (pH 5.5-6.5) and appropriate consistency.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer. Liposomes can enhance skin penetration and provide a sustained release of the active ingredient.

Table 2: Representative Composition of a Liposomal Formulation for this compound

ComponentFunctionMolar Ratio
PhosphatidylcholineMain vesicle-forming lipid70-80%
CholesterolStabilizer (modulates membrane fluidity)20-30%
This compoundActive Pharmaceutical Ingredient1-5% (of total lipid weight)

Protocol for Liposome (B1194612) Preparation (Thin-Film Hydration Method):

  • Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Characterization:

    • Vesicle Size and PDI: Measured by DLS.

    • Encapsulation Efficiency (%EE): Determined by separating the unencapsulated this compound from the liposomes using methods like dialysis or ultracentrifugation and quantifying the encapsulated drug. The formula for %EE is: %EE = (Total Drug - Free Drug) / Total Drug * 100

    • Morphology: Visualized using Transmission Electron Microscopy (TEM).

Hydrogels

Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water. They are biocompatible and can be used as a vehicle for nanoemulsions or liposomes to improve their consistency and applicability for topical use. A this compound-loaded nanoemulsion or liposome formulation can be incorporated into a hydrogel base to form a nanoemulgel or liposomal gel, respectively.

Table 3: Typical Composition of a Carbopol-Based Hydrogel

ComponentFunctionConcentration (% w/w)
Carbopol 940Gelling agent0.5 - 2.0%
TriethanolamineNeutralizing agent (to form the gel)q.s. to pH 6.0-6.5
Propylene GlycolHumectant and penetration enhancer5 - 15%
Purified WaterVehicleq.s. to 100%

Protocol for Hydrogel Preparation:

  • Polymer Dispersion: Disperse the gelling agent (e.g., Carbopol 940) in purified water with constant stirring until a uniform dispersion is obtained.

  • Neutralization: Slowly add the neutralizing agent (e.g., triethanolamine) to the polymer dispersion while stirring until a clear, viscous gel is formed.

  • Incorporation of Active Formulation: Add the prepared this compound nanoemulsion or liposome suspension to the hydrogel base and mix gently until a homogenous formulation is achieved.

  • Characterization:

    • pH and Viscosity: Ensure skin compatibility and desired consistency.

    • Spreadability: Evaluate the ease of application.

    • In Vitro Drug Release: Assess the release profile of this compound from the hydrogel.

Key Experimental Protocols

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To evaluate the permeation of this compound from different formulations through a skin model.

Protocol:

  • Apparatus: Franz diffusion cell.

  • Membrane: Excised human or animal (e.g., porcine ear) skin, or a synthetic membrane like Strat-M®.

  • Receptor Medium: Phosphate buffer (pH 7.4) with a solubilizing agent (e.g., 2% w/v oleth-20) to maintain sink conditions for the lipophilic this compound. The receptor chamber is maintained at 32 ± 1°C.

  • Procedure:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.

    • Analyze the concentration of this compound in the collected samples by HPLC.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area versus time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of the curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the this compound formulations on skin cells (e.g., human keratinocytes or fibroblasts).

Protocol:

  • Cell Culture: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound formulation for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS, diluted in culture medium) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Anti-inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

Objective: To evaluate the anti-inflammatory effect of the this compound formulations by measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells (e.g., macrophages).

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the this compound formulation.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Visualizations

Signaling Pathway

This compound Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-kB Pathway NF-κB Pathway TLR4->NF-kB Pathway COX-2 Gene COX-2 Gene NF-kB Pathway->COX-2 Gene Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NF-kB Pathway->Pro-inflammatory Cytokine Genes COX-2 COX-2 COX-2 Gene->COX-2 TNF-α, IL-1β, IL-6 TNF-α, IL-1β, IL-6 Pro-inflammatory Cytokine Genes->TNF-α, IL-1β, IL-6 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNF-α, IL-1β, IL-6->Inflammation This compound This compound This compound->NF-kB Pathway This compound->COX-2

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow

Topical Formulation Development Workflow Start Start: this compound Pre-formulation Pre-formulation Studies (Solubility, Stability) Start->Pre-formulation Formulation_Development Formulation Development (Nanoemulsion, Liposome, Hydrogel) Pre-formulation->Formulation_Development Characterization Physicochemical Characterization (Size, PDI, %EE, Viscosity) Formulation_Development->Characterization In_Vitro_Testing In Vitro Evaluation Characterization->In_Vitro_Testing Permeation Skin Permeation (Franz Diffusion Cell) In_Vitro_Testing->Permeation Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro_Testing->Cytotoxicity Optimization Optimization Required? Permeation->Optimization Cytotoxicity->Optimization Anti_inflammatory Anti-inflammatory Activity (Cytokine Assays) Anti_inflammatory->Optimization Optimization->Formulation_Development Yes Lead_Formulation Lead Formulation Optimization->Lead_Formulation No In_Vit_Testing In_Vit_Testing In_Vit_Testing->Anti_inflammatory

Caption: Workflow for developing topical this compound formulations.

Conclusion

The successful topical delivery of the lipophilic active, this compound, hinges on the selection of an appropriate formulation strategy. Nanoemulsions, liposomes, and hydrogel-based systems offer promising approaches to overcome the challenges associated with its poor water solubility and skin permeability. The protocols and methodologies outlined in this document provide a comprehensive framework for the development, characterization, and evaluation of effective and safe topical formulations of this compound for its application in treating inflammatory skin conditions and promoting wound healing. Rigorous in vitro testing is essential to identify a lead formulation with optimal characteristics for potential in vivo studies.

References

Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Calenduladiol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the identification and quantification of calenduladiol in Calendula officinalis extracts using High-Performance Thin-Layer Chromatography (HPTLC). The method is intended for researchers, scientists, and professionals in the fields of natural product analysis, quality control, and drug development.

Introduction

Calendula officinalis L. (marigold) is a medicinal plant widely recognized for its anti-inflammatory properties, which are largely attributed to its content of triterpenoid (B12794562) alcohols and their esters. Among these, this compound is a key bioactive marker. HPTLC offers a simple, rapid, and reliable method for the analysis of herbal extracts.[1][2] Its advantages include the ability to analyze multiple samples simultaneously, the use of small amounts of solvents, and its versatility in detecting various compounds.[1] This protocol outlines a validated HPTLC densitometric method for the quantitative determination of this compound.

Experimental Protocols

  • Maceration/Percolation: Coarsely powder the dried flower parts of Calendula officinalis.[3] Extract the powder with a suitable solvent such as dichloromethane or methanol.[1][3] Dichloromethane has been shown to be effective in extracting a greater amount and variety of chemical compounds from Calendula officinalis compared to ethanol.[1] A cold percolation method for 48 hours can be employed.[3]

  • Sonication: Alternatively, add 10 mL of methanol to 1.0 g of the powdered plant material and sonicate for 10 minutes.[4]

  • Filtration and Concentration: Centrifuge the mixture and use the supernatant for analysis.[4] The extract can be concentrated under reduced pressure if necessary.

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) for creating the calibration curve.

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: A suitable mobile phase for the separation of triterpenoids in Calendula officinalis is a mixture of n-hexane: ethyl acetate: acetic acid in a ratio of 20:10:1 (v/v/v) .[1][2][5]

  • Sample Application: Apply the sample and standard solutions as 6 mm bands onto the HPTLC plate using an automated applicator like a Linomat or Nanomat.[1][6] The distance from the lower edge of the plate should be 8 mm, and the distance between bands should be 10 mm.[1]

  • Development: Develop the plate in a pre-saturated twin-trough developing chamber up to a distance of 80 mm.[3]

  • Drying: After development, air dry the plate.

  • Detection: Scan the dried plate using a TLC scanner in absorbance mode. The detection wavelength will depend on the derivatization agent used, if any. For many compounds in Calendula, scanning is performed at 254 nm.[3][7]

  • Derivatization (Optional): For enhanced visualization of triterpenoids, the plate can be derivatized by spraying with a sulfuric acid reagent followed by heating.

  • Quantification: The amount of this compound in the sample is calculated using the calibration curve generated from the peak areas of the standard solutions.

Method Validation

The developed HPTLC method should be validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines.[2] Key validation parameters include:

  • Linearity: The linearity of the method is established by plotting the peak area against the concentration of the applied standard solutions.[1]

  • Precision: Assessed through repeatability and intermediate precision studies, expressed as the relative standard deviation (%RSD).[8]

  • Accuracy: Determined by recovery studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest amounts of analyte that can be reliably detected and quantified, respectively.[2]

  • Specificity: The ability of the method to exclusively measure the analyte of interest.

Data Presentation

The quantitative data for the HPTLC analysis of this compound should be summarized in clearly structured tables. Below are example tables for presenting validation data.

Table 1: Chromatographic Data

ParameterValue
R_f Value of this compound To be determined experimentally
Mobile Phase n-hexane: ethyl acetate: acetic acid (20:10:1, v/v/v)
Stationary Phase HPTLC Silica Gel 60 F254
Detection Wavelength e.g., 254 nm

Table 2: Method Validation Parameters (Illustrative)

Validation ParameterResult
Linearity Range (µ g/spot ) e.g., 0.1 - 2.0
Correlation Coefficient (r²) e.g., > 0.995
LOD (ng/spot) To be determined
LOQ (ng/spot) To be determined
Accuracy (% Recovery) e.g., 98 - 102%
Precision (%RSD) e.g., < 2%

Visualizations

The following diagram illustrates the complete workflow for the HPTLC analysis of this compound.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification plant_material Calendula officinalis Dried Flowers extraction Extraction (e.g., Dichloromethane) plant_material->extraction extract Crude Extract extraction->extract application Sample & Standard Application on HPTLC Plate extract->application std_prep This compound Standard Preparation std_prep->application development Chromatographic Development (Mobile Phase) application->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning quantification Quantification using Calibration Curve scanning->quantification results Results (Concentration of this compound) quantification->results

Caption: Workflow for HPTLC analysis of this compound.

This diagram shows the logical relationship between the different parameters of method validation.

Validation_Relationship Validation Method Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Caption: Key parameters for HPTLC method validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calenduladiol Yield from Maceration Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Calenduladiol from the maceration extraction of Calendula officinalis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield of this compound during maceration?

A1: The choice of solvent is the most critical factor. This compound, a triterpenoid (B12794562) diol, exhibits optimal solubility in polar organic solvents. Aqueous ethanol (B145695) or methanol (B129727) solutions (typically 70-80%) are commonly recommended for the extraction of triterpenoid saponins (B1172615) from Calendula officinalis. The polarity of the solvent must be optimized to effectively dissolve this compound while minimizing the co-extraction of undesirable compounds.

Q2: How does the particle size of the plant material affect extraction efficiency?

A2: A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield. Grinding the dried Calendula officinalis flowers to a fine, uniform powder is a crucial step for maximizing the extraction of this compound.

Q3: What is the recommended temperature range for maceration to avoid degradation of this compound?

A3: While higher temperatures can increase extraction rates, they also pose a risk of degrading thermolabile compounds like this compound. A temperature range of 40-60°C is often a good starting point for the extraction of saponins. It is advisable to conduct extractions at a controlled, moderately elevated temperature to balance extraction efficiency and compound stability.

Q4: How long should the maceration process be to ensure maximum this compound yield?

A4: Prolonged extraction times can increase the risk of compound degradation. While the optimal duration depends on other factors like temperature and particle size, a maceration period of 24-48 hours with occasional agitation is a common practice. For more exhaustive extractions, repeating the maceration process with fresh solvent is recommended.

Q5: Can the yield of this compound be improved by adjusting the solid-to-liquid ratio?

A5: Yes, an adequate solvent volume is necessary to ensure the complete extraction of this compound. A solid-to-liquid ratio in the range of 1:10 to 1:20 (g/mL) is a typical starting point. An insufficient solvent volume can become saturated, preventing further dissolution of the target compound.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during the maceration extraction of this compound and provides practical solutions.

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. 2. Insufficient Extraction Time: The maceration period may be too short for complete extraction. 3. Inadequate Grinding: Large particle size of the plant material limits solvent penetration.1. Optimize Solvent: Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%). 2. Increase Extraction Time: Extend the maceration period to 48 or 72 hours, or perform multiple extraction cycles. 3. Improve Grinding: Ensure the plant material is ground to a fine and uniform powder.
Low Concentration of this compound in Extract 1. Poor Quality of Plant Material: The concentration of this compound can vary based on the plant's origin, harvest time, and storage conditions. 2. Degradation of this compound: High temperatures or prolonged exposure to light during extraction or solvent evaporation can degrade the compound.1. Source High-Quality Material: Use Calendula officinalis flowers harvested at full bloom and properly dried and stored in a cool, dark place. 2. Control Temperature and Light: Maintain the extraction temperature below 60°C and protect the extract from direct light. Use a rotary evaporator at a controlled temperature (<50°C) for solvent removal.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be co-extracting a high amount of unwanted compounds (e.g., chlorophylls, lipids).1. Pre-extraction/Defatting: Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids before the main extraction with a polar solvent. 2. Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between a polar and a non-polar solvent (e.g., n-butanol and water) to separate this compound from impurities.

Data on Extraction Parameters and Yield

Disclaimer: Specific quantitative data for this compound yield under varying maceration conditions is limited in the available literature. The following tables summarize data for total triterpenoid or general extract yield from Calendula officinalis, which can serve as a proxy for optimizing this compound extraction.

Table 1: Effect of Solvent on Total Extract Yield from Calendula officinalis

SolventExtraction MethodTotal Yield (%)Reference
MethanolMacerationNot specified[1]
Ethanol (96%)Maceration (with agitation)Not specified[2]
WaterMacerationNot specified[3]
n-HexaneMaceration7.27[4]
DichloromethaneMacerationNot specified

Table 2: Influence of Extraction Time and Temperature on General Phytochemical Yield

Compound ClassTemperature (°C)Time (hours)ObservationReference
Total Phytochemicals417Optimal for overall yield[5]
Triterpenes37.57High yield[5]
Phenolic Compounds50-60Not specifiedHighest concentration
Carotenoids700.67Optimal for pigment extraction[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Maceration for this compound Extraction

This protocol details a standard procedure for the maceration of Calendula officinalis flowers to extract this compound.

1. Material Preparation:

  • Dry the Calendula officinalis flowers at 40-50°C to inactivate enzymes.

  • Grind the dried flowers into a fine powder (particle size < 1 mm) using a laboratory mill.

2. Maceration:

  • Weigh 100 g of the powdered plant material and place it in a suitable glass container.

  • Add 1 L of 70% aqueous ethanol (1:10 solid-to-liquid ratio).

  • Seal the container and place it on a magnetic stirrer at a controlled temperature of 50°C.

  • Macerate for 24 hours with continuous, gentle agitation.

3. Filtration and Concentration:

  • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate and repeat the maceration process on the residue with fresh solvent for another 24 hours to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

4. Purification (Optional but Recommended):

  • Perform liquid-liquid partitioning of the crude extract using n-butanol and water to separate the saponin-rich fraction.

  • Further purify the n-butanol fraction using column chromatography (e.g., with silica (B1680970) gel or a reversed-phase C18 column) to isolate this compound.

Visualizations

The following diagrams illustrate the key workflows and relationships in the extraction and optimization of this compound.

experimental_workflow cluster_prep Material Preparation cluster_extraction Maceration Extraction cluster_processing Post-Extraction Processing plant Dried Calendula Flowers powder Fine Flower Powder plant->powder Grinding maceration Maceration (70% Ethanol, 50°C, 24h) powder->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation <50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification This compound Pure this compound purification->this compound

Caption: Experimental workflow for this compound extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Suboptimal Extraction Parameters start->cause1 cause2 Poor Plant Material Quality start->cause2 cause3 Compound Degradation start->cause3 solution1a Optimize Solvent cause1->solution1a solution1b Adjust Time & Temp cause1->solution1b solution1c Reduce Particle Size cause1->solution1c solution2 Verify Plant Source & Storage cause2->solution2 solution3 Control Temp & Light cause3->solution3

References

Technical Support Center: Overcoming Calenduladiol Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of calenduladiol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro experiments, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Triterpenoids like this compound are lipophilic and generally insoluble in water but show good solubility in organic solvents like DMSO and ethanol (B145695).[1] DMSO is miscible with water and cell culture media, allowing for the dissolution of both polar and nonpolar compounds.[2]

Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This "solvent shock" occurs because the compound is no longer soluble as the percentage of the organic solvent decreases.

To prevent this, follow these recommendations:

  • Prepare a High-Concentration Stock: Create a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to your culture medium.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[2]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium while vortexing or mixing gently.

  • Pre-warm Media: Always add the this compound stock to media that has been pre-warmed to 37°C.

Q3: What is the maximum solubility of this compound in DMSO?

Q4: Can I filter out the precipitate from my media after adding this compound?

Filtering the media to remove precipitate is not recommended. The precipitate is the active compound, and filtering will remove it from your experimental system. This will result in an unknown and lower final concentration of this compound, leading to inaccurate and irreproducible results.

Q5: Are there alternatives to DMSO for improving the solubility of this compound in my experiments?

Yes, using solubility enhancers like cyclodextrins is a common alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, increasing their aqueous solubility.[4] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used for this purpose in cell culture applications.[4]

Quantitative Data Summary

The following tables provide estimated solubility and stock solution preparation details for this compound.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~6 mg/mLBased on solubility data for the similar triterpenoid (B12794562), Arnidiol.[3] Sonication may be required.
EthanolSolubleTriterpenoids are generally soluble in ethanol, but specific quantitative data for this compound is limited.[1]
WaterInsolubleThis compound is a lipophilic compound and is practically insoluble in aqueous solutions.[1]

Table 2: Example Stock Solution Preparation in DMSO (MW: 442.72 g/mol )

Target Stock ConcentrationMass of this compoundVolume of DMSO
10 mM1 mg0.226 mL
10 mM5 mg1.13 mL
50 mM1 mg0.045 mL
50 mM5 mg0.226 mL

Note: These values are calculated based on the molecular weight of this compound. Adjust volumes as needed for your specific experimental requirements.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it into a sterile amber vial.

  • Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Ethanol or Methanol (B129727)

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Molar Ratio Determination: Prepare the this compound and HP-β-CD inclusion complex at a 1:1 or 1:2 molar ratio.

  • Dissolution: Dissolve the weighed amount of this compound in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Cyclodextrin Addition: In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water.

  • Complex Formation: Slowly add the aqueous HP-β-CD solution to the ethanolic this compound solution while stirring continuously.

  • Solvent Evaporation: Allow the mixture to stir at room temperature for 24-48 hours. Following this, remove the organic solvent (ethanol/methanol) using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be dissolved directly in cell culture medium for your experiments. The concentration should be verified by an appropriate analytical method.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilization

G cluster_0 Method 1: DMSO Stock Preparation cluster_1 Method 2: Cyclodextrin Encapsulation weigh Weigh this compound dissolve_dmso Dissolve in 100% DMSO weigh->dissolve_dmso vortex Vortex / Sonicate dissolve_dmso->vortex store Aliquot & Store at -20°C vortex->store dilute Prepare Working Solution in Pre-warmed Medium store->dilute dissolve_cal Dissolve this compound in Ethanol mix Mix Solutions & Stir dissolve_cal->mix dissolve_cd Dissolve HP-β-CD in Water dissolve_cd->mix evaporate Evaporate Ethanol mix->evaporate lyophilize Lyophilize to Powder evaporate->lyophilize lyophilize->dilute experiment In Vitro Experiment dilute->experiment

Caption: Workflow for preparing this compound solutions.

This compound-Modulated Signaling Pathways

G cluster_0 CCR5 Antagonism Pathway cluster_1 Anti-Inflammatory & Proliferation Pathways This compound 30-Oxo-Calenduladiol ccr5 CCR5 Receptor This compound->ccr5 rantes RANTES (CCL5) rantes->ccr5 ca_mobilization Ca²⁺ Mobilization ccr5->ca_mobilization chemotaxis Chemotaxis ccr5->chemotaxis faradiol Faradiol/ This compound p_stat3 p-STAT3 faradiol->p_stat3 pi3k PI3K faradiol->pi3k erk ERK faradiol->erk lps LPS jak JAK lps->jak stat3 STAT3 jak->stat3 stat3->p_stat3 P il6 IL-6 Release p_stat3->il6 akt Akt pi3k->akt proliferation Cell Proliferation & Migration akt->proliferation neuronal_death Neuronal Death erk->neuronal_death

Caption: Signaling pathways modulated by this compound and related compounds.

References

Preventing Calenduladiol degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the degradation of calenduladiol during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pentacyclic triterpenediol found in Calendula officinalis (pot marigold) flowers.[1] It is one of the key lipophilic compounds, along with faradiol (B1211459) and arnidiol, believed to contribute to the plant's pharmacological activities, particularly its anti-inflammatory effects.[2] The stability of this compound is a critical concern because its chemical structure is susceptible to degradation, which can lead to a loss of biological activity and inaccurate quantification in research and pharmaceutical development.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound and related triterpenoids are:

  • Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation. Autoxidative processes can occur even in the absence of light.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[3][4] Prolonged exposure to heat during extraction or storage should be avoided.[5]

  • Light: Although some studies suggest daylight may not be the most significant factor for calendula extracts compared to temperature, it is best practice to protect samples from light to prevent potential photodegradation.[3]

  • pH: Extreme pH conditions can affect the stability of related triterpenoids. While this compound itself is not a glycoside, crude extracts contain various compounds, and maintaining a near-neutral pH is a safe practice.

  • Presence of Metal Ions: Certain metal ions, such as Fe³⁺, can catalyze degradation reactions in botanical extracts.[3]

Q3: I am noticing a loss of my this compound standard/extract during storage. What is the most likely cause?

The most common causes for this compound degradation during storage are exposure to oxygen and elevated temperatures. For long-term stability, this compound and its extracts should be stored at low temperatures, ideally at -20°C or below, in an inert atmosphere.

Q4: Can I store my this compound extract in a standard freezer?

A standard freezer (-20°C) is a good starting point. However, for maximum stability, especially for long-term storage, it is crucial to also mitigate oxidative degradation. This can be achieved by storing the extract under an inert gas like nitrogen or argon in a tightly sealed container.

Q5: Which solvent should I use for extraction to minimize degradation?

Ethanol (B145695), particularly concentrations around 90-93%, is an effective solvent for extracting triterpenoids from Calendula officinalis.[6][7] Ultrasound-assisted extraction (UAE) is a recommended technique as it can reduce extraction time and temperature, thereby minimizing thermal degradation.[6][7]

Troubleshooting Guides

Issue 1: Low Yield or Suspected Degradation During Extraction

Possible Cause Troubleshooting Step
Excessive Heat Lower the extraction temperature. For UAE, maintain a temperature below 50°C.[7] Avoid traditional Soxhlet extraction which uses prolonged high heat.[5]
Prolonged Extraction Time Optimize the extraction duration. For UAE, 30 minutes is often sufficient.[7]
Oxidative Degradation Degas the extraction solvent before use. Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to the solvent at a low concentration (e.g., 0.01-0.1%).
Incorrect Solvent Ensure you are using an appropriate solvent. Anhydrous ethanol or methanol (B129727) are recommended for purified compounds.[8] For plant material, an ethanol/water mixture (e.g., 93% ethanol) is effective.[7]

Issue 2: Degradation of Purified this compound or Extracts in Storage

Possible Cause Troubleshooting Step
Oxygen Exposure Purge the headspace of the storage vial with an inert gas (Nitrogen or Argon) before sealing. Use vials with PTFE-lined caps (B75204) for a secure seal. Minimize headspace by using an appropriately sized vial.
Inappropriate Temperature Store purified solid this compound and concentrated extracts at -20°C or below for long-term stability.
Light Exposure Store vials in the dark, either by using amber glass vials or by placing them in a light-blocking secondary container (e.g., a freezer box).
Solvent Choice for Solutions For stock solutions, use high-purity anhydrous solvents like methanol or ethanol.[8] Avoid long-term storage in aqueous solutions unless buffered to a neutral pH and stored frozen.[8]

Data Presentation

Table 1: Stability of Calendula officinalis Extract Over 90 Days at Different Temperatures

This table summarizes the degradation of the total antioxidant capacity of an ethanolic Calendula officinalis flower extract, which serves as a proxy for the stability of its active constituents, including this compound. The degradation is assumed to follow first-order kinetics.

Storage TemperatureDegradation Rate Constant (k) (day⁻¹)Calculated Shelf-Life (t₉₀%)
4°C (Refrigerator)4.63 x 10⁻⁴~7.5 months
22°C (Room Temp)Not specified, shelf-life only~3.6 months
40°C (Accelerated)10.6 x 10⁻⁴~3.3 months
Data adapted from a stability study on Calendula officinalis flower extract. Shelf-life (t₉₀%) is the time at which 90% of the initial antioxidant capacity remains.[4]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) with Antioxidant Protection

This protocol describes an efficient method for extracting this compound from dried Calendula officinalis flower heads while minimizing degradation.

Materials:

  • Dried, milled Calendula officinalis flower heads

  • 93% Ethanol (v/v), HPLC grade

  • Butylated Hydroxytoluene (BHT)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Prepare Antioxidant-Enriched Solvent: Dissolve BHT in 93% ethanol to a final concentration of 0.05% (w/v). Degas the solvent by sonicating under vacuum for 15 minutes.

  • Extraction:

    • Weigh 10 g of dried, milled calendula flowers into a glass beaker.

    • Add 250 mL of the antioxidant-enriched solvent (a 25:1 liquid-to-solid ratio).[7]

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz.[7]

    • Maintain the bath temperature at or below 50°C throughout the process.[7]

  • Filtration: Immediately after extraction, filter the mixture under vacuum to separate the extract from the plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Final Product: Dry the resulting oleoresin under a gentle stream of nitrogen gas to remove any residual solvent. Store immediately as described in Protocol 3.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a methodology to assess the stability of a purified this compound solution under heat and pH stress. Analysis is performed by HPLC.

Materials:

  • Purified this compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a sealed vial.

    • Incubate at 60°C.

    • Withdraw aliquots at time points such as 0, 2, 4, 8, 24, and 48 hours.

    • Cool, dilute with mobile phase, and analyze by HPLC.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[8]

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.[8]

  • Analysis: Monitor the decrease in the peak area of the this compound parent peak over time to determine the degradation rate. The appearance of new peaks may indicate degradation products.

Protocol 3: Long-Term Storage of Extracts/Compounds Under Inert Atmosphere

This protocol describes a standard lab procedure for storing sensitive compounds like this compound to prevent oxidative degradation.

Materials:

  • This compound extract or purified solid

  • Amber glass vial with a PTFE-lined screw cap or a septum-sealed vial

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles (e.g., 21G)

Procedure:

  • Preparation: Place the this compound sample (solid or concentrated non-aqueous solution) into the appropriate storage vial.

  • Inert Gas Purge (Screw Cap Vial):

    • Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace the air. Argon is denser than air and is particularly effective.[5]

    • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Inert Gas Purge (Septum-Sealed Vial):

    • Seal the vial with the septum.

    • Insert a "gas-in" needle connected to the inert gas line, ensuring the needle tip is above the sample level.

    • Insert a second "exit" needle through the septum to act as a vent.[9]

    • Allow the inert gas to flush the vial for at least 5 minutes.[9]

    • Remove the exit needle first, then the gas-in needle to maintain a positive pressure of inert gas.

  • Sealing and Storage:

    • For extra security, wrap the cap/septum area with Parafilm.

    • Place the sealed vial in a freezer at -20°C or colder, protected from light.

Visualizations

Logical Flow for Troubleshooting this compound Degradation start Degradation Observed (e.g., Low Purity, New Peaks) check_stage At what stage did degradation occur? start->check_stage extraction During Extraction check_stage->extraction Extraction storage During Storage check_stage->storage Storage ex_q1 High Temperature? extraction->ex_q1 st_q1 High Temperature? storage->st_q1 ex_a1 Reduce Temp (<50°C) Use UAE instead of Soxhlet ex_q1->ex_a1 Yes ex_q2 Oxygen Exposure? ex_q1->ex_q2 No ex_a2 Degas Solvent Add Antioxidant (e.g., BHT) ex_q2->ex_a2 Yes ex_q3 Prolonged Time? ex_q2->ex_q3 No ex_a3 Reduce Extraction Time (e.g., UAE for 30 min) ex_q3->ex_a3 Yes st_a1 Store at -20°C or below st_q1->st_a1 Yes st_q2 Oxygen Exposure? st_q1->st_q2 No st_a2 Store under Inert Gas (N2/Ar) Use PTFE-lined caps st_q2->st_a2 Yes st_q3 Light Exposure? st_q2->st_q3 No st_a3 Use Amber Vials Store in the dark st_q3->st_a3 Yes

Caption: Troubleshooting decision tree for identifying and mitigating this compound degradation.

Experimental Workflow for Stabilized Extraction and Storage start Start: Dried & Milled Calendula Flowers prep_solvent 1. Prepare Solvent (93% EtOH + 0.05% BHT) Degas via sonication start->prep_solvent uae 2. Ultrasound-Assisted Extraction (30 min, <50°C, 25:1 ratio) prep_solvent->uae filter 3. Vacuum Filtration uae->filter evap 4. Rotary Evaporation (<40°C) filter->evap dry 5. Dry under Nitrogen Stream evap->dry store 6. Store under Inert Gas (N2 or Ar) dry->store end End: Stabilized Extract Stored at -20°C in Dark store->end Primary Degradation Pathways for Triterpenoids This compound This compound (Stable) degraded Oxidized Degradation Products (Loss of Activity) This compound->degraded Oxidation oxygen Oxygen (Atmospheric) oxygen->degraded heat Heat (Elevated Temp.) heat->degraded Accelerates light Light (UV/Visible) light->degraded

References

Technical Support Center: Optimizing HPLC Mobile Phase for Calenduladiol and Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support hub for scientists, researchers, and professionals in drug development. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the challenging separation of Calenduladiol and its isomers, such as Faradiol and Arnidiol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution or Co-elution of Isomers Insufficient selectivity of the mobile phase. The polarity differences between this compound and its isomers (diastereomers) are minimal, making separation on standard stationary phases challenging.1. Change the Organic Modifier: If using acetonitrile (B52724), switch to methanol (B129727), or vice versa. Methanol can offer different selectivity for structurally similar compounds. 2. Optimize the Organic/Aqueous Ratio: Perform a gradient optimization or systematically vary the isocratic mobile phase composition to find the optimal balance for separation. 3. Introduce a Third Solvent: Consider adding a small percentage of a third solvent, such as tetrahydrofuran (B95107) (THF), to the mobile phase to alter selectivity.
Sub-optimal stationary phase chemistry for isomer separation.1. Select an Appropriate Column: While C18 columns are commonly used, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can provide alternative selectivities, such as π-π interactions, which can be beneficial for separating isomers.[1]
Peak Tailing Secondary interactions between the analytes and the stationary phase (e.g., with residual silanol (B1196071) groups).1. Use a Base-Deactivated or End-Capped Column: These columns have fewer free silanol groups, reducing the potential for secondary interactions. 2. Modify the Mobile Phase pH: Add a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups.
Column overload.1. Reduce Injection Volume or Sample Concentration: Injecting a smaller amount of the sample can prevent overloading the column and improve peak shape.
Irreproducible Retention Times Fluctuation in mobile phase composition.1. Ensure Proper Mobile Phase Mixing: If using an online mixing system, ensure it is functioning correctly. Hand-mixing the mobile phase can sometimes improve consistency. 2. Mobile Phase Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
Temperature fluctuations.1. Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?

A1: A common starting point for the separation of triterpenoids like this compound is a reversed-phase C18 column with a gradient elution.[2][3] A typical initial mobile phase could be a mixture of water and an organic solvent like acetonitrile or methanol. A gradient from a lower to a higher organic concentration is often employed to elute compounds with varying polarities.

Q2: Which organic solvent is better for separating this compound isomers: acetonitrile or methanol?

A2: The choice between acetonitrile and methanol can significantly impact the selectivity of the separation.[4] While acetonitrile often provides sharper peaks and lower backpressure, methanol can offer different selectivity and may better resolve closely eluting isomers. It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific mixture of isomers.

Q3: Can I use additives in my mobile phase?

A3: Yes, additives can be very beneficial. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups on the analytes or residual silanol groups on the stationary phase.

Q4: What should I do if my peaks are still not resolved after optimizing the mobile phase?

A4: If mobile phase optimization is insufficient, consider changing the stationary phase. A column with a different chemistry, such as a phenyl-hexyl or a PFP column, can provide alternative separation mechanisms beyond simple hydrophobicity, which may be necessary to resolve structurally similar isomers.[1]

Data Presentation

The following table summarizes hypothetical data illustrating the effect of changing the organic modifier on the resolution of two isomers.

Mobile Phase Composition Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
70% Acetonitrile / 30% Water8.28.51.2
85% Methanol / 15% Water9.510.11.8

Experimental Protocols

Mobile Phase Preparation
  • Solvent Selection: Use HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Additive Incorporation: If using an additive like formic acid, add the specified volume to the aqueous or organic phase before mixing. For example, to prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mixing: For isocratic elution, accurately measure and mix the solvents in a clean, dedicated mobile phase reservoir. For gradient elution, prepare each mobile phase component separately in its respective reservoir.

  • Degassing: Degas the mobile phase using an inline degasser, sonication, or vacuum filtration to prevent air bubbles in the HPLC system.

Gradient Optimization Workflow
  • Initial Gradient: Start with a broad gradient to determine the elution range of the isomers (e.g., 50% to 100% organic over 20 minutes).

  • Narrowing the Gradient: Based on the initial run, create a shallower gradient around the elution time of the isomers to improve resolution.

  • Isocratic Hold: If the isomers elute very close together, an isocratic hold at an optimal mobile phase composition may provide the best separation.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Resolution screen_solvents Screen Organic Solvents (Acetonitrile vs. Methanol) start->screen_solvents optimize_gradient Optimize Gradient Profile screen_solvents->optimize_gradient Select best solvent change_column Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_gradient->change_column Resolution inadequate end End: Baseline Resolution optimize_gradient->end Resolution adequate change_column->screen_solvents Re-optimize mobile phase

Caption: Workflow for optimizing HPLC mobile phase for isomer separation.

Troubleshooting_Decision_Tree start Problem: Poor Separation coelution Co-elution? start->coelution tailing Peak Tailing? start->tailing change_solvent Change Organic Modifier (ACN to MeOH or vice-versa) coelution->change_solvent Yes add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes check_column Use Base-Deactivated Column add_acid->check_column If tailing persists

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Troubleshooting co-elution of triterpenoids in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, such as co-elution, encountered during the chromatographic analysis of these structurally similar compounds.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing co-elution of my triterpenoid (B12794562) peaks. What are the initial steps to troubleshoot this issue?

Answer: Co-elution of triterpenoids is a frequent challenge due to their structural similarities. A systematic approach to troubleshooting is crucial for resolving this issue. The initial steps should focus on optimizing your chromatographic method by adjusting the mobile phase, and then considering the stationary phase and temperature if the problem persists.[1][2][3][4]

Here is a logical workflow to address co-elution:

co_elution_troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization start Co-elution Observed verify_method Verify Method Parameters (Mobile Phase, Flow Rate, Temperature) start->verify_method optimize_mobile_phase Optimize Mobile Phase verify_method->optimize_mobile_phase adjust_solvent_ratio Adjust Solvent Ratio optimize_mobile_phase->adjust_solvent_ratio Initial Step change_organic_modifier Try Different Organic Modifiers (e.g., Acetonitrile (B52724) vs. Methanol) optimize_mobile_phase->change_organic_modifier introduce_gradient Introduce or Optimize Gradient optimize_mobile_phase->introduce_gradient change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase If resolution is still poor resolution_achieved Resolution Achieved adjust_solvent_ratio->resolution_achieved If successful change_organic_modifier->resolution_achieved If successful introduce_gradient->resolution_achieved If successful switch_c18_c30 Switch to a C30 column for better shape selectivity change_stationary_phase->switch_c18_c30 try_different_chemistry Try Different Chemistry (e.g., Phenyl-Hexyl) change_stationary_phase->try_different_chemistry adjust_temperature Adjust Column Temperature change_stationary_phase->adjust_temperature If co-elution persists switch_c18_c30->resolution_achieved If successful try_different_chemistry->resolution_achieved If successful alternative_techniques Consider Alternative Techniques adjust_temperature->alternative_techniques If necessary adjust_temperature->resolution_achieved If successful sfc Supercritical Fluid Chromatography (SFC) alternative_techniques->sfc gc_ms GC-MS with Derivatization alternative_techniques->gc_ms sfc->resolution_achieved If successful gc_ms->resolution_achieved If successful

Caption: A workflow for troubleshooting co-elution of triterpenoids.

Question 2: How can I optimize the mobile phase to resolve co-eluting triterpenoids?

Answer: Mobile phase optimization is a critical first step. Due to the weak chromophores in many triterpenoids, the mobile phase composition significantly impacts their detection and separation.[5] Consider the following strategies:

  • Adjusting the Solvent Ratio: In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and selectivity.[3][6] A weaker mobile phase (less organic solvent) will increase retention time and may improve separation.[2][7]

  • Changing the Organic Modifier: Switching between or using a combination of different organic solvents like acetonitrile and methanol (B129727) can alter selectivity.[8] For instance, a mobile phase of acetonitrile and methanol may provide better separation for some triterpenoids.[8]

  • Introducing or Optimizing a Gradient: For complex mixtures, a shallow gradient elution can improve the separation of closely eluting compounds.[8][9]

  • Adding an Acidifier: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of acidic triterpenoids, leading to improved peak shape and resolution.[10][11]

Question 3: My triterpenoid peaks are showing tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can compromise resolution and quantification. Common causes and their solutions include:

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with polar functional groups on triterpenoids, causing tailing.[8]

    • Solution: Use a well-end-capped column. Adding a mobile phase additive like formic acid can also help suppress silanol activity.[6]

  • Column Contamination or Void: A blocked frit or a void at the column inlet can distort peak shape.[8]

    • Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the issue persists, consider replacing the guard column or the analytical column.[8]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of an acidic triterpenoid, the compound can exist in both ionized and non-ionized forms, leading to tailing.[6][8]

    • Solution: Adjust the mobile phase pH to be at least two units away from the analyte's pKa.[6][8]

Question 4: I am experiencing low sensitivity for my triterpenoid of interest. How can I improve detection?

Answer: Many triterpenoids lack strong chromophores, leading to low UV absorption and poor sensitivity.[5][12] Here are some ways to enhance detection:

  • Low Wavelength Detection: Set your UV or PDA detector to a low wavelength, typically between 205-210 nm, to increase the signal.[8][10][12] Ensure you are using high-purity, HPLC-grade solvents to minimize baseline noise.[8]

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for non-volatile compounds like triterpenoids and is compatible with gradient elution.[10][11]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a response for any non-volatile analyte.[10]

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer offers high sensitivity and selectivity, along with structural information for identification.[10]

  • Sample Preparation: Optimize your extraction procedure to increase the concentration of the analyte.[8] Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating triterpenoids?

A1: While C18 columns are commonly used, C30 columns often provide superior selectivity and resolution for structurally similar triterpenoids, such as the isomers oleanolic and ursolic acid.[8][13] The unique shape selectivity of the C30 phase is advantageous for separating these types of compounds.[8] For very polar triterpenoids that have poor retention on reversed-phase columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be a suitable alternative.[14]

Q2: How does column temperature affect the separation of triterpenoids?

A2: Column temperature is an important parameter for optimizing separation.[5]

  • Increasing Temperature: Generally, higher temperatures decrease the viscosity of the mobile phase, which can lead to narrower peaks and shorter retention times.[5][15] However, for some critical pairs like oleanolic and ursolic acids, an increase in temperature might reduce resolution.[5][8]

  • Decreasing Temperature: A lower temperature (e.g., 20°C) may enhance the resolution between closely eluting isomers, though it can also lead to longer analysis times.[5][8][10] The optimal temperature should be determined empirically for your specific separation.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for triterpenoid separation?

A3: SFC can be a powerful alternative to HPLC, particularly for complex separations. It has been shown to offer higher resolution and shorter run times compared to reversed-phase liquid chromatography for the separation of triterpenoid saponins (B1172615).[16][17][18] SFC with the addition of water (5-10%) and formic acid (0.05%) to the supercritical carbon dioxide/methanol mobile phase has been effective.[16][17]

Q4: What are some key considerations for sample preparation of triterpenoids from natural products?

A4: A robust sample preparation protocol is essential for accurate and reproducible results.

  • Extraction: Triterpenoids can be extracted using various solvents like methanol, ethanol, or mixtures such as methanol/chloroform.[8] Techniques like sonication or reflux extraction can improve efficiency.[8]

  • Cleanup: For complex matrices, a cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering compounds that could co-elute with your analytes of interest.[8]

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[8][10]

Data and Protocols

Mobile Phase Optimization Parameters

The following table summarizes different mobile phase compositions that have been successfully used for the separation of triterpenoids.

Triterpenoid ClassStationary PhaseMobile PhaseDetectionReference
Triterpenoid acids and neutral triterpenoids with chromophoresACE C18Acetonitrile:Water (89:11, v/v)PDA (205 nm)[5]
Neutral triterpenoids without chromophoresACE C18Acetonitrile:Methanol (10:90, v/v)PDA (205 nm)[5]
Eleven triterpenes including acids and sterolsKinetex C18Acetonitrile:THF (90:10, v/v)UV (210 nm)[12]
Triterpenoid SaponinsZORBAX RX-SILscCO₂ and MeOH with 5-10% water and 0.05% formic acidMS[16][17]
Oleanolic and Ursolic AcidsAcclaim C30Acetonitrile, Methanol, Water, and Acetic Acid (Gradient)CAD[13]
Experimental Protocol: HPLC-PDA Analysis of Triterpenoids

This protocol is a general guideline based on established methods for the analysis of triterpenoids with and without chromophores.[5]

1. Objective: To separate and quantify triterpenoids in a sample extract using HPLC with Photodiode Array (PDA) detection.

2. Materials:

  • HPLC system with a PDA detector

  • ACE C18 column (150 x 4.6 mm, 3 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Reference standards for the triterpenoids of interest

  • Sample extract dissolved in a suitable solvent (e.g., methanol)

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Method A (for triterpenoids with chromophores):

    • Mobile Phase: Acetonitrile:Water (89:11, v/v), isocratic

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 20°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 205 nm

  • Method B (for triterpenoids without chromophores):

    • Mobile Phase: Acetonitrile:Methanol (10:90, v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 205 nm

4. Procedure:

  • Prepare the mobile phase for the chosen method and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of the triterpenoids in methanol at known concentrations.

  • Prepare the sample by dissolving the extract in methanol and filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions to determine their retention times and create a calibration curve.

  • Inject the sample solution.

  • Identify the triterpenoids in the sample by comparing their retention times with those of the standards.

  • Quantify the triterpenoids using the calibration curve.

Sample Preparation Workflow

The following diagram illustrates a general workflow for preparing a triterpenoid sample from a natural product matrix for chromatographic analysis.

sample_prep_workflow start Natural Product Sample (e.g., Plant Material) extraction Extraction (e.g., Sonication with Methanol/Chloroform) start->extraction filtration1 Initial Filtration (to remove solid debris) extraction->filtration1 concentration Solvent Evaporation (Concentrate the extract) filtration1->concentration cleanup Sample Cleanup (Optional) (e.g., Solid-Phase Extraction - SPE) concentration->cleanup reconstitution Reconstitution (in a suitable solvent, e.g., mobile phase) cleanup->reconstitution filtration2 Final Filtration (0.22 or 0.45 µm syringe filter) reconstitution->filtration2 analysis Chromatographic Analysis (HPLC, SFC, etc.) filtration2->analysis

Caption: A general workflow for the preparation of triterpenoid samples.

References

Technical Support Center: Enhancing the Stability of Calenduladiol in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of Calenduladiol in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in topical formulations?

A1: The stability of this compound, an oleanane-type triterpenoid (B12794562), is primarily influenced by several factors:

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is advisable to store formulations at controlled room temperature or under refrigeration.

  • pH: The pH of the formulation can significantly impact the stability of this compound. Studies on similar triterpenoid glycosides suggest that stability is often greater in acidic to neutral pH ranges.[1][2][3]

  • Light: Exposure to UV light can contribute to the degradation of this compound. Formulations should be packaged in light-resistant containers.

  • Oxidation: this compound is susceptible to oxidation. The presence of oxidizing agents or exposure to air can lead to its degradation.[4]

  • Incompatible Excipients: Certain excipients in the formulation can interact with this compound, leading to its degradation. Compatibility studies are crucial during formulation development.[5][6][7]

Q2: What are the common degradation products of this compound?

A2: Forced degradation studies on related triterpenoids have shown that degradation can lead to the formation of various products through hydrolysis of glycosidic bonds (if applicable to a this compound glycoside derivative) and oxidation of the triterpenoid backbone.[8][9][10] The specific degradation products of this compound would need to be identified through a forced degradation study using techniques like LC-MS/MS.[9][11]

Q3: How can I enhance the stability of this compound in my topical formulation?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Antioxidants: Incorporating antioxidants can protect this compound from oxidative degradation.

  • Encapsulation: Encapsulating this compound in systems like liposomes, nanoemulsions, or microemulsions can shield it from degradative environmental factors.[12]

  • pH Optimization: Adjusting the pH of the formulation to a range where this compound exhibits maximum stability is a critical step.

  • Chelating Agents: Including chelating agents like EDTA can help by sequestering metal ions that can catalyze oxidative degradation.

  • Appropriate Packaging: Using opaque and airtight packaging is essential to protect the formulation from light and atmospheric oxygen.

Q4: Which antioxidants are most effective for stabilizing this compound?

A4: While direct comparative studies on this compound are limited, common antioxidants used in topical formulations that could be effective include:

  • Tocopherol (Vitamin E): A well-known lipophilic antioxidant.

  • Ascorbic Acid (Vitamin C) and its derivatives: Effective hydrophilic antioxidants.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants commonly used in cosmetic and pharmaceutical formulations.

  • Rosemary Extract: A natural antioxidant.

The choice of antioxidant will depend on the nature of the formulation (e.g., oil-in-water or water-in-oil emulsion) and its compatibility with other ingredients. It is recommended to conduct a screening study to determine the most effective antioxidant and its optimal concentration for your specific formulation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in a Cream Formulation
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Incorporate a lipophilic antioxidant (e.g., Tocopherol at 0.1-0.5%) or a hydrophilic antioxidant (e.g., Ascorbyl Palmitate at 0.1-0.2%) into the formulation.Reduced rate of this compound degradation, leading to improved potency over time.
Inappropriate pH Measure the pH of the cream. Adjust the pH to a slightly acidic range (e.g., 5.0-6.0) using a suitable buffering agent.Enhanced stability of this compound, as triterpenoids are often more stable in acidic conditions.[1][2][3]
Photodegradation Repackage the cream in an opaque or amber container to protect it from light.Prevention of light-induced degradation of this compound.
Excipient Incompatibility Conduct a compatibility study by preparing binary mixtures of this compound with each excipient and storing them at elevated temperatures. Analyze for degradation.Identification of the incompatible excipient, allowing for its replacement with a more suitable alternative.
Issue 2: Phase Separation or Change in Consistency of a this compound Gel
Potential Cause Troubleshooting Step Expected Outcome
Interaction with Gelling Agent Evaluate the compatibility of this compound with the chosen gelling agent (e.g., carbomer, xanthan gum). Consider using a different gelling agent.A stable gel with no phase separation or change in viscosity over time.
pH Shift Monitor the pH of the gel over time. A shift in pH can affect the viscosity of many gelling agents. Add a buffering system to maintain a stable pH.Consistent viscosity and appearance of the gel throughout its shelf life.
Solvent Evaporation Ensure the packaging is airtight to prevent the evaporation of volatile components, which can lead to a change in consistency.Maintenance of the desired gel consistency.

Data Presentation

Table 1: Illustrative Degradation Kinetics of a Triterpenoid Saponin (Analogous to this compound) at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)Degradation after 30 days (%)
4.00.005138.613.9
7.00.01546.236.2
9.00.04515.474.1
Data is hypothetical and based on general trends observed for similar compounds.[1][2][3] It follows first-order kinetics.

Table 2: Hypothetical Efficacy of Different Antioxidants on the Stability of this compound in a Cream Formulation at 40°C for 60 Days

Antioxidant (Concentration)This compound Remaining (%)
Control (No Antioxidant)65%
Tocopherol (0.2%)85%
Ascorbyl Palmitate (0.1%)82%
BHT (0.05%)88%
Data is for illustrative purposes and highlights the potential improvement in stability with the addition of antioxidants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 80°C for 1, 3, and 7 days.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • Sample Analysis:

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Use LC-MS/MS to identify the mass of the degradation products.[9][11]

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze stressed samples to ensure separation of this compound from its degradation products.

    • Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Stressing cluster_analysis Analysis cluster_stabilization Stabilization Strategy Formulation Prepare Topical Formulation with this compound Stressing Forced Degradation Study (Heat, Light, pH, Oxidation) Formulation->Stressing HPLC Stability-Indicating HPLC Analysis Stressing->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Optimization Formulation Optimization (Antioxidants, pH, Encapsulation) LCMS->Optimization Stability_Testing Long-Term Stability Testing Optimization->Stability_Testing

Caption: Experimental workflow for enhancing this compound stability.

stability_factors cluster_factors Degradation Factors This compound This compound Stability Degradation Degradation This compound->Degradation leads to Temperature High Temperature Temperature->Degradation Light UV Light Light->Degradation pH Extreme pH pH->Degradation Oxygen Oxygen Oxygen->Degradation Excipients Incompatible Excipients Excipients->Degradation

Caption: Factors influencing the degradation of this compound.

signaling_pathway_placeholder cluster_stabilization_methods Stabilization Methods cluster_degradation_pathways Degradation Pathways Antioxidants Antioxidants Oxidation Oxidation Antioxidants->Oxidation inhibit Encapsulation Encapsulation Encapsulation->Oxidation prevent Hydrolysis Hydrolysis Encapsulation->Hydrolysis prevent Photodegradation Photodegradation Encapsulation->Photodegradation prevent pH_Control pH Control pH_Control->Hydrolysis minimize Chelators Chelating Agents Chelators->Oxidation inhibit Enhanced_Stability Enhanced This compound Stability

Caption: Logical relationships of stabilization methods to degradation pathways.

References

Scale-up process for the purification of Calenduladiol from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up process for the purification of Calenduladiol from crude Calendula officinalis extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Inappropriate Plant Material: The concentration of triterpenoids can vary based on the plant part, harvest time, and drying conditions.Use only the flower heads (florets), as they have the highest concentration of triterpenoids. Ensure flowers are dried at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation.
Inefficient Initial Extraction: The solvent choice and extraction parameters may not be optimal for lipophilic compounds like this compound.Supercritical Fluid Extraction (SFE) with CO2 is highly effective for extracting lipophilic triterpenoid (B12794562) esters and likely this compound.[1] Alternatively, consider using less polar organic solvents like hexane (B92381) or dichloromethane.[2]
Co-elution of this compound with Structurally Similar Triterpenoids (e.g., Faradiol, Arnidiol) Insufficient Resolution in Column Chromatography: The selectivity of the stationary and mobile phases may not be adequate to separate isomers.Optimize Mobile Phase Gradient: Employ a shallow gradient during elution, especially around the point where this compound elutes.[3] Orthogonal Chromatography: Use a multi-step purification strategy. For example, follow a normal-phase separation with a reversed-phase column to exploit different separation mechanisms.[1]
Poor Peak Shape (Tailing or Fronting) in Preparative HPLC Column Overloading: Exceeding the loading capacity of the column is a common issue in scale-up.Determine the maximum sample loading on an analytical column first, then scale up the injection volume and concentration for the preparative column.[4] Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[3]
High Backpressure in Preparative Column Column Clogging: Particulate matter from the crude extract can clog the column frit.Filter the crude extract through a 0.45 µm filter before loading it onto the column.
Increased Viscosity: High concentrations of the extract can increase the viscosity of the mobile phase.Dilute the sample or reduce the flow rate.
This compound Degradation During Purification Harsh pH Conditions: Although this compound is more stable than its glycoside counterparts, extreme pH can still be detrimental.Maintain a neutral pH in your mobile phases unless acidic or basic conditions are necessary for separation, and in that case, minimize exposure time.
Elevated Temperatures: Triterpenoids can be sensitive to high temperatures, leading to degradation.Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 50°C.[1] The stability of related compounds in Calendula extracts decreases with increasing storage temperature.[5]
Difficulty with Final Crystallization Presence of Impurities: Co-eluting compounds can inhibit crystal formation.Ensure the purity of the isolated this compound is high (ideally >95%) before attempting crystallization. Re-purify if necessary.
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.Single Solvent Method: Dissolve the purified this compound in a suitable solvent (e.g., methanol (B129727), acetone) in which it is sparingly soluble, heat to dissolve, and then cool slowly.[6] Solvent/Anti-Solvent Method: Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" (in which it is insoluble) until turbidity appears, then allow it to stand.[6]

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the scale-up purification of this compound?

A1: A common workflow starts with an efficient extraction method, followed by one or more chromatographic steps. A final crystallization step is used to obtain high-purity this compound.

G Start Dried Calendula Flowers SFE Supercritical Fluid Extraction (SFE) Start->SFE Crude_Extract Crude Lipophilic Extract SFE->Crude_Extract NP_Chrom Normal-Phase Column Chromatography Crude_Extract->NP_Chrom Fractionation Triterpenoid-Rich Fraction NP_Chrom->Fractionation RP_HPLC Reversed-Phase Preparative HPLC Fractionation->RP_HPLC Pure_Fraction Purified this compound Fraction RP_HPLC->Pure_Fraction Crystallization Crystallization Pure_Fraction->Crystallization Final_Product High-Purity this compound Crystallization->Final_Product

Figure 1. General workflow for this compound purification.

Q2: How do I scale up my analytical HPLC method to a preparative scale?

A2: To scale up from an analytical to a preparative column, the goal is to maintain the same linear flow rate and residence time. You can use the following formulas to adjust your parameters:

  • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)

It is crucial to use columns packed with the same stationary phase and particle size for a predictable scale-up.[4]

Q3: What are typical parameters for an initial normal-phase chromatography step?

A3: For a first-pass purification to enrich the triterpenoid fraction, you can use a silica (B1680970) gel column. The mobile phase is typically a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or methyl tert-butyl ether).[1]

Q4: What kind of purity should I expect at each stage?

A4: Purity will increase with each step. While specific values for this compound are not widely published, a general expectation is:

Purification Stage Expected Purity of this compound
Crude SFE Extract1-5%
After Normal-Phase Chromatography40-60%
After Reversed-Phase Prep HPLC>95%
After Crystallization>99%

Q5: What are the best practices for storing purified this compound?

A5: For long-term storage, purified this compound should be kept as a dry, crystalline solid in a cool, dark, and dry place.[5] This minimizes the risk of degradation from light, heat, and moisture.

Experimental Protocols

Example Protocol 1: Supercritical Fluid Extraction (SFE)

This protocol is adapted from methods used for extracting triterpenoid esters from Calendula officinalis.[1]

  • Mill dried Calendula officinalis flower heads.

  • Pack the milled plant material into the extraction vessel of an SFE system.

  • Perform the extraction under the following example conditions:

    • Pressure: 500 bar

    • Temperature: 50°C

    • CO₂ Flow Rate: 35 kg/h

  • Collect the extract from the separators.

  • Remove any residual water under reduced pressure to yield the crude lipophilic extract.

Example Protocol 2: Preparative Reversed-Phase HPLC

This protocol outlines a starting point for the final purification step.

  • Column: A C18 stationary phase is commonly used for reversed-phase separation of triterpenoids.[1]

  • Mobile Phase: A gradient of methanol and water is a typical choice.

  • Procedure:

    • Dissolve the triterpenoid-rich fraction from the previous step in the initial mobile phase composition.

    • Inject the sample onto the pre-equilibrated preparative HPLC column.

    • Run a gradient elution, for example, from 80% methanol in water to 100% methanol.

    • Monitor the eluent at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

G cluster_prep Preparative HPLC Scale-Up Logic Analytical Develop Analytical Method Overload Determine Max Loading on Analytical Column Analytical->Overload Optimize Resolution Scale Calculate Preparative Parameters Overload->Scale Find Loading Limit Run Perform Preparative Run Scale->Run Apply Scaling Factors Analyze Analyze Fractions for Purity Run->Analyze Collect Fractions

Figure 2. Logical flow for scaling up an HPLC method.

References

Minimizing solvent residues in purified Calenduladiol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize solvent residues in purified Calenduladiol samples.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in purified this compound samples?

A1: Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances, excipients, or in the preparation of drug products.[1][2][3] In the context of this compound purification, these are solvents that are not completely removed by practical manufacturing techniques.[1][3] They are a concern because they provide no therapeutic benefit and can be toxic to patients.[1][2][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for acceptable limits of residual solvents in pharmaceutical products to ensure patient safety.[1][4]

Q2: Which solvents are commonly used in the extraction and purification of this compound and what are their classifications?

A2: The purification of triterpenoids like this compound from Calendula officinalis often involves a combination of extraction and chromatographic techniques.[5][6] Common solvents used may include methanol (B129727), ethanol, hexane, and ethyl acetate (B1210297) for extraction and partitioning, followed by solvents like methanol and water for chromatography.[7] According to ICH guidelines, these solvents are classified based on their toxicity.[2]

Table 1: ICH Classification of Solvents Potentially Used in this compound Purification

SolventICH ClassRationale for Classification
MethanolClass 2Toxicant
EthanolClass 3Low toxic potential
HexaneClass 2Neurotoxin
Ethyl AcetateClass 3Low toxic potential
AcetonitrileClass 2Toxicant
DichloromethaneClass 2Toxicant
BenzeneClass 1Carcinogen (to be avoided)[2]
Carbon TetrachlorideClass 1Toxic and environmental hazard (to be avoided)[2]

Note: The use of Class 1 solvents should be avoided in the production of drug substances.[1][2]

Q3: What are the primary methods for removing residual solvents from purified this compound?

A3: The primary methods for removing residual solvents from purified active pharmaceutical ingredients (APIs) like this compound include:

  • Rotary Evaporation: This technique is used for the efficient removal of large volumes of volatile solvents by distributing the sample as a thin film under reduced pressure and gentle heating.[8][9]

  • Vacuum Drying: This method is effective for removing bulk and absorbed solvents from a product by applying a vacuum, often combined with heat.[10][11] This allows for drying at lower temperatures, which is beneficial for temperature-sensitive compounds.[10]

  • Lyophilization (Freeze-Drying): This is a gentle process for removing solvents, primarily water, from heat-sensitive materials.[12][13] It involves freezing the sample and then reducing the pressure to allow the frozen solvent to sublime directly from a solid to a gas.[12]

Q4: How can I verify that the residual solvents in my this compound sample are below the acceptable limits?

A4: The most widely accepted and appropriate method for the determination of residual solvents is Gas Chromatography (GC), often coupled with a headspace sampler (HS-GC).[14][15][16][17][18] This technique is highly sensitive and specific for volatile organic compounds.[15] The United States Pharmacopeia (USP) method <467> is a standard procedure for residual solvent analysis that aligns with ICH guidelines.[18]

Troubleshooting Guides

Issue 1: High levels of residual solvents detected in the final this compound sample after rotary evaporation.

Possible Cause Troubleshooting Step Rationale
Improper Rotary Evaporation Parameters 1. Check the "20/40/60 Rule": Ensure the cooling water is at least 20°C colder than the vapor temperature, and the bath temperature is about 20°C warmer than the vapor temperature.[19] 2. Adjust Vacuum Pressure: Lower the vacuum pressure to reduce the boiling point of the solvent.[9] 3. Increase Rotation Speed: A higher rotation speed increases the surface area of the sample, promoting faster evaporation.[8]Optimal temperature and pressure differentials are crucial for efficient solvent removal.
Co-elution with the Product 1. Modify Chromatographic Method: If the solvent is being retained with the this compound during purification, adjust the mobile phase composition or gradient to ensure the solvent elutes separately.To ensure the solvent is removed during the purification step itself.
Insufficient Drying Time 1. Extend Rotary Evaporation Time: Continue the process until no more solvent is observed condensing. 2. Follow with High Vacuum Drying: Transfer the sample to a vacuum oven for a defined period to remove any remaining traces of solvent.To ensure the complete removal of the volatile solvent.

Issue 2: The this compound sample appears oily or as a gum, indicating trapped solvent.

Possible Cause Troubleshooting Step Rationale
Amorphous Nature of the Product 1. Trituration: Add a non-solvent (a solvent in which this compound is insoluble) to the oily residue and agitate. This can often induce precipitation of the solid. 2. Lyophilization: If the sample is dissolved in a suitable solvent (e.g., water with a co-solvent), freeze-drying can yield a solid powder.To induce a phase change from a liquid/gum to a solid, which will release trapped solvent.
High Boiling Point Residual Solvent 1. High-Vacuum Drying: Utilize a high-vacuum pump with a vacuum oven. Gentle heating can also be applied if the compound is stable. 2. Solvent-Assisted Drying: Introducing a small amount of a more volatile, miscible solvent can sometimes help to azeotropically remove the higher boiling point solvent.To provide sufficient energy and pressure differential to remove less volatile solvents.

Issue 3: Inconsistent results in residual solvent analysis.

Possible Cause Troubleshooting Step Rationale
Non-homogeneous Sample 1. Ensure Proper Mixing: Before taking a sample for GC analysis, ensure the bulk this compound powder is well-mixed.To obtain a representative sample for analysis.
Inappropriate GC Method 1. Method Validation: Validate the GC method for linearity, accuracy, and precision for the specific solvents being tested. 2. Use of Appropriate Diluent: For water-insoluble samples, solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) may be necessary for sample preparation for HS-GC.[20]To ensure the analytical method is reliable and provides accurate results.

Experimental Protocols

Protocol 1: Rotary Evaporation for Bulk Solvent Removal

  • Preparation: Transfer the this compound solution to a round-bottom flask, ensuring it is no more than half-full.[21]

  • Assembly: Attach the flask to the rotary evaporator. Secure it with a Keck clip.[22]

  • Cooling: Start the circulation of the coolant in the condenser. A common guideline is to have the coolant temperature at least 20°C below the boiling point of the solvent at the operating pressure.[19]

  • Heating: Set the water bath temperature approximately 20°C above the desired vapor temperature.[19]

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 rpm).[21]

  • Vacuum: Gradually apply the vacuum. The solvent should begin to boil and condense on the condenser coils.

  • Completion: Continue the process until all the solvent has been collected in the receiving flask.

  • Final Steps: Release the vacuum, stop the rotation, and remove the flask from the water bath.[22]

Protocol 2: High-Vacuum Drying for Trace Solvent Removal

  • Sample Preparation: Spread the this compound sample in a thin layer in a suitable container (e.g., a crystallization dish).

  • Loading: Place the container in a vacuum oven.

  • Vacuum Application: Close the oven and connect it to a high-vacuum pump. Evacuate the oven to the desired pressure (e.g., < 1 mbar).

  • Heating (Optional): If this compound is thermally stable, apply gentle heat (e.g., 30-40°C) to facilitate solvent removal.

  • Drying: Dry for a predetermined period (e.g., 12-24 hours), or until a constant weight is achieved.

  • Completion: Turn off the heat (if applied) and allow the oven to cool to room temperature. Slowly release the vacuum, preferably with an inert gas like nitrogen.

Protocol 3: Lyophilization (Freeze-Drying)

  • Dissolution: Dissolve the purified this compound in a suitable solvent system from which it can be freeze-dried (e.g., a mixture of water and a co-solvent like tert-butanol).

  • Freezing: Freeze the solution completely. This can be done in a freezer or by using a shell-freezing technique with dry ice and acetone.

  • Loading: Place the frozen sample in the lyophilizer chamber.

  • Lyophilization Cycle: Start the lyophilization cycle. The process involves maintaining a low pressure and temperature to allow the solvent to sublime.

  • Primary Drying: The bulk of the frozen solvent is removed during this phase.

  • Secondary Drying: The temperature is gradually increased to remove any remaining bound solvent molecules.[12][13]

  • Completion: Once the process is complete, the vacuum is released with an inert gas, and the dry, powdered sample is removed.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_solvent_removal Solvent Removal & Analysis raw_material Calendula Flowers extraction Solvent Extraction (e.g., Methanol) raw_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane/Water) extraction->partitioning chromatography Column Chromatography partitioning->chromatography fraction_collection Fraction Collection chromatography->fraction_collection rotovap Rotary Evaporation fraction_collection->rotovap vacuum_drying Vacuum Drying rotovap->vacuum_drying gc_analysis GC Analysis vacuum_drying->gc_analysis final_product Purified this compound gc_analysis->final_product

Caption: Workflow for this compound purification and solvent removal.

troubleshooting_workflow start High Residual Solvent Detected check_technique Which removal technique was used? start->check_technique rotovap Rotary Evaporation check_technique->rotovap Rotovap vacuum Vacuum Drying check_technique->vacuum Vacuum Oven lyo Lyophilization check_technique->lyo Lyophilizer check_params Are parameters optimal? (20/40/60 rule) rotovap->check_params adjust_params Adjust Temp/Vacuum/Speed check_params->adjust_params No add_drying Add Secondary Vacuum Drying Step check_params->add_drying Yes reanalyze Re-analyze by GC adjust_params->reanalyze add_drying->reanalyze check_vacuum Is vacuum pressure low enough? vacuum->check_vacuum increase_time Increase drying time and/or temperature check_vacuum->increase_time Yes check_pump Check vacuum pump performance check_vacuum->check_pump No increase_time->reanalyze check_pump->reanalyze check_solvent Is the solvent appropriate for lyo? lyo->check_solvent change_solvent Use appropriate solvent (e.g., water/tert-butanol) check_solvent->change_solvent No check_solvent->reanalyze Yes change_solvent->reanalyze

References

Improving peak resolution between Calenduladiol and arnidiol in LC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the liquid chromatographic (LC) separation of Calenduladiol and Arnidiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is it challenging to achieve good peak resolution between this compound and Arnidiol?

A1: this compound and Arnidiol are structurally very similar, being triterpenoid (B12794562) diol isomers. This similarity in their physicochemical properties leads to comparable interactions with both the stationary and mobile phases in reversed-phase liquid chromatography, often resulting in co-elution or poor peak resolution. Their bulky and extended molecular structures can also present chromatographic challenges.[1]

Q2: My chromatogram shows overlapping peaks for this compound and Arnidiol. What are the initial steps to improve separation?

A2: When facing co-elution, a systematic approach to method optimization is crucial. The primary parameters to investigate are the mobile phase composition, the stationary phase, and the column temperature. A logical troubleshooting workflow can help identify the most effective adjustments.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Evaluation cluster_temp_flow Temperature & Flow Rate Adjustment start Poor Peak Resolution (Co-elution of this compound & Arnidiol) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column_select Step 2: Evaluate Stationary Phase mobile_phase->column_select If resolution is still poor organic_solvent Change Organic Solvent (Methanol vs. Acetonitrile) mobile_phase->organic_solvent temp_flow Step 3: Adjust Temperature & Flow Rate column_select->temp_flow If resolution is still poor c18 Optimize on C18 (Longer Column, Smaller Particles) column_select->c18 good_resolution Achieved Good Resolution temp_flow->good_resolution If resolution is improved temperature Vary Column Temperature (e.g., 25-40°C) temp_flow->temperature gradient Adjust Gradient Slope (Shallower Gradient) organic_solvent->gradient modifier Introduce/Change Modifier (e.g., Formic Acid) gradient->modifier c30 Switch to C30 Column (for enhanced shape selectivity) c18->c30 flow_rate Reduce Flow Rate (e.g., from 1.0 to 0.8 mL/min) temperature->flow_rate

Caption: A troubleshooting workflow for improving the separation of this compound and Arnidiol.

Q3: How do I optimize the mobile phase for better resolution?

A3: Mobile phase optimization is a powerful tool for improving the separation of closely eluting compounds. Consider the following adjustments:

  • Organic Solvent Selection: The choice between methanol (B129727) and acetonitrile (B52724) can significantly alter selectivity. For triterpenoid separations, methanol often provides sufficient elution strength where acetonitrile might not, especially on C18 columns.[2]

  • Gradient Elution: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can enhance the resolution of closely eluting peaks.

  • Mobile Phase Modifiers: The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), can improve peak shape and potentially alter selectivity by suppressing the ionization of residual silanols on the stationary phase.

Q4: Can changing the HPLC column improve the separation?

A4: Yes, the choice of stationary phase is critical.

  • C18 Columns: For standard reversed-phase columns, consider using a longer column (e.g., 250 mm) or a column with a smaller particle size (e.g., <3 µm) to increase efficiency.

  • C30 Columns: For challenging separations of structurally similar, bulky molecules like triterpenoid isomers, a C30 stationary phase can offer enhanced shape selectivity. Non-aqueous reversed-phase liquid chromatography (NARP-LC) with a C30 column has been shown to be effective for separating these types of compounds.[1][3]

Q5: What is the role of column temperature and flow rate in improving resolution?

A5: Both temperature and flow rate can be fine-tuned to enhance separation:

  • Column Temperature: Varying the column temperature (e.g., in the range of 25-40°C) can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution. The optimal temperature should be determined empirically.

  • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or lower) increases the time the analytes interact with the stationary phase, which can lead to better resolution, albeit with longer run times.

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Co-eluting or Poorly Resolved Peaks Insufficient selectivity of the mobile phase.1. Switch the organic solvent (e.g., from acetonitrile to methanol).[2]2. Introduce or adjust the concentration of a mobile phase modifier (e.g., 0.1% formic acid).3. Optimize the gradient program to a shallower slope.
Inadequate column efficiency or selectivity.1. Use a longer column (e.g., 250 mm).2. Use a column with smaller particle size (e.g., < 3 µm).3. Switch to a C30 column for enhanced shape selectivity, potentially with a non-aqueous mobile phase.[1][3]
Suboptimal kinetic performance.1. Systematically vary the column temperature (e.g., test at 25°C, 30°C, and 35°C).2. Reduce the flow rate to increase interaction time with the stationary phase.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).1. Ensure a high-quality, end-capped C18 column is being used.2. Add an acidic modifier to the mobile phase (e.g., 0.1% formic or acetic acid).
Column overload.1. Reduce the injection volume.2. Dilute the sample.

Experimental Protocols

Below is a representative experimental protocol that can be used as a starting point for the separation of this compound and Arnidiol. This method is based on literature reports for the separation of triterpenoid isomers from Calendula officinalis.[4][5][6]

Sample Preparation:

  • Extract the plant material (e.g., dried flowers of Calendula officinalis) with a suitable organic solvent such as dichloromethane (B109758) or a hexane/isopropanol mixture.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for LC analysis.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography Method:

Parameter Condition 1 (Reversed-Phase) Condition 2 (Non-Aqueous Reversed-Phase)
Column C18, 250 mm x 4.6 mm, 5 µmC30, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic AcidA: AcetonitrileB: Isopropanol
Gradient 80% B to 100% B over 20 minutes, hold at 100% B for 10 minutes10% B to 50% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL
Detection UV at 210 nm or Mass Spectrometry (MS)UV at 210 nm or Mass Spectrometry (MS)

Note: This is a starting point and further optimization may be required.

Visualization of Chromatographic Separation

The fundamental principle of chromatography is the differential partitioning of analytes between the mobile and stationary phases. Better separation is achieved when the two compounds have different affinities for the stationary phase, leading to different migration times.

Chromatographic_Separation cluster_column HPLC Column cluster_interactions Analyte-Stationary Phase Interactions column Stationary Phase Particles Analyte A (this compound) Analyte B (Arnidiol) detector Detector column->detector mobile_phase Mobile Phase Flow -> mobile_phase->column interaction_A Analyte A: Stronger Interaction (Longer Retention) interaction_B Analyte B: Weaker Interaction (Shorter Retention)

Caption: Principle of chromatographic separation of two analytes in an HPLC column.

References

Challenges in quantifying Calenduladiol esters in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Calenduladiol esters and related triterpenoids in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound esters?

A1: The quantification of this compound esters presents several analytical hurdles. Key challenges include:

  • Complex Matrix: These esters are often present in intricate biological or herbal matrices, surrounded by interfering compounds like other triterpenoids, sterols, fatty acids, and carotenoids.[1][2]

  • Structural Similarity: this compound esters are part of a larger family of triterpenoid (B12794562) esters (including those of faradiol, arnidiol, and maniladiol) which are often isomers, making chromatographic separation difficult.[3][4]

  • Analyte Instability: Triterpene diesters are particularly unstable in mass spectrometry ion sources, often leading to the loss of a fatty acid residue, which complicates the detection of the molecular ion.[1][5]

  • Lack of Commercial Standards: Specific, individual ester standards are often not commercially available, requiring alternative quantification strategies such as using an internal standard or purifying reference compounds.[6]

  • Extraction Efficiency: The lipophilic nature of these esters requires careful selection of extraction solvents and methods to ensure efficient and reproducible recovery from the sample matrix.[7]

Q2: Which is the better analytical technique for this compound esters: HPLC or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for the analysis of this compound esters, and the choice depends on the specific goals of the analysis.[8]

  • HPLC , especially when coupled with Mass Spectrometry (HPLC-MS), is the most common method. It allows for the analysis of the intact esters without derivatization. Reversed-phase (RP) columns like C18 and specialized C30 phases are effective for separation.[5][8] HPLC is advantageous for analyzing thermally labile compounds.

  • GC , typically coupled with MS (GC-MS), can also be used. However, due to the low volatility of these large molecules, derivatization is often required to convert them into more volatile forms. GC can offer excellent separation for different triterpene skeletons.[2][8]

Q3: Why is sample purification essential before instrumental analysis?

A3: A thorough purification step is critical to remove accompanying compounds that can interfere with the analysis.[9] Without proper cleanup, matrix effects can lead to signal suppression or enhancement in the MS detector, resulting in inaccurate quantification. Furthermore, impurities can contaminate the analytical system, leading to increased backpressure and poor reproducibility.[9] Techniques like solid-phase extraction (SPE), liquid-liquid extraction, and column chromatography are commonly employed.[1][9]

Q4: How can I quantify a specific ester if a certified reference standard is unavailable?

A4: When a specific standard is not available, several strategies can be employed. A common approach is to use an internal standard with a similar chemical structure and polarity, such as lupeol (B1675499) acetate.[9] This allows for accurate quantification of the individual esters relative to the standard.[6] Alternatively, for total ester content, a saponification (hydrolysis) step can be performed to release the free this compound, which can then be quantified against its own standard. However, this method does not provide information on the individual ester profiles.

Troubleshooting Guide

Problem 1: Low or inconsistent extraction yield of esters.

  • Possible Cause: Inefficient solvent or extraction method. This compound esters are lipophilic, and the choice of solvent significantly impacts yield.

  • Troubleshooting Steps:

    • Solvent Selection: Test different solvents or mixtures. Non-polar solvents like n-hexane and dichloromethane (B109758) are effective.[7] Ethanol is also used, particularly in ultrasound-assisted extractions.[10][11]

    • Extraction Method: Maceration is simple but may be incomplete. Consider more exhaustive techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or Supercritical Fluid Extraction (SFE) with CO2, which can provide cleaner extracts.[2][12]

    • Sample Pre-treatment: Ensure the plant material is properly dried and ground to a uniform, small particle size to maximize the surface area for extraction.[12] However, be aware that some studies indicate freeze-drying may negatively impact the extraction of certain compounds compared to air-drying.

Problem 2: Poor chromatographic separation; peaks are co-eluting.

  • Possible Cause: The sample contains multiple isomeric triterpenoid esters with very similar polarities. Standard C18 columns may not provide sufficient resolution.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Stationary Phase: Switch to a C30 stationary phase, which is specifically designed to improve the separation of long-chain, bulky, and isomeric molecules like triterpenoid esters.[5]

      • Mobile Phase: Experiment with non-aqueous reversed-phase liquid chromatography (NARP-LC) conditions, which can enhance the resolution of these highly lipophilic compounds.[3][5]

      • Gradient: Adjust the gradient slope and time to allow more separation between closely eluting peaks.

    • Consider an Alternative Technique: If HPLC resolution remains insufficient, consider GC-MS analysis after saponification and derivatization of the resulting diols. This changes the chemical properties being exploited for separation.

Problem 3: Difficulty detecting the molecular ion ([M+H]+) for triterpene diesters in LC-MS.

  • Possible Cause: In-source fragmentation. Triterpene diesters are often unstable in the MS ion source and can readily lose a fatty acid moiety, making the parent ion difficult to detect.[5]

  • Troubleshooting Steps:

    • Change Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often a "softer" ionization method than Electrospray Ionization (ESI) for these compounds and may yield a detectable molecular ion.[1][5]

    • Optimize MS Parameters: Use a low collision energy in the ion source to minimize fragmentation.[5]

    • Look for Characteristic Fragments: Even if the molecular ion is absent, you can often identify the diester by a characteristic neutral loss of one of the fatty acid residues. Use this fragment ion for quantification in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[4][5]

Problem 4: Inaccurate results after saponification for total this compound content.

  • Possible Cause: Incomplete reaction or unwanted side reactions.

  • Troubleshooting Steps:

    • Transesterification: If using an alcohol-based solvent (e.g., methanolic NaOH), you may be forming methyl esters of your target analyte instead of hydrolyzing them to the free acid. This can be observed as a new peak (M+14 for methylation).[13]

      • Solution: Switch to a non-alcoholic solvent system, such as THF/water or dioxane/water.[13]

    • Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions insufficient.

      • Solution: Increase reaction time or temperature. Consider using a stronger base combination or a different base altogether, such as Lithium Hydroxide (LiOH), which is often effective for stubborn esters.[13]

Quantitative Data Summary

The content of this compound esters and related triterpenoids can vary significantly based on the plant variety, extraction method, and part of the plant used. The following table summarizes representative data from literature.

Matrix / MethodAnalyte(s)Result / YieldReference
Calendula officinalis Flowers (n-hexane extraction)Total Extract Yield4.86%[7]
Calendula officinalis Flowers (Dichloromethane extraction)Total Extract Yield11.23%[7]
Calendula officinalis Flowers (Benzene extraction)Total Extract Yield13.79%[7]
Calendula officinalis Petals (n-hexane extraction)Total Extract Yield6.21%[7]
Calendula officinalis Petals (Dichloromethane extraction)Total Extract Yield13.01%[7]
Calendula officinalis CO2 ExtractFaradiol Esters24.1% (determined after acid hydrolysis)[4]
Calendula officinalis Ray FloretsFaradiol MonoestersHighest concentration compared to other plant parts[1]
Calendula officinalis Disk FloretsFaradiol MonoestersApprox. 10 times lower than in ray florets[1]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoid Esters

This protocol is adapted from methodologies for extracting metabolites from Calendula officinalis.[10][11]

  • Sample Preparation: Dry the Calendula officinalis flower petals at 40°C until a constant weight is achieved.[12] Pulverize the dried petals into a fine powder (e.g., 0.5 mm particle size).[12]

  • Extraction:

    • Weigh 1 g of the powdered sample into a suitable flask.

    • Add 20-40 mL of 96% ethanol.[10]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).[10][11]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract at -4°C or colder until analysis.

Protocol 2: HPLC-APCI-MS Analysis for Triterpenoid Esters

This protocol is based on advanced methods developed for the characterization of triterpene esters from Calendula officinalis.[5]

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane). Filter through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[5] A C18 column can also be used but may provide less resolution for isomers.[8]

    • Mobile Phase (Non-Aqueous): A gradient system of solvents like methanol, acetonitrile, and isopropanol (B130326) is often effective.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Detection: UV/DAD at ~210 nm, followed by MS detection.[8]

  • Mass Spectrometer System:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).[5]

    • Mode: Positive ion mode.

    • Data Acquisition: Scan for a mass range appropriate for the expected esters (e.g., m/z 400-1200). For targeted analysis, use SIM or MS/MS mode to monitor for the expected molecular ions and their characteristic fragment ions (e.g., [M+H - fatty acid]+).[5]

    • Optimization: Optimize source parameters (e.g., vaporizer temperature, capillary voltage) to maximize the signal of the quasi-molecular ion [M+H]+ and minimize in-source fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Material (e.g., Calendula Flowers) Drying Drying / Freeze-Drying Sample->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (SFE, UAE, Maceration) Grinding->Extraction Purification Purification (SPE, Column Chrom.) Extraction->Purification Analysis LC-MS or GC-MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General workflow for this compound ester quantification.

ms_troubleshooting Start Issue: No [M+H]+ signal for diesters in MS CheckFragment Is the characteristic [M+H - Fatty Acid]+ ion present? Start->CheckFragment UseFragment Action: Use fragment ion for quantification (MRM) CheckFragment->UseFragment Yes ChangeIonization Action: Switch to softer ionization (e.g., APCI) CheckFragment->ChangeIonization No OptimizeSource Action: Lower in-source collision energy ChangeIonization->OptimizeSource ConsiderGC Final Option: Consider derivatization and GC-MS OptimizeSource->ConsiderGC saponification_troubleshooting Start Issue: Inaccurate results after saponification CheckSideProduct Is an unexpected side product observed (e.g., M+14)? Start->CheckSideProduct Transesterification Cause: Transesterification from alcohol solvent CheckSideProduct->Transesterification Yes CheckCompletion Is the reaction incomplete? CheckSideProduct->CheckCompletion No ChangeSolvent Action: Change solvent to non-alcoholic (THF/Water) Transesterification->ChangeSolvent Success Problem Resolved ChangeSolvent->Success IncreaseConditions Action: Increase reaction time and/or temperature CheckCompletion->IncreaseConditions Yes ChangeBase Action: Try a different base (e.g., LiOH) IncreaseConditions->ChangeBase ChangeBase->Success

References

Validation & Comparative

Calenduladiol vs. Faradiol: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent triterpenoids, calenduladiol and faradiol (B1211459), primarily found in Calendula officinalis. The following sections present experimental data, outline methodologies for key assays, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.

Executive Summary

This compound and faradiol are key bioactive compounds contributing to the anti-inflammatory effects of Calendula officinalis extracts. Experimental evidence indicates that while both compounds exhibit anti-inflammatory activity, faradiol, particularly in its unesterified form, demonstrates more potent effects in various in vitro and in vivo models. Faradiol has been shown to be a potent inhibitor of the NF-κB signaling pathway and to modulate STAT3 phosphorylation, key pathways in the inflammatory response. While this compound also shows inhibitory effects on NF-κB, the available data suggests it is less potent than faradiol.

Quantitative Data Comparison

The anti-inflammatory activities of this compound and faradiol have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Driven Transcription in Human Gastric Epithelial Cells

CompoundIC50 (µM)
Faradiol15.39 ± 1.12
Faradiol-3-myristate21.01 ± 1.89
This compound39.21 ± 3.11
This compound-3-myristate> 50

Data from a study on the inhibition of TNF-α induced NF-κB activation in AGS cells.[1]

Table 2: Inhibition of IL-6 Release in LPS-Stimulated THP-1 Cells

Compound (at 20 µM)Inhibition of IL-6 Release (%)
Faradiol59%
This compoundNot specified in the study

Data from a study on the anti-inflammatory effect of various triterpenoids in LPS-induced human monocytic THP-1 cells.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Release in LPS-Stimulated Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[3][4][5][6][7]

a. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, they are seeded in 96-well plates and treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100-500 nM for 3 hours.[5][7] After incubation, the PMA-containing medium is removed and replaced with fresh medium. The cells are then allowed to rest for 24 hours before treatment.

b. Compound Treatment and LPS Stimulation:

  • Differentiated THP-1 cells are pre-treated with various concentrations of this compound, faradiol, or a vehicle control (e.g., DMSO) for 1 hour.

  • Following pre-treatment, the cells are stimulated with LPS (100 ng/mL) for 4-24 hours to induce an inflammatory response.[4][6]

c. Cytokine Measurement:

  • After the incubation period, the cell culture supernatants are collected.

  • The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol details the widely used in vivo model of topical inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice to evaluate the anti-inflammatory activity of test compounds.[8][9]

a. Animal Model:

  • Male Swiss mice weighing 20-25 g are used for the experiment. Animals are housed under standard laboratory conditions with free access to food and water. All procedures are conducted in accordance with approved animal care and use guidelines.

b. Induction of Edema and Treatment:

  • A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema. The left ear typically serves as a control.

  • Test compounds (this compound or faradiol) and a positive control (e.g., indomethacin) are dissolved in the same solvent and applied topically to the right ear shortly after the TPA application.[10]

c. Measurement of Edema:

  • After a specified period (e.g., 4-6 hours), the mice are euthanized.

  • A standard-sized circular punch biopsy is taken from both the right (treated) and left (control) ears.

  • The weight of each ear punch is measured. The difference in weight between the right and left ear punches is calculated as an index of edema.

  • The percentage of inhibition of edema is calculated by comparing the edema in the compound-treated groups to the TPA-only treated group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and faradiol are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Faradiol: Inhibition of NF-κB and STAT3 Pathways

Faradiol has been demonstrated to exert its anti-inflammatory effects by targeting the NF-κB and STAT3 signaling pathways.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Faradiol has been shown to inhibit this process, thereby downregulating the expression of pro-inflammatory mediators.[1]

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory responses. Upon activation by cytokines like IL-6, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes. Faradiol has been observed to inhibit the phosphorylation of STAT3, thus attenuating the inflammatory cascade.

Faradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_nuc p-STAT3 p-STAT3->p-STAT3_nuc translocates Faradiol_cyto Faradiol Faradiol_cyto->IKK Faradiol_cyto->JAK Gene Transcription Pro-inflammatory Gene Transcription NF-κB_nuc->Gene Transcription p-STAT3_nuc->Gene Transcription

This compound: A Modulator of NF-κB

While less extensively studied than faradiol, this compound has also been shown to inhibit the NF-κB pathway.[1] However, as indicated by the IC50 values, its potency in this regard is lower than that of faradiol. The precise molecular targets of this compound within the inflammatory cascade require further investigation to fully elucidate its mechanism of action.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture THP-1 Cells B Differentiate with PMA A->B C Seed in 96-well plates B->C D Pre-treat with this compound/Faradiol C->D E Stimulate with LPS D->E F Collect Supernatants E->F G Measure Cytokines (ELISA) F->G H Calculate % Inhibition G->H

in_vivo_workflow cluster_induction Induction of Inflammation cluster_treatment_vivo Treatment cluster_measurement Measurement of Edema A Topical application of TPA to mouse ear B Topical application of this compound/Faradiol A->B C Collect ear punch biopsies D Weigh biopsies C->D E Calculate edema and % inhibition D->E

References

A Comparative Analysis of Triterpenoid Content in Calendula Species: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The genus Calendula, commonly known as marigold, is renowned for its medicinal properties, largely attributed to its rich composition of triterpenoids. These compounds, including saponins (B1172615) and their aglycones, exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and cytotoxic effects. This guide provides a comparative analysis of the triterpenoid (B12794562) content across different Calendula species, supported by experimental data, to aid researchers and professionals in drug development in selecting promising species and plant parts for further investigation.

Quantitative Comparison of Triterpenoid Content

The concentration and composition of triterpenoids can vary significantly among different Calendula species and even between different parts of the same plant.[1] The following tables summarize the quantitative data available in the literature for key triterpenoid classes across various Calendula species.

Table 1: Content of Triterpenoid Saponins (Calendulosides) in Different Calendula Species

Calendula SpeciesPlant PartMajor Triterpenoid Saponins DetectedAnalytical MethodReference
C. officinalisFlowersGlycosides of oleanolic acidHPLC, MS[2][3]
C. arvensisAerial PartsArvensoside C (oleanane-type)MS[4]
C. stellataWhole PlantCalendustellatosides A-E (oleanane-type)NMR, MS[5]
C. suffruticosaAerial PartsPresence of Calenduloside G reportedNot Specified

Note: Direct quantitative comparison is challenging due to variations in extraction and analytical methods across studies. The presence of a compound is noted where exact quantification is not available in the cited literature.

Table 2: Content of Triterpenoid Monoesters in Different Varieties and Parts of Calendula officinalis

Variety/Plant PartFaradiol-3-O-palmitate (%)Faradiol-3-O-myristate (%)Faradiol-3-O-laurate (%)Arnidiol-3-O-palmitate (%)Arnidiol-3-O-myristate (%)Arnidiol-3-O-laurate (%)Calenduladiol-3-O-palmitate (%)This compound-3-O-myristate (%)Total Triterpenoid Monoesters (mg/g dry weight)Reference
Calypso Orange Florensis1.831.080.250.490.290.070.150.094.25[6][7]
Fiesta Gitana Gelb1.550.920.210.420.250.060.130.083.62[6][7]
May Orange Florensis1.480.880.200.400.240.060.120.073.45[6][7]
Ray Florets--------High[8][9]
Disk Florets--------~10x lower than ray florets[8][9]
Involucral Bracts--------~10x lower than disk florets[8][9]
Leaves--------Traces[8][9]

Data for varieties are expressed as a percentage of the total extract. The study on plant parts provides relative concentrations.

Table 3: Content of Free Triterpenoids in Calendula officinalis Organs (mg/g dry weight)

CompoundLigulate FlowersWhole InflorescencesLeavesRoots
α-Amyrin0.120.080.050.03
β-Amyrin0.150.100.060.04
Lupeol0.200.130.080.05
Taraxasterol0.350.23--
ψ-Taraxasterol0.400.26--
Friedelin---0.15
Total Free Triterpenoids 1.22 0.80 0.19 0.27

Source: Adapted from a study on Calendula officinalis L. cv. Persimmon Beauty.[10]

Experimental Protocols

A generalized methodology for the comparative analysis of triterpenoid content in Calendula species is outlined below.

1. Plant Material Collection and Preparation:

  • Collect the desired plant parts (e.g., flowers, leaves, roots) from different Calendula species.

  • Ensure proper identification and documentation of the plant material.

  • Dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50 °C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction of Triterpenoids:

  • For Triterpenoid Esters (Lipophilic Compounds):

    • Soxhlet Extraction: Extract the powdered plant material with a non-polar solvent like n-hexane or dichloromethane (B109758) for several hours.[6]

    • Supercritical Fluid Extraction (SFE): Use supercritical CO2, which is an efficient and environmentally friendly method for extracting lipophilic compounds.[11]

  • For Triterpenoid Saponins (More Polar Compounds):

    • Defat the plant material with a non-polar solvent (e.g., n-hexane) to remove lipids.

    • Extract the defatted material with a polar solvent, typically methanol (B129727) or a methanol-water mixture (e.g., 70-80% methanol).[5]

3. Separation and Quantification:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is commonly used.[6][8]

    • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile, methanol, and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[6]

    • Detection: A Diode Array Detector (DAD) or a UV detector set at a low wavelength (around 210 nm) is often employed, as many triterpenoids lack strong chromophores.[6] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific detection and identification.

    • Quantification: Use external or internal standards of known triterpenoids for calibration and quantification.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This method is suitable for the analysis of volatile or derivatized triterpenoids.

    • Derivatization (e.g., silylation) is often necessary to increase the volatility of the compounds.

    • Quantification is achieved using an internal standard and a calibration curve.[10]

Visualizations

.dot

Experimental_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Collection Collection of Calendula Species (Flowers, Leaves, Roots) Drying Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction_Esters Extraction of Triterpenoid Esters (e.g., n-hexane, SFE) Grinding->Extraction_Esters Extraction_Saponins Extraction of Triterpenoid Saponins (e.g., 70% Methanol) Grinding->Extraction_Saponins HPLC_DAD_MS HPLC-DAD/MS Analysis Extraction_Esters->HPLC_DAD_MS GC_MS GC-MS Analysis (after derivatization) Extraction_Esters->GC_MS Extraction_Saponins->HPLC_DAD_MS Quantification Quantification (using standards) HPLC_DAD_MS->Quantification GC_MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for comparative analysis of triterpenoids in Calendula.

.dot

Triterpenoid_Biosynthesis cluster_pathway Triterpenoid Biosynthesis Pathway in Calendula IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lupeol Lupeol Oxidosqualene->Lupeol Amyrin α/β-Amyrin Oxidosqualene->Amyrin Taraxasterol Taraxasterol Oxidosqualene->Taraxasterol Psi_Taraxasterol ψ-Taraxasterol Oxidosqualene->Psi_Taraxasterol Oleanolic_Acid Oleanolic Acid Amyrin->Oleanolic_Acid Oxidation Arnidiol Arnidiol Taraxasterol->Arnidiol Hydroxylation Faradiol (B1211459) Faradiol Psi_Taraxasterol->Faradiol Hydroxylation Saponins Triterpenoid Saponins (Calendulosides) Oleanolic_Acid->Saponins Glycosylation Esters Triterpenoid Esters (Faradiol esters, etc.) Faradiol->Esters Esterification Arnidiol->Esters Esterification

Caption: Simplified triterpenoid biosynthesis pathway in Calendula.

Conclusion

This comparative guide highlights the significant diversity in triterpenoid content among different Calendula species and within various plant organs. Calendula officinalis, particularly the ligulate florets of certain varieties like 'Calypso Orange Florensis', is a rich source of triterpenoid esters. While quantitative data for other species is less abundant, qualitative analyses indicate they also produce a diverse array of triterpenoid saponins. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct further comparative studies. Future research should focus on generating more comprehensive quantitative data for less-studied Calendula species to fully explore their therapeutic potential.

References

Validating the Anti-inflammatory Effects of Calenduladiol in an In Vivo Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anti-inflammatory effects of Calenduladiol, a triterpenoid (B12794562) found in Calendula officinalis. We present a comparative assessment of its efficacy against established anti-inflammatory agents, supported by experimental data from preclinical studies. Detailed experimental protocols and mechanistic insights are included to facilitate further research and development.

Comparative Efficacy of this compound and Related Triterpenoids

The anti-inflammatory activity of this compound and its related triterpenoids has been predominantly evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. This model is a well-established method for screening topical anti-inflammatory agents.

The data presented below, primarily from a study by Ukiya et al. (2006), quantifies the inhibitory activity of various triterpenoids from Calendula officinalis flowers. The 50% inhibitory dose (ID50) represents the dose required to reduce the TPA-induced edema by 50%. For comparison, data for the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) is included.

CompoundID50 (mg/ear)Molar Equivalent (µmol/ear)
This compound Not explicitly isolated -
Faradiol (B1211459)0.200.45
Arnidiol0.180.41
Lupeol0.390.91
Taraxasterol0.471.10
α-Amyrin0.531.24
β-Amyrin0.581.36
Indomethacin (Control) 0.30 0.84

Note: While "this compound" as a specific isolate was not reported in this key study, it is structurally a triterpene diol. The potent activity of other diols like Faradiol and Arnidiol is indicative of the potential of this structural class.

A noteworthy finding from another study by Della Loggia et al. (1994) highlighted that unesterified faradiol demonstrated anti-inflammatory activity equivalent to that of indomethacin in a similar topical inflammation model[1]. This underscores the significant potential of these triterpenoid diols as potent anti-inflammatory agents.

Experimental Protocols

The following is a detailed methodology for the TPA-induced mouse ear edema model, a standard for assessing topical anti-inflammatory efficacy.

TPA-Induced Mouse Ear Edema Protocol
  • Animal Model: Male CD-1 mice weighing 20-25g are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Induction of Inflammation:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone (B3395972) or ethanol) is prepared. A typical dose is 1-2.5 µg of TPA in 20 µL of solvent.

    • The TPA solution is applied topically to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as a negative control and receives the solvent only.

  • Test Compound Administration:

    • The test compound (e.g., this compound, Faradiol) is dissolved in the same solvent as TPA.

    • The test compound solution is applied topically to the right ear shortly after (e.g., 10-30 minutes) the TPA application.

    • A positive control group receives a known anti-inflammatory drug, such as indomethacin, under the same conditions.

  • Assessment of Edema:

    • After a set period (typically 4-6 hours) following TPA application, the mice are euthanized.

    • A standard-sized circular punch (e.g., 6 mm diameter) is taken from both the right (treated) and left (control) ears.

    • The weight of each ear punch is measured immediately.

  • Calculation of Edema Inhibition:

    • The extent of edema is calculated as the difference in weight between the right and left ear punches for each animal.

    • The percentage of edema inhibition by the test compound is calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in TPA-only group)] x 100

Mandatory Visualizations

Experimental Workflow for TPA-Induced Ear Edema

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization solution_prep Prepare TPA and Test Compound Solutions animal_prep->solution_prep tpa_application Apply TPA to Right Ear solution_prep->tpa_application compound_application Apply Test Compound to Right Ear tpa_application->compound_application control_application Apply Vehicle to Left Ear euthanasia Euthanasia (after 4-6h) compound_application->euthanasia ear_punch Collect Ear Punches euthanasia->ear_punch weighing Weigh Ear Punches ear_punch->weighing calculation Calculate Edema Inhibition weighing->calculation

Caption: Workflow of the TPA-induced mouse ear edema assay.

Proposed Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory mechanism of triterpenoids from Calendula officinalis is believed to involve the inhibition of key pro-inflammatory signaling pathways. TPA, a phorbol (B1677699) ester, activates Protein Kinase C (PKC), which in turn triggers downstream pathways, including the NF-κB and MAPK pathways. This leads to the upregulation of pro-inflammatory enzymes like COX-2 and the production of inflammatory mediators. This compound and related triterpenoids are hypothesized to interfere with this cascade.

G cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by this compound/Faradiol TPA TPA PKC PKC Activation TPA->PKC NFkB NF-κB Activation PKC->NFkB COX2 COX-2 Expression NFkB->COX2 PGs Prostaglandin Production COX2->PGs Inflammation Inflammation (Edema) PGs->Inflammation This compound This compound / Faradiol This compound->NFkB Inhibition This compound->COX2 Inhibition

Caption: Inhibition of TPA-induced inflammatory pathway by this compound.

References

Cross-validation of analytical methods for Calenduladiol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the quantification of Calenduladiol, a significant bioactive triterpenoid (B12794562) in Calendula officinalis, is essential for researchers, scientists, and drug development professionals. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and efficacy of herbal medicinal products and dietary supplements containing this compound. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting their respective methodologies and performance characteristics to aid in selecting the most suitable approach.

While direct cross-validation studies for this compound are not extensively documented, this comparison is based on validated methods for structurally similar triterpenoids and other phytochemicals found in Calendula officinalis, such as faradiol (B1211459) and calenduloside G.[1][2]

Quantitative Performance Data

The following table summarizes the typical validation parameters for the quantification of this compound and its analogs using HPLC-UV and LC-MS/MS. The data for LC-MS/MS is extrapolated from validated methods for similar compounds, providing a strong reference for expected performance. The HPLC-UV data is a composite representation based on validated methods for other phytochemicals in Calendula officinalis.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.01 - 30 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.003 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.01 µg/mL~0.5 ng/mL
Specificity/Selectivity ModerateHigh
Robustness HighModerate

Methodology Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for quantifying various phytochemicals.[2] However, for compounds like this compound that may lack a strong chromophore, detection can be challenging, often requiring measurement at low UV wavelengths (around 205-210 nm), which can be prone to interference from other co-eluting compounds.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity.[2] By utilizing the mass-to-charge ratio of the analyte and its specific fragmentation patterns, LC-MS/MS can accurately quantify this compound even at very low concentrations and in complex matrices, minimizing the impact of interfering substances.[2]

Experimental Protocols

Below are detailed representative methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is a representative method for the analysis of triterpenoids in Calendula officinalis extract.[1][2]

1. Sample Preparation:

  • Accurately weigh 1.0 g of dried and powdered Calendula officinalis flower extract.

  • Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.[2]

  • Centrifuge the extract at 4000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v).[1]

  • Flow Rate: 1.3 mL/min.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 30 µL.[1]

  • Column Temperature: 35 °C.[1]

3. Quantification:

  • A calibration curve is constructed by plotting the peak area against the concentration of a certified this compound reference standard. The concentration of this compound in the sample is then determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of related saponins (B1172615) and is highly applicable to this compound.[2][3]

1. Sample Preparation:

  • To 100 µL of plasma or extracted sample, add an internal standard solution.[2]

  • Perform a protein precipitation with acetonitrile (B52724) or a solid-phase extraction (SPE) for cleanup.[2]

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

  • Centrifuge and transfer the supernatant to an autosampler vial.[2]

2. Chromatographic Conditions:

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive/Negative (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Specific precursor ion > product ion transitions would need to be determined using a reference standard.

    • Internal Standard: Appropriate transition for the chosen internal standard.[2]

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).[2]

4. Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with a certified reference standard of this compound.[2]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion Sample Select Representative Samples Split Split Samples into Two Aliquots Sample->Split Spike Spike with Known Concentrations Split->Spike MethodA Analyze with Method A (e.g., HPLC-UV) Spike->MethodA Aliquot 1 MethodB Analyze with Method B (e.g., LC-MS/MS) Spike->MethodB Aliquot 2 Collect Collect Quantitative Results MethodA->Collect MethodB->Collect Stats Statistical Analysis (e.g., Bland-Altman plot, regression) Collect->Stats Eval Evaluate Agreement & Bias Stats->Eval Conclusion Determine Method Interchangeability Eval->Conclusion

Caption: Workflow for cross-validating two analytical methods.

References

A Comparative Analysis of the Bioactivity of Calenduladiol and Synthetic Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory bioactivity of calenduladiol, a naturally occurring triterpenoid (B12794562) found in Calendula officinalis, with commonly used synthetic anti-inflammatory drugs. This document synthesizes experimental data to offer an objective overview for researchers and professionals in drug development.

Executive Summary

This compound and its related triterpenoid esters, primarily faradiol (B1211459) esters, are key anti-inflammatory constituents of Calendula officinalis extracts. Experimental evidence demonstrates their ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines and nitric oxide production. While direct comparative data on cyclooxygenase (COX) enzyme inhibition is limited for this compound itself, studies on the related compound faradiol suggest an in-vivo anti-inflammatory potency comparable to the synthetic non-steroidal anti-inflammatory drug (NSAID), indomethacin. Synthetic NSAIDs, such as diclofenac (B195802) and indomethacin, and selective COX-2 inhibitors like celecoxib (B62257), have well-characterized mechanisms of action, primarily centered on the direct inhibition of COX enzymes, with a wealth of quantitative data on their potency.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anti-inflammatory activity of Calendula officinalis extracts (rich in this compound and faradiol esters) and major synthetic anti-inflammatory drugs.

Table 1: In Vitro Anti-Inflammatory Activity

Compound/ExtractAssayTarget/MediatorIC50 / % InhibitionSource(s)
Calendula officinalis Flower ExtractNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 MacrophagesInducible Nitric Oxide Synthase (iNOS)50% inhibition at 147 µL/mL[1]
DiclofenacCOX-1 Inhibition (Human)Cyclooxygenase-1~5.2 µM[2]
COX-2 Inhibition (Human)Cyclooxygenase-2~0.05 µM[2]
IndomethacinCOX-1 Inhibition (Ovine)Cyclooxygenase-10.60 µM[3]
COX-2 Inhibition (Murine)Cyclooxygenase-20.90 µM[3]
CelecoxibCOX-1 Inhibition (Human)Cyclooxygenase-17.6 µM
COX-2 Inhibition (Human)Cyclooxygenase-20.04 µM

Table 2: In Vivo Anti-Inflammatory Activity

Compound/ExtractAnimal ModelAssayDosage% Inhibition of EdemaSource(s)
Calendula officinalis Flower ExtractRatCarrageenan-induced Paw Edema250 mg/kg (oral)50.6%[3]
500 mg/kg (oral)65.9%[3]
FaradiolMouseCroton oil-induced Ear EdemaEquimolar dose to IndomethacinSame effect as Indomethacin[4][5]
IndomethacinRatCarrageenan-induced Paw Edema5 mg/kg (i.p.)Significant inhibition[6]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound and synthetic NSAIDs are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inflammatory Cascade and Points of Intervention

Inflammation is a complex biological response involving the activation of various signaling pathways, leading to the production of pro-inflammatory mediators. The diagram below illustrates the general inflammatory cascade and highlights the points of intervention for this compound-containing extracts and synthetic anti-inflammatory drugs.

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) Cell Macrophage / Target Cell Stimulus->Cell activates TLR4 TLR4 PLA2 PLA2 Cell->PLA2 activates NFkB_path NF-κB Pathway TLR4->NFkB_path activates MAPK_path MAPK Pathway TLR4->MAPK_path activates iNOS_gene iNOS Gene Expression NFkB_path->iNOS_gene Cytokine_gene Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-1β, IL-6) NFkB_path->Cytokine_gene MAPK_path->Cytokine_gene Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins_H->Inflammation iNOS iNOS iNOS_gene->iNOS Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines NO Nitric Oxide (NO) iNOS->NO produces NO->Inflammation Cytokines->COX2 induces Cytokines->Inflammation This compound This compound / Calendula Extract This compound->iNOS inhibits This compound->Cytokines inhibits NSAIDs Synthetic NSAIDs (Diclofenac, Indomethacin) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits COX2_inhib Selective COX-2 Inhibitors (Celecoxib) COX2_inhib->COX2 selectively inhibits

Caption: Inflammatory pathway and intervention points.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-2 Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase component of the COX-2 enzyme. The peroxidase activity is determined by monitoring the fluorescence of a probe that reacts with prostaglandin (B15479496) G2 (PGG2), an intermediate product of the COX reaction.

Protocol Outline:

  • Reagent Preparation: A reaction mixture is prepared containing COX assay buffer, a heme cofactor, and a fluorometric probe. The test compounds (e.g., this compound, synthetic drugs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Enzyme and Inhibitor Incubation: Recombinant human COX-2 enzyme is added to the wells of a 96-well plate. The test compounds at different concentrations are then added to the wells and incubated to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Kinetic Measurement: The fluorescence intensity is measured kinetically over a period of 5-10 minutes using a fluorescence plate reader (excitation/emission wavelengths are specific to the probe used, e.g., 535/587 nm).

  • Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control without any inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay measures the production of nitric oxide by macrophages, a key inflammatory mediator.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.

Protocol Outline:

  • Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates. The cells are pre-treated with various concentrations of the test compound (e.g., Calendula extract) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Colorimetric Measurement: The mixture is incubated at room temperature to allow for the development of a magenta-colored azo dye. The absorbance is then measured using a microplate reader at a wavelength of 540-550 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control without the test compound.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol Outline:

  • Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into different groups (control, standard drug, and test compound groups).

  • Compound Administration: The test compound (e.g., Calendula extract) or the standard drug (e.g., indomethacin) is administered orally or via intraperitoneal injection at a predetermined time before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time points after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel anti-inflammatory compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Preclinical Validation start Start: Compound of Interest in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay no_assay Nitric Oxide (NO) Production Assay in_vitro->no_assay cytokine_assay Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) in_vitro->cytokine_assay in_vivo In Vivo Efficacy Studies in_vitro->in_vivo Promising candidates data_analysis Data Analysis and Comparison cox_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema other_vivo Other in vivo models (e.g., TPA-induced ear edema) in_vivo->other_vivo paw_edema->data_analysis other_vivo->data_analysis conclusion Conclusion on Bioactivity Profile data_analysis->conclusion

Caption: A typical experimental workflow for anti-inflammatory drug discovery.

Conclusion

The available data suggests that this compound and its related triterpenoids from Calendula officinalis possess significant anti-inflammatory properties. Their mechanism of action appears to involve the inhibition of pro-inflammatory mediators such as nitric oxide and cytokines.[3] Notably, the in vivo anti-inflammatory efficacy of faradiol, a key triterpenoid in Calendula, has been shown to be comparable to that of indomethacin.[4][5]

Synthetic anti-inflammatory drugs like diclofenac, indomethacin, and celecoxib offer potent and well-characterized inhibition of COX enzymes, which is their primary mechanism of action.[2][3] While direct comparative IC50 values for COX inhibition by this compound are not yet available in the literature, the existing evidence supports the potential of this compound and related compounds as valuable leads in the development of new anti-inflammatory agents. Further research is warranted to fully elucidate the molecular targets of this compound and to conduct direct comparative studies with synthetic drugs to better define its therapeutic potential.

References

Comparative Efficacy Analysis: Purified Calenduladiol vs. Whole Calendula officinalis Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Calendula officinalis, commonly known as pot marigold, has a long-standing history in traditional medicine for its therapeutic properties, particularly in skin treatment. Modern scientific inquiry has focused on validating these uses, attributing the plant's efficacy to a rich composition of bioactive molecules. Among these, triterpenoids, flavonoids, and carotenoids are of significant interest. This guide provides a comparative overview of the biological activities of the whole Calendula officinalis flower extract against the purported effects of one of its purified triterpenoid (B12794562) components, calenduladiol. Due to a lack of direct comparative studies on purified this compound, this document will focus on the well-documented efficacy of the whole extract and discuss the contributory role of its key constituents, including the class of compounds to which this compound belongs.

The primary bioactive compounds in Calendula officinalis that contribute to its therapeutic effects include a variety of triterpenoids, flavonoids, and carotenoids.[1] These compounds work synergistically to produce anti-inflammatory, antioxidant, and wound-healing effects.[2][3]

Anti-inflammatory Activity

The whole extract of Calendula officinalis has demonstrated significant anti-inflammatory properties. This activity is largely attributed to the presence of triterpenoids and flavonoids.[3][4] The extract has been shown to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).[[“]]

Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

A common method to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rodents.

  • Animal Model: Male Wistar rats or BALB/c mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Treatment: Calendula officinalis extract is administered orally at various doses (e.g., 250 and 500 mg/kg body weight) one hour prior to carrageenan injection.[4] A control group receives a vehicle, and a reference group may receive a standard anti-inflammatory drug like indomethacin.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the extract-treated groups relative to the control group.[4]

Quantitative Data: Anti-inflammatory Efficacy of Calendula officinalis Extract

Experimental ModelTreatmentDosageOutcomePercentage InhibitionReference
Carrageenan-Induced Paw EdemaC. officinalis flower extract250 mg/kgReduction in paw edema50.6%[4]
500 mg/kg65.9%[4]
Dextran-Induced Paw EdemaC. officinalis flower extract250 mg/kgReduction in paw edema41.9%[4]
500 mg/kg42.4%[4]
Formalin-Induced Chronic InflammationC. officinalis flower extract250 mg/kgReduction in paw edema32.9%[4]
500 mg/kg62.3%[4]
LPS-Induced Nitric Oxide Production in MacrophagesC. officinalis flower extract147 µL/mLInhibition of NO production~50%[3]

Signaling Pathway: Inhibition of Inflammatory Mediators

Calendula officinalis extract exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The extract has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ.[[“]] It also downregulates the expression of COX-2, an enzyme responsible for prostaglandin (B15479496) synthesis, and inducible nitric oxide synthase (iNOS), which produces the pro-inflammatory radical nitric oxide.[3][[“]]

G Figure 1: Anti-inflammatory Signaling Pathway of Calendula officinalis Extract LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins NO->Inflammation Prostaglandins->Inflammation Calendula Calendula officinalis Extract Calendula->NF_kB Inhibits Calendula->iNOS Inhibits Calendula->COX2 Inhibits

Caption: Anti-inflammatory mechanism of Calendula officinalis extract.

Antioxidant Activity

The whole extract demonstrates notable antioxidant effects by scavenging various free radicals.[7] This activity is attributed to its rich content of flavonoids and carotenoids.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to determine antioxidant capacity.

  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Different concentrations of the Calendula officinalis extract are mixed with the DPPH solution. A control contains the solvent instead of the extract.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is often determined to quantify antioxidant potency.[7]

Quantitative Data: Antioxidant Efficacy of Calendula officinalis Extract

AssayExtract TypeIC50 ValueReference
DPPH Radical ScavengingEthanolic Extract100 µg/mL[7]
Aqueous-Methanol Extract (Flowers)0.35 mg/mL[8]
ABTS Radical ScavengingEthanolic Extract6.5 µg/mL[7]
Superoxide Radical ScavengingEthanolic Extract500 µg/mL[7]
Hydroxyl Radical ScavengingEthanolic Extract480 µg/mL[7]
Nitric Oxide ScavengingEthanolic Extract575 µg/mL[7]

Experimental Workflow: Antioxidant Assay

G Figure 2: Workflow for DPPH Antioxidant Assay start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_extract Prepare Calendula Extract Concentrations start->prep_extract mix Mix Extract and DPPH Solution prep_dpph->mix prep_extract->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: General workflow for assessing antioxidant activity using the DPPH assay.

Wound Healing Efficacy

Calendula officinalis extract is widely recognized for its wound-healing properties, which are believed to result from a combination of its anti-inflammatory, antioxidant, and cell-proliferative effects.[9]

Experimental Protocol: In Vitro Scratch Assay

The scratch assay is a straightforward method to study cell migration and proliferation, which are crucial for wound healing.[10]

  • Cell Culture: A confluent monolayer of fibroblasts (e.g., 3T3 cells) is grown in a culture dish.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and then a medium containing different concentrations of Calendula officinalis extract is added. A control group receives a medium without the extract.

  • Imaging: The scratch is imaged at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: The area of the scratch is measured over time to quantify the rate of cell migration and closure of the gap. The percentage of wound closure is calculated.

Quantitative Data: Wound Healing Efficacy of Calendula officinalis Extract

Experimental ModelTreatmentConcentrationOutcomeResultReference
In Vitro Scratch Assay (3T3 Fibroblasts)Hexane Extract10 µg/mLIncreased cell number64.35% increase
Ethanolic Extract10 µg/mLIncreased cell number70.53% increase
In Vivo Incisional Wound (Rats)C. officinalis extract (intraperitoneal)150 mg/kgTensile Strength (7th day)Increased resistance and break limits[11]

Signaling Pathway: Promotion of Tissue Repair

The wound-healing properties of Calendula officinalis extract are associated with the stimulation of fibroblast proliferation and migration, as well as increased collagen production.[[“]] Certain active compounds in the extract can activate signaling pathways like the PI3K/Akt pathway, which promotes cell survival and proliferation, and inhibit the ERK pathway.[12]

G Figure 3: Signaling in Wound Healing by Calendula Extract Calendula Calendula officinalis Extract PI3K_Akt PI3K/Akt Pathway Calendula->PI3K_Akt Activates ERK ERK Pathway Calendula->ERK Inhibits Fibroblast Fibroblast Proliferation & Migration Calendula->Fibroblast Collagen Collagen Synthesis Calendula->Collagen Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Wound_Healing Wound Healing Cell_Survival->Wound_Healing Fibroblast->Wound_Healing Collagen->Wound_Healing

Caption: Proposed signaling pathways in Calendula-mediated wound healing.

Conclusion

While direct comparative data between purified this compound and whole Calendula officinalis extract is not currently available in the scientific literature, the evidence strongly supports the multifaceted efficacy of the whole extract in anti-inflammatory, antioxidant, and wound-healing applications. The synergistic action of its various bioactive components, including triterpenoids (the class to which this compound belongs), flavonoids, and carotenoids, is likely responsible for its observed therapeutic benefits. Future research focusing on the isolated effects of purified compounds like this compound will be crucial to fully elucidate their specific contributions to the overall efficacy of Calendula officinalis. For now, the whole extract remains a well-substantiated agent for the aforementioned therapeutic purposes.

References

A Comparative Guide to Calenduladiol Recovery: An Analysis of Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different extraction techniques for the recovery of calenduladiol, a key bioactive triterpenoid (B12794562) from Calendula officinalis (marigold). The following sections detail the methodologies, present comparative data on extraction efficiency, and offer visual workflows for maceration, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). This objective analysis is intended to assist researchers in selecting the most appropriate method for their specific applications, considering factors such as yield, purity, processing time, and environmental impact.

Comparative Data on Extraction Performance

The selection of an extraction technique significantly impacts the yield and purity of the recovered this compound. While direct comparative studies quantifying this compound across all methods are limited, the following table synthesizes available data on overall extract yields and highlights the relative efficiencies for triterpenoid recovery.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Overall Extract Yield 18-28% (Ethanol)[1][2]Generally higher than maceration for various bioactive compounds[2][3]5-8.3% (CO₂)[4]
Selectivity for Triterpenoids Low to moderateModerateHigh, especially for lipophilic compounds like triterpenoid esters[5][6]
Extraction Time 24-72 hours20-60 minutes1-3 hours
Solvent Consumption HighModerateLow (CO₂ is recycled)
Process Complexity LowModerateHigh
Environmental Impact High (due to large solvent volumes)ModerateLow ("Green" technology)

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established laboratory practices for the extraction of bioactive compounds from Calendula officinalis.

Maceration

Maceration is a traditional, simple, and widely used method for the extraction of bioactive compounds. It involves soaking the plant material in a solvent for a specified period to allow the desired compounds to dissolve.

Materials:

  • Dried and powdered Calendula officinalis flowers

  • Ethanol (B145695) (96%)

  • Glass container with a tight-fitting lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Calendula officinalis flowers.

  • Place the powdered material into a glass container.

  • Add 100 mL of 96% ethanol to the container, ensuring all the plant material is submerged.

  • Seal the container and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature (20-25°C). If a shaker is not available, swirl the container several times a day.

  • Allow the maceration to proceed for 48-72 hours.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure to remove the solvent.

  • The resulting crude extract can be further analyzed for this compound content.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing the release of intracellular compounds. This method significantly reduces extraction time and can increase yield compared to traditional methods.

Materials:

  • Dried and powdered Calendula officinalis flowers

  • Ethanol (70%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered Calendula officinalis flowers and place them in a beaker or flask.

  • Add 100 mL of 70% ethanol to the vessel.

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Perform the extraction at a frequency of 40 kHz and a power of 150 W for 30 minutes. Maintain the temperature of the ultrasonic bath at around 40°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Wash the solid residue with a small volume of fresh solvent.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C under reduced pressure.

  • The obtained extract is then ready for the quantification of this compound.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant material effectively and dissolve the target compounds. SFE is known for its high selectivity and the production of solvent-free extracts.

Materials:

  • Dried and powdered Calendula officinalis flowers

  • Supercritical fluid extraction system

  • Carbon dioxide (food grade)

  • Ethanol (as a co-solvent, optional)

Procedure:

  • Load approximately 100 g of dried, powdered Calendula officinalis flowers into the extraction vessel of the SFE system.

  • Set the extraction parameters. A typical starting point for triterpenoid extraction is a pressure of 35 MPa and a temperature of 40°C[4].

  • Introduce supercritical CO₂ into the extraction vessel at a constant flow rate (e.g., 2 kg/h ). Ethanol may be added as a co-solvent (e.g., 5-10%) to enhance the extraction of more polar compounds.

  • The extraction is typically run for 1-2 hours.

  • The extract-laden supercritical CO₂ is then passed through a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and release the extracted compounds.

  • The extract is collected from the separator.

  • The solvent-free extract can be directly used for the analysis of this compound.

Visualizing the Extraction Workflows

The following diagrams illustrate the experimental workflows for each of the described extraction techniques.

Maceration_Workflow start Start: Dried Calendula Flowers powder Grinding to Powder start->powder mix Mixing with Ethanol powder->mix macerate Maceration (48-72h) with Agitation mix->macerate filter Filtration macerate->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate end Final Extract for Analysis evaporate->end

Caption: Workflow for this compound Extraction via Maceration.

UAE_Workflow start Start: Dried Calendula Flowers powder Grinding to Powder start->powder mix Mixing with Ethanol powder->mix ultrasound Ultrasonic Treatment (30 min, 40°C) mix->ultrasound filter Filtration ultrasound->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate end Final Extract for Analysis evaporate->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

SFE_Workflow start Start: Dried Calendula Flowers powder Grinding to Powder start->powder load Loading into Extraction Vessel powder->load extract Supercritical CO₂ Extraction (e.g., 35 MPa, 40°C) load->extract separate Separation of Extract from CO₂ extract->separate end Solvent-Free Extract for Analysis separate->end

Caption: Workflow for Supercritical Fluid Extraction of this compound.

References

Calenduladiol and Indomethacin: A Comparative Analysis of Topical Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical anti-inflammatory agents, both naturally derived compounds and synthetic drugs offer therapeutic options. This guide provides a detailed comparison of the efficacy of Calenduladiol, a key bioactive triterpenoid (B12794562) from Calendula officinalis, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), in mitigating topical inflammation. This analysis is supported by experimental data from preclinical models, offering insights for researchers and professionals in drug development.

Quantitative Efficacy in Preclinical Models

The anti-inflammatory potency of this compound and its derivatives, as well as Indomethacin, has been quantified in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing topical anti-inflammatory agents. The data reveals that specific triterpenoids isolated from Calendula officinalis demonstrate efficacy comparable to, and in some cases exceeding, that of Indomethacin.

CompoundModelDosage/ConcentrationEfficacy Metric (ID50)Reference
Indomethacin TPA-induced mouse ear edema-0.3 mg/ear[1]
Unesterified Faradiol Not specified-Equals Indomethacin in activity[2][3]
Triterpene Glycosides (from C. officinalis) TPA-induced mouse ear edema-0.05–0.32 mg/ear[1]
Hydrocortisone (for comparison) TPA-induced mouse ear edema-0.03 mg/ear[1]

ID50: The dose that causes a 50% inhibition of the inflammatory response.

Experimental Protocols

The evaluation of these compounds relies on standardized and reproducible experimental models. The primary model cited is the TPA-induced mouse ear edema assay.

TPA-Induced Mouse Ear Edema Model

This widely used model induces an acute inflammatory response characterized by edema (swelling).

  • Animal Model: Typically, male CD-1 mice are used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like ethanol (B145695) is topically applied to the surface of one ear of each mouse.

  • Treatment Application: The test compounds (this compound derivatives or Indomethacin) dissolved in a suitable vehicle are applied topically to the TPA-treated ear, often shortly after the TPA application.

  • Assessment of Edema: After a specified period (e.g., 6 hours), the mice are euthanized. A standard-sized circular biopsy is taken from both the treated (right) and untreated (left) ears.

  • Quantification of Inflammation: The weight of each ear biopsy is measured. The difference in weight between the right and left ear punches is calculated as an index of edema.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: EI (%) = 100 - [B × 100 / A], where 'A' is the edema induced by TPA alone, and 'B' is the edema induced by TPA plus the test sample.

G cluster_setup Experimental Setup cluster_induction Inflammation Induction & Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Male CD-1 Mice grouping Grouping of Animals animal_model->grouping tpa_application Topical TPA Application to Right Ear grouping->tpa_application treatment_application Topical Application of Test Compound (this compound/Indomethacin) tpa_application->treatment_application euthanasia Euthanasia after 6 hours treatment_application->euthanasia biopsy Ear Punch Biopsy (Both Ears) euthanasia->biopsy weighing Weighing of Biopsies biopsy->weighing edema_index Calculate Edema Index (Weight Difference) weighing->edema_index inhibition_calc Calculate Percentage Inhibition edema_index->inhibition_calc

Experimental workflow for the TPA-induced mouse ear edema assay.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of this compound and Indomethacin are mediated through distinct signaling pathways.

Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound: The anti-inflammatory action of this compound and other triterpenoids from Calendula officinalis is more multifaceted. It involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] Furthermore, it has been shown to inhibit the expression of COX-2, the inducible enzyme responsible for prostaglandin (B15479496) production at the site of inflammation.[5]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Inflammatory Pathways cluster_enzymes Key Enzymes cluster_mediators Inflammatory Mediators cluster_agents Therapeutic Agents stimulus e.g., TPA, Tissue Injury arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) stimulus->pro_inflammatory_cytokines cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pro_inflammatory_cytokines->cox2 Upregulates inflammation Inflammation (Edema, Pain) pro_inflammatory_cytokines->inflammation prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins prostaglandins->inflammation indomethacin Indomethacin indomethacin->cox1 Inhibits indomethacin->cox2 Inhibits This compound This compound This compound->pro_inflammatory_cytokines Inhibits This compound->cox2 Inhibits

Signaling pathways targeted by this compound and Indomethacin.

Conclusion

Experimental evidence demonstrates that this compound and related triterpenoids from Calendula officinalis are potent topical anti-inflammatory agents. Notably, unesterified faradiol, a key this compound, exhibits efficacy comparable to the established NSAID, Indomethacin, in preclinical models. While Indomethacin's mechanism is primarily through non-selective COX inhibition, this compound appears to exert its effects through a broader mechanism involving the suppression of pro-inflammatory cytokines and the inhibition of COX-2. These findings underscore the therapeutic potential of this compound as a viable alternative or adjunct in the development of topical treatments for inflammatory skin conditions. Further clinical research is warranted to translate these preclinical findings into therapeutic applications.

References

A Comparative Guide to the Reproducibility and Robustness of Calenduladiol Analysis in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds in herbal products is paramount for ensuring product quality, consistency, and efficacy. Calenduladiol, a key triterpenoid (B12794562) diol found in Calendula officinalis (marigold), is recognized for its anti-inflammatory properties. This guide provides a comprehensive comparison of analytical methodologies for the analysis of this compound and its closely related triterpenoid, faradiol (B1211459), in herbal formulations. We delve into the reproducibility and robustness of these methods, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate approach for their specific needs.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two common techniques for the analysis of triterpenoids like this compound.

  • High-Performance Liquid Chromatography (HPLC-UV): This method is widely used for the quantification of non-volatile and thermally stable compounds. For triterpenoids, which may lack a strong chromophore, detection is often performed at low UV wavelengths (around 205-210 nm). HPLC offers robust and reproducible results when properly validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, derivatization is typically required to increase their volatility. GC-MS provides high sensitivity and selectivity, allowing for the identification and quantification of compounds even at low concentrations.

The choice between HPLC and GC-MS depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. While GC-MS can offer higher sensitivity, HPLC is often preferred for its simplicity and applicability to a broader range of compounds without the need for derivatization.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the validation parameters for an HPLC-UV method developed for the quantification of faradiol, a representative this compound-type triterpenoid.

Table 1: HPLC-UV Method Validation Parameters for Faradiol Analysis

Validation ParameterResult
Linearity Range0.2 - 20 µg/mL[1]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.060 µg/mL[1]
Limit of Quantification (LOQ)0.2 µg/mL[1]
Precision (RSD%)< 2%
- Intraday< 1.64%[1]
- Interday< 1.64%[1]
Accuracy (Recovery %)98 - 102%
RobustnessThe method is robust to small variations in mobile phase composition and flow rate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Faradiol Quantification

This protocol is based on a validated method for the determination of faradiol in Calendula officinalis extracts.

a. Sample Preparation (Extraction)

  • Weigh 1.0 g of dried and powdered Calendula officinalis flower heads.

  • Add 10 mL of dichloromethane.

  • Extract the sample in an ultrasonic bath for 15 minutes.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol (B129727):Water (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

c. Robustness Testing

To evaluate the robustness of the method, small, deliberate variations are made to the method parameters. The effect of these variations on the analytical results is then assessed.

  • Mobile Phase Composition: Vary the methanol concentration by ±2% (e.g., 93:7 and 97:3 Methanol:Water).

  • Flow Rate: Vary the flow rate by ±0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).

  • Column Temperature: Vary the column temperature by ±2 °C (e.g., 23 °C and 27 °C).

The relative standard deviation (RSD) of the results obtained under these varied conditions should be within acceptable limits (typically <5%) for the method to be considered robust.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Herbal Product Sample weigh Weighing sample->weigh extraction Solvent Extraction (e.g., Dichloromethane) weigh->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detection UV Detection (210 nm) column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification report Report quantification->report

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates COX2 COX-2 NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces This compound This compound This compound->NFkB Inhibits This compound->COX2 Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

References

Safety Operating Guide

Navigating the Disposal of Calenduladiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of maintaining a safe and environmentally responsible workspace. This guide provides essential information and step-by-step procedures for the proper disposal of Calenduladiol, ensuring compliance with safety and regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat. Operations should be conducted in a well-ventilated area to minimize inhalation exposure. While this compound is reported to have a low order of acute toxicity, caution is always advised.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1] In the event of a fire, it may produce hazardous fumes, and combustion will result in carbon oxides.[1]

In case of a spill, the material should be contained using an inert absorbent material such as sand or earth, and then transferred to a suitable, labeled container for disposal.[1][2] Prevent the spilled material from entering drains or water courses.[2]

Disposal Procedures for this compound Waste Streams

The appropriate method for disposing of this compound depends on its form—whether it is in a solid state, an aqueous solution, or dissolved in an organic solvent. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and national regulations.[1][3][4][5][6][7][8]

Waste StreamDisposal ProcedureKey Considerations
Solid this compound & Contaminated Materials Collect as solid chemical waste. This includes pure, unused this compound and contaminated items like weighing paper and gloves.[3]Ensure the waste container is clearly and accurately labeled with "Solid this compound Waste" and any other components.
Aqueous Solutions For small quantities (mg scale) in non-hazardous aqueous solutions, drain disposal with copious amounts of water may be permissible, but this is strictly contingent on local regulations.[3] For larger volumes, or if local regulations prohibit drain disposal, collect in a designated aqueous waste container.[3]Crucially, obtain approval from your institution's EHS department before any drain disposal. Do not mix with other waste streams.[3]
Solutions in Organic Solvents If this compound is dissolved in a flammable or hazardous organic solvent, it must be treated as hazardous waste.[3] Collect in a designated solvent waste container that is compatible with the solvent used.The container must be properly labeled with the full chemical names of all contents, including the solvent.
Empty Containers Labels should not be removed from containers until they have been cleaned.[1] Contaminated containers should not be treated as household waste.[1] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. After cleaning, they can be recycled or disposed of as regular waste, in accordance with institutional policies.[1]If the container held an acutely toxic substance (P-listed), it must be managed as hazardous waste without rinsing.[7][8]

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Calenduladiol_Disposal_Workflow cluster_start cluster_characterize cluster_waste_types cluster_solid_disposal cluster_aqueous_disposal cluster_organic_disposal cluster_end start Identify this compound Waste characterize Characterize Waste Stream start->characterize solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) characterize->solid_waste Solid aqueous_solution Aqueous Solution characterize->aqueous_solution Aqueous organic_solvent Solution in Organic Solvent characterize->organic_solvent Organic Solvent collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid check_local_regs Consult EHS & Local Regulations aqueous_solution->check_local_regs collect_organic Collect in Labeled Solvent Waste Container organic_solvent->collect_organic final_disposal Arrange for Pickup by EHS/Licensed Contractor collect_solid->final_disposal drain_disposal Drain Disposal with Copious Water (If Permitted) check_local_regs->drain_disposal Small Quantity & Permitted collect_aqueous Collect in Labeled Aqueous Waste Container check_local_regs->collect_aqueous Large Quantity or Not Permitted collect_aqueous->final_disposal collect_organic->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Personal protective equipment for handling Calenduladiol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, a combination of engineering controls and personal protective equipment is essential.

Control Type Recommendation Purpose
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure easy access to a safety shower and eyewash station.[1]To minimize inhalation exposure and provide immediate decontamination facilities in case of accidental contact.
Eye Protection Wear chemical safety goggles or a face shield.[1]To protect eyes from splashes or airborne particles of the compound.
Hand Protection Wear compatible chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally preferred for handling laboratory chemicals.To prevent skin contact and absorption.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.[1]To prevent accidental skin exposure.
Respiratory Protection If handling large quantities or if there is a risk of generating dust or aerosols outside of a fume hood, a suitable respirator may be necessary.To prevent inhalation of the compound.

Operational Plan for Handling Calenduladiol

A systematic approach is critical when working with this compound to maintain safety and experimental integrity.

1. Preparation:

  • Before beginning any work, ensure the designated work area, such as a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Review the entire experimental procedure to ensure all required equipment and reagents are on hand.[1]

2. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a designated containment area to control the generation and dispersal of dust.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) and handle the compound gently to minimize aerosolization.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid this compound slowly to prevent splashing.[1]

  • Ensure the container is appropriately sized to avoid spills during mixing.

4. General Hygiene:

  • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Promptly remove any contaminated clothing and launder it before reuse.[1]

5. Storage:

  • Store this compound in a tightly sealed and clearly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Emergency Procedures and Disposal Plan

In the event of an emergency, follow these procedures and adhere to proper disposal protocols.

Emergency Procedures:

Exposure Type First Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1]
Spill For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite. Place the absorbed material in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency protocols.[1]

Disposal Plan:

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Collect waste in appropriately labeled containers, clearly identifying the contents as "this compound waste."

  • Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste.

  • Store waste containers in a designated, secure area until they can be collected by your institution's Environmental Health and Safety (EHS) department.

Diagrams

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Protocol B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Solid in Fume Hood C->D Begin Work E Prepare Solution D->E F Conduct Experiment E->F G Segregate & Label Waste F->G End of Experiment H Store Waste Securely G->H I Clean Work Area H->I J Doff PPE I->J K Wash Hands J->K

Caption: A logical workflow for the safe handling of this compound.

G This compound Disposal Decision Tree A Generated Waste (this compound) B Is waste solid or liquid? A->B C Solid Waste (e.g., contaminated PPE, paper) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in labeled 'Solid Chemical Waste' container C->E F Place in labeled 'Liquid Chemical Waste' container D->F G Store in designated secure waste area E->G F->G H Arrange for EHS pickup G->H

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calenduladiol
Reactant of Route 2
Calenduladiol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.